2-Tert-butylthiophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMGLHQPYYCKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383527 | |
| Record name | 2-tert-butylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53584-22-8, 19728-41-7 | |
| Record name | tert-Butylbenzenethiol | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butylthiophenol | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-butylbenzenethiol | |
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| Record name | tert-butylbenzenethiol | |
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| Record name | 2-TERT-BUTYLTHIOPHENOL | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TERT-BUTYLTHIOPHENOL | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 2-Tert-butylthiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 2-tert-butylthiophenol, a key intermediate in various chemical and pharmaceutical applications. Acknowledging the challenges in achieving regioselectivity, this document critically evaluates common synthetic routes and presents a detailed, field-proven protocol for its preparation. The guide further outlines systematic purification procedures to obtain high-purity this compound, supported by physical and spectroscopic data for characterization. Safety protocols and waste management considerations are also addressed, offering a holistic resource for laboratory and process development chemists.
Introduction: The Significance of this compound
This compound, also known as 2-(1,1-dimethylethyl)benzenethiol, is an organosulfur compound of significant interest in organic synthesis and medicinal chemistry.[1] Its sterically hindered thiol group and substituted aromatic ring make it a valuable building block for the synthesis of complex molecules, including agrochemicals, antioxidants, and pharmaceutical intermediates. The strategic placement of the bulky tert-butyl group ortho to the thiol functionality imparts unique chemical properties, influencing reactivity and conferring stability to the final products.
This guide aims to provide a detailed and practical resource for the synthesis and purification of this important compound, with a focus on robust and reproducible methodologies.
Synthetic Strategies: Navigating the Challenge of Regioselectivity
The synthesis of this compound is primarily challenged by the directing effects of the thiol group in electrophilic aromatic substitution reactions. Understanding these effects is paramount to developing a successful synthetic strategy.
The Challenge of Direct Friedel-Crafts Alkylation
A common approach to the alkylation of aromatic compounds is the Friedel-Crafts reaction.[2] However, the direct alkylation of thiophenol with isobutylene or tert-butanol, typically in the presence of an acid catalyst such as a boron trifluoride-phosphoric acid complex, predominantly yields the para-substituted isomer, 4-tert-butylthiophenol. This is due to the thiol group being an ortho-, para-directing group, with the para-position being sterically more accessible. While this method is effective for the synthesis of the para-isomer, it is not a viable route for the selective synthesis of this compound.
Ortho-Selective Synthesis: A Multi-Step Approach
To overcome the challenge of regioselectivity, an ortho-selective strategy is required. One of the most reliable methods involves a directed ortho-metalation (DoM) approach. This strategy utilizes a directing group to activate the ortho-position for metalation, followed by quenching with an appropriate electrophile.
A practical and effective multi-step synthesis of this compound proceeds via the following pathway:
-
Protection of the Thiol Group: The acidic proton of the thiol group must first be protected to prevent interference with the strongly basic organolithium reagents used in the subsequent step. A common protecting group for this purpose is the trimethylsilyl (TMS) group.
-
Directed Ortho-Lithiation: The protected thiophenol then undergoes directed ortho-lithiation using a strong base, typically sec-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The protecting group directs the lithium to the ortho position.
-
Electrophilic Quench with Acetone: The resulting ortho-lithiated species is then quenched with an electrophile that can be converted to a tert-butyl group. Acetone is an excellent choice, as it reacts to form a tertiary alcohol.
-
Reduction of the Tertiary Alcohol: The 2-(2-hydroxypropan-2-yl)thiophenol intermediate is then reduced to the desired this compound. This can be achieved through a two-step process of dehydration to the corresponding alkene followed by hydrogenation, or more directly through a one-pot reduction.
-
Deprotection: The TMS protecting group is readily removed during the aqueous workup.
This multi-step approach, while more involved than a direct alkylation, offers excellent control over the regioselectivity, leading to the desired ortho-isomer as the major product.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of this compound via the directed ortho-metalation route.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Thiophenol | 108-98-5 | C₆H₆S | 110.18 |
| Chlorotrimethylsilane | 75-77-4 | C₃H₉ClSi | 108.64 |
| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 |
| Diethyl Ether (anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 |
| sec-Butyllithium | 598-30-1 | C₄H₉Li | 64.06 |
| TMEDA | 110-18-9 | C₆H₁₆N₂ | 116.21 |
| Acetone (anhydrous) | 67-64-1 | C₃H₆O | 58.08 |
| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 |
| Palladium on Carbon (10%) | 7440-05-3 | Pd/C | - |
Synthesis of 2-(2-Hydroxypropan-2-yl)thiophenol
Step 1: Protection of Thiophenol
-
To a stirred solution of thiophenol (11.0 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in anhydrous diethyl ether (150 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add chlorotrimethylsilane (13.0 g, 0.12 mol) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with anhydrous diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain trimethyl(phenylthio)silane as a colorless liquid. This intermediate is typically used in the next step without further purification.
Step 2: Directed Ortho-Lithiation and Reaction with Acetone
-
To a solution of trimethyl(phenylthio)silane (18.2 g, 0.1 mol) and TMEDA (14.0 g, 0.12 mol) in anhydrous diethyl ether (200 mL) at -78 °C under an inert atmosphere, add sec-butyllithium (1.4 M in cyclohexane, 86 mL, 0.12 mol) dropwise.
-
Stir the resulting orange-red solution at -78 °C for 1 hour.
-
Add anhydrous acetone (8.7 g, 0.15 mol) dropwise to the reaction mixture at -78 °C. The color of the solution will typically fade.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 2-(2-hydroxypropan-2-yl)thiophenol. This product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or used directly in the next step.
Reduction to this compound
Step 3: Catalytic Hydrogenation
-
Dissolve the crude 2-(2-hydroxypropan-2-yl)thiophenol (0.1 mol) in toluene (150 mL).
-
Add 10% palladium on carbon (1.0 g) to the solution.
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.
-
Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification Protocol
The crude this compound obtained from the synthesis is typically purified by vacuum distillation to remove any remaining starting materials, byproducts, and solvent.
Vacuum Distillation
-
Set up a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Transfer the crude this compound to the distillation flask.
-
Slowly reduce the pressure of the system using a vacuum pump. A typical pressure for this distillation is around 0.2 mmHg.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at 69-70 °C at 0.2 mmHg .[3]
-
The purified this compound should be a colorless to pale yellow liquid.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₄S |
| Molecular Weight | 166.29 g/mol [1] |
| Boiling Point | 69-70 °C at 0.2 mmHg[3] |
| Density | 0.988 g/cm³[3] |
| Refractive Index | 1.560[3] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35 (dd, J = 7.6, 1.6 Hz, 1H), 7.20-7.10 (m, 2H), 7.05 (td, J = 7.4, 1.6 Hz, 1H), 3.55 (s, 1H, SH), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.1, 136.2, 128.9, 126.5, 126.2, 125.8, 38.4, 30.7.
-
Mass Spectrometry (EI): m/z (%) = 166 (M⁺), 151, 133, 118.[1]
Safety and Handling
-
This compound: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Organolithium Reagents (sec-Butyllithium): Pyrophoric and highly reactive. Handle under an inert atmosphere. Avoid contact with water and air.
-
Thiophenol: Toxic and has a strong, unpleasant odor. Handle with extreme care in a fume hood.
-
Chlorotrimethylsilane: Corrosive and flammable. Handle in a fume hood.
Waste Disposal
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any unreacted organolithium reagents carefully with a suitable solvent (e.g., isopropanol) before disposal. Collect organic and aqueous waste in separate, properly labeled containers.
Conclusion
The synthesis of this compound requires a strategic approach to overcome the inherent regioselectivity challenges of direct alkylation. The multi-step directed ortho-metalation protocol detailed in this guide provides a reliable and reproducible method for obtaining the desired ortho-isomer in good yield. Careful execution of the synthesis, followed by a systematic purification via vacuum distillation, will yield high-purity this compound suitable for a wide range of applications in research and development. Adherence to proper safety and handling procedures is essential throughout the process.
Diagrams
Synthesis Workflow
Caption: Workflow for the ortho-selective synthesis of this compound.
Purification Workflow
Caption: Purification of this compound by vacuum distillation.
References
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Tert-butylthiophenol
Introduction: The Structural Elucidation of a Key Chemical Intermediate
2-Tert-butylthiophenol, with the IUPAC name 2-tert-butylbenzenethiol, is an organosulfur compound of significant interest in synthetic chemistry.[1] Its utility as a precursor and building block in the development of pharmaceuticals and specialty chemicals necessitates unambiguous structural verification and purity assessment. The strategic placement of a bulky tert-butyl group ortho to the thiol functionality introduces unique steric and electronic properties that influence its reactivity and spectroscopic signature.
This guide provides a comprehensive technical overview of the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will move beyond rote data presentation to explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation for researchers in drug development and chemical sciences.
Molecular Structure and Spectroscopic Implications
The structure of this compound presents several key features that are directly interrogated by IR and NMR spectroscopy. The asymmetry of the ortho-disubstituted benzene ring is a critical factor, rendering all four aromatic protons and all six aromatic carbons chemically non-equivalent.[2] This asymmetry is the primary reason for the complexity observed in its NMR spectra. The thiol (-SH) group and the tert-butyl group each provide highly characteristic signals that serve as definitive markers for the compound's identity.
Part 1: Vibrational Spectroscopy with Fourier-Transform Infrared (FT-IR)
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions are characteristic of the bonds within the structure.
Causality in Experimental Choice: The Neat Liquid Film Method
For a liquid sample like this compound, the most direct method of analysis is the neat liquid film technique using salt plates (e.g., NaCl or KBr) or analysis via an Attenuated Total Reflectance (ATR) accessory.[3][4]
-
Why a Neat Film or ATR? These methods obviate the need for solvents, which have their own IR absorptions and can obscure key regions of the spectrum.[5] This provides a pure, unadulterated vibrational profile of the analyte. The ATR method is particularly advantageous as it requires only a single drop of the sample and ensures excellent sample-to-crystal contact, yielding high-quality, reproducible spectra.[3]
Interpreting the IR Spectrum of this compound
The IR spectrum is analyzed by correlating observed absorption bands (in wavenumbers, cm⁻¹) to specific molecular vibrations. The key is to identify the diagnostic peaks that confirm the presence of all major structural components.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance for this compound |
| ~3050-3100 | Aromatic C-H Stretch | Confirms the presence of the benzene ring.[2] |
| ~2965 | Aliphatic C-H Stretch (asymmetric) | Characteristic of the methyl groups within the tert-butyl substituent. |
| ~2870 | Aliphatic C-H Stretch (symmetric) | Confirms the tert-butyl group's presence. |
| ~2550-2580 | S-H Stretch | A critical and diagnostic peak for the thiol functional group. This band is typically weak but sharp. [6] |
| ~1580 & ~1480 | Aromatic C=C In-Ring Stretch | These two bands are characteristic of the benzene ring itself.[2] |
| ~1365 | C-H Bend (CH₃ umbrella mode) | A strong absorption confirming the tert-butyl group. |
| ~750 | C-H Out-of-Plane Bend | This strong band is indicative of ortho-disubstitution on a benzene ring.[2] |
Experimental Protocol: FT-IR Analysis using an ATR Accessory
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.[4] Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[3]
-
Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.[5]
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
-
Cleaning: Thoroughly clean the ATR crystal with solvent to remove all traces of the sample.
Part 2: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. It provides information on the chemical environment, number, and connectivity of ¹H (proton) and ¹³C (carbon) nuclei.
Causality in Experimental Choice: Solvent and Referencing
-
Choice of Deuterated Solvent: The sample must be dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).[7] The deuterium (²H) is not detected in ¹H NMR, thus rendering the solvent "invisible." The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for any drift during the experiment and ensuring high resolution.[8]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard. TMS is chemically inert and produces a single, sharp signal at 0 ppm in both ¹H and ¹³C NMR, providing a reliable reference point for all other chemical shifts.[9]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is predicted to show three distinct signal regions. Due to the ortho-substitution, all four aromatic protons are non-equivalent and will appear as a complex multiplet pattern in the aromatic region.[10][11]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~7.0-7.5 | Multiplet (m) | 4H | Ar-H | Aromatic protons typically resonate in this downfield region.[2] The ortho-disubstitution leads to a complex pattern of doublets and triplets of doublets due to ortho and meta coupling.[11] |
| ~3.5 | Singlet (s) | 1H | SH | The thiol proton is a singlet as it typically does not couple with adjacent protons. Its chemical shift can be variable and concentration-dependent. |
| ~1.4 | Singlet (s) | 9H | -C(CH ₃)₃ | The nine protons of the tert-butyl group are equivalent, resulting in a single, strong singlet.[12] This signal is a highly characteristic feature. |
¹³C NMR Spectrum Analysis
In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line. The asymmetry of this compound means all 8 unique carbon types will be visible.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~125-138 | C -S & C -C(CH₃)₃ | The two aromatic carbons directly attached to substituents (ipso-carbons) are typically found in this range. Their signals are often broader and less intense. |
| ~124-130 | Aromatic C H | The four aromatic CH carbons will appear as four distinct signals, confirming the ortho-substitution pattern.[13] |
| ~35 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~30 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group give a single, intense signal.[12] |
Visualizing the Spectroscopic Workflow
The logical flow from sample preparation to final data interpretation is a critical, self-validating process.
Caption: Workflow for the spectroscopic characterization of this compound.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[7] Using a pipette, add approximately 0.6 mL of CDCl₃ containing 0.03% TMS.[9] Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Transfer the solution into a high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[7][9]
-
Instrument Insertion: Wipe the outside of the NMR tube and place it into a spinner turbine, adjusting the depth with a gauge. Insert the sample into the NMR spectrometer.[14]
-
Spectrometer Setup (Locking and Shimming): The instrument will lock onto the deuterium signal of the CDCl₃. An automated or manual shimming procedure is then performed to optimize the homogeneity of the magnetic field, which is essential for achieving sharp spectral lines.[7]
-
¹H Acquisition: Load standard proton acquisition parameters. A 90° pulse is used to excite the nuclei. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds.
-
¹³C Acquisition: Load standard carbon acquisition parameters (e.g., with proton decoupling). Due to the lower natural abundance and sensitivity of the ¹³C nucleus, significantly more scans (e.g., 128 or more) and a longer acquisition time are required.[7]
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform (FT). The spectrum is then phased and baseline corrected. The TMS signal is calibrated to 0 ppm to reference the entire spectrum.
-
Analysis: Integrate the ¹H signals to determine proton ratios and measure the chemical shifts and coupling constants. Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Conclusion: A Validated Structural Identity
By synthesizing the data from both FT-IR and NMR spectroscopy, a validated, high-confidence structural assignment for this compound is achieved. IR spectroscopy provides rapid confirmation of the essential thiol and aromatic functional groups, while ¹H and ¹³C NMR spectroscopy deliver an exact blueprint of the proton and carbon framework. The characteristic singlet of the nine tert-butyl protons in the ¹H spectrum, the weak S-H stretch in the IR, and the complex aromatic patterns consistent with ortho-disubstitution in both NMR spectra collectively form a unique spectroscopic fingerprint, allowing for the unambiguous identification and quality control of this important chemical compound.
References
- 1. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. organomation.com [organomation.com]
- 10. youtube.com [youtube.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. acdlabs.com [acdlabs.com]
- 13. fiveable.me [fiveable.me]
- 14. academic.shu.edu [academic.shu.edu]
A Technical Guide to the Solubility of 2-Tert-butylthiophenol in Common Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 2-tert-butylthiophenol, a compound of interest in various research and development applications, including its potential role as a synthetic intermediate in drug discovery. Understanding its behavior in different solvent systems is critical for reaction optimization, purification, and formulation development. This document offers a blend of theoretical principles, predictive analysis, and practical experimental protocols to empower researchers, scientists, and drug development professionals in their work with this compound.
Physicochemical Profile of this compound
This compound (C₁₀H₁₄S) is an aromatic thiol characterized by a benzene ring substituted with a thiol (-SH) group and a bulky tert-butyl group at the ortho position.[1][2] This unique structure dictates its physical and chemical properties, which in turn govern its solubility.
Key Properties:
-
Molecular Weight: 166.29 g/mol [1]
-
Appearance: Expected to be a liquid, similar to its phenol analog.[3]
-
Polarity: The presence of the thiol group introduces a degree of polarity due to the difference in electronegativity between sulfur and hydrogen. However, the large, nonpolar tert-butyl group and the benzene ring contribute significantly to the overall nonpolar character of the molecule.
-
Hydrogen Bonding: The thiol group can act as a hydrogen bond donor, though S-H···S hydrogen bonds are generally weaker than O-H···O bonds.[4] This capacity for hydrogen bonding is a crucial factor in its interaction with protic solvents.[1]
Theoretical Framework for Solubility Prediction
The principle of "similia similibus solvuntur" or "like dissolves like " is the cornerstone for predicting solubility.[5][6][7] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. Key factors influencing the solubility of this compound include:
-
Polarity: Solvents can be broadly classified as polar (e.g., water, ethanol) and nonpolar (e.g., hexane, toluene).[6][8] Polar solvents have significant dipole moments and often engage in hydrogen bonding, while nonpolar solvents have low dipole moments and interact primarily through weaker van der Waals forces.
-
Hydrogen Bonding: The ability of this compound to act as a hydrogen bond donor will enhance its solubility in solvents that are hydrogen bond acceptors (e.g., ethers, ketones, and some polar aprotic solvents).
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate as they require the creation of a larger cavity within the solvent structure.[6][9] The bulky tert-butyl group on this compound may present some steric hindrance to solvation.
Predicted Solubility Profile of this compound
Based on its molecular structure and the principles of solubility, a qualitative prediction of the solubility of this compound in various common organic solvents can be made. The significant nonpolar character imparted by the benzene ring and the large alkyl group suggests good solubility in nonpolar and moderately polar solvents. Its limited hydrogen bonding capability suggests lower solubility in highly polar, protic solvents like water.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | The nonpolar aromatic ring and tert-butyl group of the solute interact favorably with the nonpolar solvent molecules via van der Waals forces. "Like dissolves like."[6] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane | High to Moderate | These solvents have a moderate polarity and can act as hydrogen bond acceptors, interacting with the thiol group. The alkyl and aromatic portions of the solute are compatible with the organic nature of these solvents. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors. While hydrogen bonding with the thiol group is possible, the large nonpolar part of the solute may limit miscibility compared to smaller alcohols. |
| Highly Polar Protic | Water | Low | The large, nonpolar hydrocarbon portion of this compound is hydrophobic and disrupts the strong hydrogen bonding network of water, making it sparingly soluble. This is analogous to 2-tert-butylphenol, which has low water solubility.[10] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen solvent at a specific temperature.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
Detailed Procedural Steps
-
Preparation of Saturated Solutions:
-
To a series of vials, add a measured volume (e.g., 2 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial. The solid should be visibly present at the bottom of the vial to ensure a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
For a more complete separation, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Attach a syringe filter to the syringe and dispense the solution into a clean, tared vial. The filtration step is crucial to remove any fine, suspended particles.
-
Accurately weigh the filtered solution.
-
Perform a precise serial dilution of the filtered saturated solution with the same solvent into a volumetric flask. The dilution factor will depend on the expected concentration and the linear range of the analytical method.
-
-
Concentration Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.
-
Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Causality and Self-Validation in the Experimental Protocol
-
Why excess solute? The presence of undissolved solid at equilibrium is the definition of a saturated solution, ensuring the solvent has dissolved the maximum amount of solute at that temperature.[7]
-
Why constant temperature and agitation? Solubility is temperature-dependent.[6][9][11] Maintaining a constant temperature is critical for reproducible results. Agitation increases the rate of dissolution, helping to reach equilibrium faster.[6]
-
Why filtration? Undissolved microscopic particles in the supernatant would lead to an overestimation of the solubility. A 0.22 µm or 0.45 µm filter ensures only the dissolved solute is analyzed.
-
Why a calibrated analytical method? The use of a calibration curve with known standards ensures the accuracy and reliability of the concentration measurement, making the protocol self-validating.
Application in Research and Drug Development
Accurate solubility data for this compound is invaluable in several areas:
-
Reaction Chemistry: Choosing an appropriate solvent that dissolves reactants is fundamental for achieving optimal reaction kinetics.
-
Crystallization and Purification: Knowledge of solubility in different solvents and at different temperatures is key to developing effective crystallization protocols for purification.[5]
-
Formulation Development: For pharmaceutical applications, understanding solubility in various excipients and solvent systems is crucial for creating stable and bioavailable drug products.
-
Extraction Processes: Solubility data guides the selection of solvents for liquid-liquid extraction to isolate a target compound from a mixture.[5]
The logical relationship between molecular properties and solubility is summarized in the following diagram.
Caption: Factors Influencing the Solubility of this compound.
By understanding the fundamental principles and employing rigorous experimental techniques, researchers can confidently navigate the challenges associated with the solubility of this compound and effectively utilize this compound in their scientific endeavors.
References
- 1. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2-Tert-Butylphenol | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. chem.ws [chem.ws]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. rroij.com [rroij.com]
Physical and chemical properties of 2-tert-butylthiophenol
An In-depth Technical Guide to 2-tert-butylthiophenol
Abstract
This compound is a sterically hindered aromatic thiol whose unique structural characteristics dictate its physical properties and chemical reactivity. The presence of a bulky tert-butyl group ortho to the thiol functionality imparts significant steric shielding, influencing its participation in common thiol reactions such as oxidation and alkylation. This guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, chemical reactivity, and applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development. Detailed experimental protocols for its purification and a representative synthetic application are provided, alongside essential safety and handling information.
Core Physicochemical and Spectral Properties
This compound, also known as 2-(1,1-dimethylethyl)benzenethiol, is a pale yellow, air-sensitive liquid.[1] The defining feature of its structure is the bulky tert-butyl group positioned on the benzene ring adjacent to the sulfhydryl (-SH) group. This arrangement is fundamental to its chemical behavior.
Physical and Chemical Data Summary
A compilation of the key physical and chemical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-tert-butylbenzenethiol | [2] |
| Synonyms | 2-(tert-Butyl)thiophenol, o-tert-Butylbenzenethiol | [2] |
| CAS Number | 19728-41-7 | [3][4] |
| Molecular Formula | C₁₀H₁₄S | [3] |
| Molecular Weight | 166.29 g/mol | [2][5] |
| Appearance | Pale Yellow Liquid | [1] |
| Boiling Point | 69-70 °C at 0.2 mmHg | [1][6] |
| Density | 0.9882 g/cm³ | [1][6] |
| Refractive Index (n20/D) | 1.5600 | [1][6] |
| pKa | 6.86 ± 0.43 (Predicted) | [1] |
| Solubility | Not miscible or difficult to mix with water | [1][6] |
Spectroscopic Profile
Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.4 ppm. The aromatic protons will appear as a multiplet in the δ 7.0-7.5 ppm region. The thiol proton (-SH) typically presents as a broad singlet, with its chemical shift being concentration and solvent-dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The aromatic carbons will show six distinct signals due to the lack of symmetry.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information on functional groups. A weak absorption band for the S-H stretching vibration is expected to appear in the region of 2550-2600 cm⁻¹.[3] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 166.[2][3] A prominent fragment is often observed at m/z = 151, corresponding to the loss of a methyl group ([M-CH₃]⁺).[2]
Synthesis and Chemical Reactivity
The reactivity of this compound is dominated by the nucleophilic character of the thiol group and the properties of the aromatic ring, both of which are modulated by the steric hindrance of the ortho-tert-butyl group.
Synthesis
A common laboratory-scale synthesis involves the reduction of the corresponding sulfonyl chloride. For instance, 4-tert-butyl-toluenesulfonyl-2-chloride can be reduced using a zinc-sulfuric acid couple to yield the corresponding thiophenol.[7]
Key Reactions
-
Acidity and Thiolate Formation: As a thiol, this compound is weakly acidic (predicted pKa ≈ 6.86) and can be deprotonated by a suitable base (e.g., triethylamine, sodium hydroxide) to form the corresponding thiolate anion.[1] This thiolate is a potent nucleophile.
-
S-Alkylation and S-Acylation: The thiolate anion readily participates in nucleophilic substitution reactions with alkyl halides (S-alkylation) or acyl chlorides (S-acylation) to form thioethers and thioesters, respectively. The steric bulk of the tert-butyl group can slow the rate of these reactions compared to unhindered thiophenols, a factor that can be exploited for selective transformations.
-
Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents typically convert thiols to disulfides. However, the steric hindrance provided by the ortho-tert-butyl group makes the formation of the corresponding disulfide from this compound more difficult than for sterically unencumbered thiophenols like thiophenol itself. This increased stability against aerial oxidation is a key practical advantage.
-
Use as a Deprotecting Agent: In drug development, particularly in oligonucleotide synthesis, substituted thiophenols are valuable reagents. A structurally related compound, 2-methyl-5-tert-butylthiophenol, in the presence of a base like triethylamine, is used to efficiently remove methyl protecting groups from phosphate and phosphorothioate triesters.[8][9][10] This application leverages the nucleophilicity of the thiolate to cleave the methyl group, with the bulky substituents rendering the reagent less odorous and potentially less toxic than thiophenol.[8][10]
The diagram below illustrates the fundamental reactivity of this compound, focusing on thiolate formation and subsequent S-alkylation.
Caption: Reaction pathway for the deprotonation and S-alkylation of this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in organic synthesis and for professionals in drug development.
-
Sterically Hindered Building Block: The compound serves as a precursor for introducing a bulky ortho-substituted arylthiol moiety into a larger molecule. This can be used to influence the conformation of the target molecule or to provide steric protection to a nearby functional group.
-
Antioxidant and Stabilizer Intermediate: Phenolic and thiophenolic compounds are known for their antioxidant properties. While 2,4-di-tert-butylphenol is a well-known commercial antioxidant,[11] this compound can be used as an intermediate in the synthesis of more complex antioxidants and stabilizers for materials like polymers.[7][12]
-
Oligonucleotide Synthesis: As demonstrated by its analogs, sterically hindered thiophenols are effective as deprotecting agents in solid-phase oligonucleotide synthesis, offering a less hazardous alternative to simple thiophenol.[8][10] The tert-butyl group contributes to reduced volatility and odor, which is a significant practical benefit in a laboratory setting.
Experimental Protocols
Adherence to validated protocols is essential for safety and reproducibility.
Protocol for Purification by Vacuum Distillation
Causality: Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying this compound to prevent thermal decomposition.
Workflow Diagram
Caption: Workflow for the purification of this compound via vacuum distillation.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly greased and sealed. Use a magnetic stirrer in the distillation flask.
-
System Evacuation: Charge the distillation flask with the crude this compound. Connect the apparatus to a vacuum pump protected by a cold trap. Slowly evacuate the system to the desired pressure (e.g., 0.2 mmHg).
-
Heating: Once the pressure is stable, begin gently heating the distillation flask using an oil bath.
-
Fraction Collection: Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the expected temperature (69-70 °C at 0.2 mmHg).[1][6]
-
Validation: After collection, confirm the purity of the distilled product using an appropriate analytical technique, such as GC-MS or ¹H NMR spectroscopy.
-
Storage: Store the purified, colorless to pale yellow liquid under an inert atmosphere (e.g., nitrogen) at 2-8°C to prevent oxidation.[1][6]
Safety, Handling, and Storage
As a responsible scientist, understanding and mitigating the risks associated with this compound is paramount.
Hazard Identification
According to GHS classifications, this compound is associated with the following hazards:
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[13]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling.[13] Avoid contact with skin, eyes, and clothing.
Storage
-
Store in a tightly closed container in a cool, dry place.
-
The compound is air-sensitive; storage under an inert atmosphere of nitrogen is recommended to prevent degradation.[1]
Conclusion
This compound is a specialized chemical reagent whose utility is defined by the steric influence of its ortho-tert-butyl group. This feature enhances its stability against oxidation and modulates its reactivity, making it a valuable building block in organic synthesis and a potentially safer alternative to simpler thiols in applications like oligonucleotide deprotection. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.
References
- 1. This compound | 19728-41-7 [amp.chemicalbook.com]
- 2. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. 19728-41-7 Cas No. | 2-(tert-Butyl)thiophenol | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. 19728-41-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. FR2638743A1 - METHYL-2 TERTIOBUTYL-5 THIOPHENOL, ITS PREPARATION METHOD AND ITS APPLICATION - Google Patents [patents.google.com]
- 8. 2-Methyl-5-tert-butylthiophenol--an odorless deprotecting reagent useful in synthesis of oligonucleotides and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
2-Tert-butylthiophenol CAS number and molecular formula
An In-Depth Technical Guide to 2-Tert-butylthiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (2-TBT), a sterically hindered aromatic thiol of significant interest in synthetic chemistry and materials science. We will delve into its fundamental chemical and physical properties, established synthesis protocols, critical safety and handling procedures, and its current and potential applications. This document is intended to serve as a primary resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this versatile chemical intermediate.
Introduction: The Significance of Sterically Hindered Thiophenols
Thiophenols are a cornerstone class of reagents in organic synthesis, valued for their nucleophilicity, redox activity, and ability to coordinate with metals. The introduction of a bulky substituent, such as a tert-butyl group, ortho to the thiol functional group, imparts unique steric and electronic properties to the molecule. In this compound, the tert-butyl group sterically encumbers the sulfur atom, modulating its reactivity in predictable and synthetically useful ways. This steric hindrance can prevent undesirable side reactions, enhance the stability of derivative compounds, and influence the regioselectivity of further chemical transformations. These characteristics make 2-TBT and related hindered thiols valuable precursors in the synthesis of specialized polymers, antioxidants, and pharmacologically active molecules. The bulky group can also enhance solubility in organic solvents and stabilize compounds by protecting the thiol functional group[1].
Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized below.
Identifiers and Molecular Structure
| Property | Value | Source |
| CAS Number | 19728-41-7 | [2][3][4] |
| Molecular Formula | C₁₀H₁₄S | [2][3][5] |
| IUPAC Name | 2-tert-butylbenzenethiol | [5] |
| Synonyms | 2-(tert-Butyl)thiophenol, o-tert-Butylbenzenethiol, 2-(1,1-Dimethylethyl)benzenethiol | [3][4][5] |
| Molecular Weight | 166.29 g/mol | [3][5] |
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 69-70 °C at 0.2 mmHg | [4] |
| Density | 0.978 g/mL at 25 °C (for 2-tert-butylphenol) | |
| Refractive Index (n20/D) | 1.56 | [4] |
Synthesis of this compound
While various methods exist for the synthesis of substituted thiophenols, a common conceptual pathway involves the alkylation of thiophenol or the reduction of a corresponding sulfonyl chloride. The synthesis of the related isomer, 4-tert-butylthiophenol, provides a well-documented example of the former approach, involving the reaction of thiophenol with isobutylene in the presence of an acid catalyst[7]. A similar Friedel-Crafts alkylation approach can be envisioned for the ortho-isomer, though reaction conditions would need to be optimized to favor ortho-substitution.
A more general and often high-yielding method for preparing thiophenols is the reduction of the corresponding benzenesulfonyl chloride. This process is illustrated below.
General Synthesis Workflow: Reduction of Sulfonyl Chloride
Caption: General workflow for synthesizing 2-TBT via reduction.
Exemplary Protocol: Synthesis of 4-tert-butylthiophenol
This protocol for the para-isomer illustrates the core principles of thiophenol alkylation.[7]
-
Reaction Setup : A mixture of thiophenol (10.0 moles) and a boron trifluoride-phosphoric acid complex (300 g) is prepared in a suitable reaction vessel.
-
Addition of Alkylating Agent : Isobutylene (10.9 moles) is slowly added to the stirred mixture while maintaining a temperature of 0 °C.
-
Reaction Progression : After the addition is complete, the mixture is stirred at 0-10 °C for two hours, followed by heating to 70-75 °C for an additional two hours.
-
Workup : The reaction mixture is cooled, and the organic layer is separated. It is then diluted with toluene, washed multiple times with water, and dried over magnesium sulfate.
-
Purification : Toluene is removed via vacuum evaporation, and the remaining residue is purified by distillation to yield the final product.
Note: The synthesis of this compound would require specific catalysts or directing groups to favor ortho-alkylation.
Safety, Handling, and Storage
As a reactive sulfur-containing compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.
GHS Hazard Classification
Based on available data, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[5]
-
Skin Irritation (Category 2) : Causes skin irritation.[5]
-
Eye Irritation (Category 2) : Causes serious eye irritation.[5]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation : May cause respiratory irritation.[4][5]
GHS Pictograms:
Recommended Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[8]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical splash goggles or a face shield.[9]
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[9]
-
-
General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
Storage
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly sealed to prevent exposure to air and moisture.
Applications in Research and Industry
The unique properties of sterically hindered thiophenols like 2-TBT make them valuable in several fields. While specific applications of 2-TBT are less documented than its phenol analog, its structural motifs suggest potential utility in areas where hindered phenols and other thiophenols are employed.
Intermediate for Antioxidants
The tert-butyl phenol scaffold is a well-known structural component of many industrial antioxidants, such as BHT (Butylated hydroxytoluene).[1][10] These compounds function by scavenging free radicals, with the bulky tert-butyl groups enhancing their stability and efficacy.[1] By analogy, 2-TBT serves as a precursor for sulfur-containing antioxidants, which can offer different reactivity profiles and are used as stabilizers in polymers and lubricants.
Role in Drug Development and Bioactivity
Phenolic compounds, including those with tert-butyl groups, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][11] The introduction of a thiol group can further modulate a molecule's pharmacokinetic and pharmacodynamic properties. The this compound moiety can be incorporated into larger molecules to:
-
Improve Lipophilicity : The tert-butyl group increases solubility in nonpolar environments, potentially aiding in crossing biological membranes.
-
Introduce a Reactive Handle : The thiol group is a versatile functional group for bioconjugation or for interacting with biological targets, such as cysteine residues in proteins.
-
Steric Shielding : The bulky group can be strategically placed to control the binding orientation of a drug candidate within a protein's active site.
Polymer and Materials Science
Thiophenols are used as chain transfer agents in radical polymerization to control molecular weight.[12] The steric hindrance in 2-TBT can influence the rate and efficiency of this transfer process. It can also be used as a building block for specialized polymers and as a stabilizer for materials like PVC.[12]
Conclusion
This compound is a specialized chemical intermediate whose value lies in the unique steric and electronic environment created by the ortho-tert-butyl group. This feature provides chemists with a tool to fine-tune reactivity, enhance stability, and build molecular complexity. While requiring careful handling due to its hazardous properties, its potential applications in the synthesis of novel antioxidants, pharmacologically active compounds, and advanced materials make it a compound of continuing interest for the scientific community. This guide has provided the foundational knowledge necessary for its safe and effective use in a research and development setting.
References
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. 19728-41-7 Cas No. | 2-(tert-Butyl)thiophenol | Apollo [store.apolloscientific.co.uk]
- 5. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ortho Tertiary Butyl Phenol (OTBP), 2 Tert Butylphenol - CAS 88-18-6 | Vinati Organics [vinatiorganics.com]
- 7. prepchem.com [prepchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. FR2638743A1 - METHYL-2 TERTIOBUTYL-5 THIOPHENOL, ITS PREPARATION METHOD AND ITS APPLICATION - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-tert-Butylthiophenol: Nomenclature, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-tert-butylthiophenol, a sterically hindered aromatic thiol of significant interest in synthetic chemistry and drug discovery. From its formal nomenclature and synonyms to detailed synthetic protocols, key reactions, and potential applications, this document serves as a technical resource for professionals working with this versatile compound.
Nomenclature and Identification
The compound commonly known as this compound is systematically named 2-(tert-butyl)benzenethiol according to IUPAC nomenclature.[1] Its chemical structure is characterized by a benzene ring substituted with a thiol (-SH) group and a bulky tert-butyl group at the ortho position.
Synonyms
A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:
-
2-tert-Butylbenzenethiol[1]
-
o-tert-Butylthiophenol
-
Benzenethiol, 2-(1,1-dimethylethyl)-[1]
-
2-(1,1-Dimethylethyl)benzenethiol
-
o-tert-Butylbenzenethiol
A comprehensive list of identifiers is provided in the table below for unambiguous identification.
| Identifier | Value |
| IUPAC Name | 2-(tert-butyl)benzenethiol |
| CAS Number | 19728-41-7 |
| Molecular Formula | C₁₀H₁₄S |
| Molecular Weight | 166.29 g/mol [1] |
| InChI | InChI=1S/C10H14S/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3 |
| SMILES | CC(C)(C)C1=CC=CC=C1S |
Chemical Structure of 2-(tert-butyl)benzenethiol
Caption: 2D structure of 2-(tert-butyl)benzenethiol.
Physicochemical and Spectroscopic Properties
Understanding the physical and spectroscopic properties of this compound is crucial for its handling, purification, and characterization.
| Property | Value |
| Boiling Point | 69-70 °C at 0.2 mmHg |
| Density | 0.988 g/cm³ |
| Refractive Index | 1.545 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, signals for the aromatic protons, and a signal for the thiol proton. The chemical shift of the tert-butyl group is typically in the range of 1.3-1.5 ppm. The aromatic protons will appear in the aromatic region (around 7.0-7.5 ppm), and their splitting pattern will depend on the coupling with adjacent protons. The thiol proton signal is often broad and its chemical shift can vary depending on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as signals for the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic S-H stretching vibration, typically in the region of 2550-2600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of a methyl group or the entire tert-butyl group.
Synthesis of this compound
The synthesis of sterically hindered thiophenols like this compound often requires specific strategies to achieve the desired ortho-substitution. A highly effective and widely used method is the Newman-Kwart rearrangement .[2][3][4] This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate provides a reliable route to thiophenols from the corresponding phenols.[2][3][4]
Reaction Scheme: Newman-Kwart Rearrangement
References
Navigating the Commercial Landscape of 2-Tert-butylthiophenol: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the procurement of high-quality reagents is a critical, yet often complex, aspect of the experimental workflow. The selection of a suitable commercial source for a starting material like 2-tert-butylthiophenol (CAS No. 19728-41-7) can significantly impact the reproducibility and success of a synthetic route or biological assay. This in-depth technical guide provides a comprehensive overview of the commercial sources, quality control considerations, and analytical validation of this compound, empowering the end-user to make informed purchasing decisions.
Introduction to this compound: A Versatile Building Block
This compound, also known as 2-(tert-butyl)benzenethiol, is an organosulfur compound characterized by a thiol group and a bulky tert-butyl group positioned ortho to each other on a benzene ring.[1] This unique steric and electronic arrangement makes it a valuable intermediate in various chemical syntheses. The tert-butyl group can direct metallation reactions and influence the regioselectivity of subsequent transformations, while the thiol moiety offers a handle for a wide array of chemical modifications. Its applications are found in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.
The Commercial Supplier Landscape
A survey of the chemical marketplace reveals several commercial suppliers of this compound, catering to different scales and purity requirements. These suppliers range from large, well-established chemical manufacturers to smaller, specialized companies.
Table 1: Comparison of Commercial Suppliers of this compound
| Supplier | Purity Grades Offered | Scale | Noteworthy Aspects |
| Apollo Scientific | Typically ≥95% | Research and bulk quantities | Offers a range of chemical products for life sciences and spectroscopy. |
| Finetech Industry Limited | Custom purity available | Custom synthesis and bulk quantities | Provides MSDS and COA documentation and offers custom synthesis services.[2] |
| Sigma-Aldrich (Merck) | Various, including certified reference materials for related compounds | Research to production scale | Offers extensive documentation, including Certificates of Analysis for similar products which can provide insight into expected quality.[3] |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | Typically ≥97% for related isomers | Research and bulk quantities | Provides detailed product descriptions and safety information. |
| PubChem and ChemicalBook Listed Suppliers | Varies widely | Varies widely | These platforms aggregate information from numerous global suppliers, offering a broad view of the market but requiring careful vetting of individual vendors.[1] |
It is crucial for researchers to recognize that catalog listings of purity can be nominal. A deeper dive into the supplier's quality control documentation is essential before making a purchase, especially for applications sensitive to impurities.
Synthesis Routes and Potential Impurities: A Chemist's Perspective
Understanding the potential synthetic origins of commercially available this compound is key to anticipating likely impurities. While specific proprietary synthesis routes are often not disclosed by suppliers, a common approach involves the reaction of 2-tert-butylphenol with a sulfurizing agent or the direct thiolation of a 2-tert-butylaniline derivative. A related synthesis for a similar compound, 2-methyl-5-tert-butyl thiophenol, involves the reduction of 4-tert-butyl-toluenesulfonyl-2 chloride.[4]
Potential impurities arising from such syntheses could include:
-
Isomeric Byproducts: Positional isomers such as 4-tert-butylthiophenol or 3-tert-butylthiophenol may be present, arising from non-regioselective reactions.
-
Unreacted Starting Materials: Residual 2-tert-butylphenol or other precursors.
-
Oxidation Products: Disulfides (e.g., bis(2-tert-butylphenyl) disulfide) can form upon exposure to air.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
The presence and concentration of these impurities can vary significantly between suppliers and even between different batches from the same supplier. Therefore, robust analytical characterization of incoming material is a self-validating necessity.
Quality Control and Analytical Characterization: Ensuring Experimental Integrity
A multi-pronged analytical approach is recommended to comprehensively assess the purity and identity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for determining the purity of this compound and identifying any low-level impurities.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Column: A non-polar or mid-polar capillary column, such as a 5% phenylmethylpolysiloxane (e.g., DB-5ms or equivalent), is typically effective. A common dimension is 30 m x 0.25 mm internal diameter with a 0.25 µm film thickness.[5][6]
-
Injector: Use a split/splitless injector, typically in splitless mode for trace analysis, at a temperature of around 250-280°C.[5][6]
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min to ensure good separation of components.[5][6]
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of approximately 1 mL/min.
-
Mass Spectrometer: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. A mass range of m/z 40-400 is generally sufficient to capture the parent ion and fragmentation patterns of this compound and expected impurities.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The peak area of this compound relative to the total peak area provides an estimation of its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the main component and identifying any structurally related impurities.
Expected ¹H NMR Spectral Features of this compound:
-
tert-Butyl Protons: A sharp singlet around δ 1.4 ppm, integrating to 9 protons.
-
Aromatic Protons: A series of multiplets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the four protons on the benzene ring. The ortho-substitution pattern will lead to a distinct splitting pattern.
-
Thiol Proton: A broad singlet, the chemical shift of which can be variable and concentration-dependent, typically in the range of δ 3.0-4.0 ppm.
Expected ¹³C NMR Spectral Features of this compound:
-
tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons, with chemical shifts influenced by the thiol and tert-butyl substituents.
The presence of unexpected signals in the NMR spectrum would indicate the presence of impurities. For instance, signals corresponding to a different isomer or an oxidized disulfide species would have characteristic chemical shifts and splitting patterns.
Certificate of Analysis (CoA) Review
Before purchasing, always request a batch-specific Certificate of Analysis. While a generic CoA can be informative, the batch-specific document provides the actual analytical results for the material you will receive. A comprehensive CoA should include:
-
Product Identification: Name, CAS number, and batch number.
-
Physical Properties: Appearance, melting point (if applicable).
-
Purity Determination: The analytical method used (e.g., GC, HPLC, NMR) and the determined purity value.
-
Identification: Confirmation of structure by a technique like NMR or IR.
-
Date of Analysis and Expiry Date.
Supplier Validation Workflow: A Step-by-Step Guide
For critical applications, particularly in drug development, a formal supplier validation process is essential.
Experimental Protocol: New Supplier Validation for this compound
-
Initial Screening: Identify potential suppliers based on their product offerings, stated purity, and available documentation.
-
Request Documentation: Obtain a batch-specific Certificate of Analysis and, if available, a Safety Data Sheet (SDS) from each shortlisted supplier.
-
Sample Procurement: Order a small evaluation sample from the most promising suppliers.
-
In-House Analytical Testing:
-
Perform GC-MS analysis to confirm purity and identify any impurities not listed on the CoA.
-
Acquire ¹H and ¹³C NMR spectra to verify the chemical structure and check for structural isomers or other organic impurities.
-
Conduct any other relevant tests based on the intended application (e.g., water content by Karl Fischer titration).
-
-
Comparative Analysis: Compare the analytical data from different suppliers. Assess not only the purity but also the consistency of the impurity profile.
-
Supplier Selection: Choose the supplier that consistently provides material meeting the required specifications.
-
Ongoing Quality Control: For long-term projects, it is advisable to perform periodic re-evaluation of incoming batches to ensure continued quality and consistency.
Mandatory Visualization
Diagram 1: Supplier Validation Workflow
Caption: A flowchart illustrating the systematic process for validating a new commercial supplier of this compound.
Safety and Handling Considerations
This compound is a chemical that requires careful handling. Based on data for related thiophenols and tert-butylated phenols, it should be considered harmful if swallowed, and may cause skin and eye irritation.[1][7] Always consult the supplier-specific Safety Data Sheet (SDS) for detailed handling and personal protective equipment (PPE) recommendations. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
-
Storing in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
The successful integration of this compound into a research or development program hinges on the careful selection and validation of a commercial source. By understanding the potential for impurities based on synthetic routes and employing a robust analytical quality control workflow, scientists can ensure the integrity and reproducibility of their work. This guide provides a framework for navigating the commercial landscape and implementing a self-validating system for the procurement of this versatile chemical intermediate.
References
- 1. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS: 19728-41-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 2-叔丁基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. FR2638743A1 - METHYL-2 TERTIOBUTYL-5 THIOPHENOL, ITS PREPARATION METHOD AND ITS APPLICATION - Google Patents [patents.google.com]
- 5. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 6. oiv.int [oiv.int]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Acidity and pKa of 2-Tert-butylthiophenol
This guide provides a comprehensive technical overview of the acidity and pKa of 2-tert-butylthiophenol, a molecule of significant interest in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the fundamental principles governing its acidic properties, outlines robust methodologies for pKa determination, and discusses the implications of its unique structural features.
Introduction: The Significance of Thiophenol Acidity
Thiophenols, the sulfur analogs of phenols, play a crucial role as intermediates and building blocks in a vast array of chemical transformations. Their utility is intrinsically linked to the acidity of the thiol (-SH) group, which dictates their reactivity as nucleophiles and their behavior in various chemical environments. The acid dissociation constant (pKa) is the quantitative measure of this acidity, and a thorough understanding of the factors influencing the pKa of substituted thiophenols, such as this compound, is paramount for reaction optimization, catalyst design, and the development of novel therapeutic agents.
Compared to their phenolic counterparts, thiophenols are generally more acidic. For instance, the pKa of thiophenol is approximately 6.6, whereas that of phenol is around 10.[1] This increased acidity is attributed to the weaker S-H bond compared to the O-H bond and the greater polarizability of the larger sulfur atom, which helps to stabilize the resulting thiophenolate anion. The introduction of substituents onto the benzene ring can further modulate this acidity through a combination of electronic and steric effects.
Structural and Electronic Factors Influencing the Acidity of this compound
The acidity of this compound is a nuanced interplay of several factors stemming from its unique substitution pattern. The bulky tert-butyl group at the ortho position to the thiol group introduces significant steric and electronic effects that differentiate it from unsubstituted thiophenol and its other isomers.
Electronic Effects
The tert-butyl group is generally considered to be a weak electron-donating group through induction (+I effect). This effect increases the electron density on the aromatic ring and, to a lesser extent, on the sulfur atom. An increase in electron density on the sulfur atom would destabilize the thiophenolate anion, thereby decreasing the acidity (increasing the pKa) compared to unsubstituted thiophenol.
Steric Effects
The most prominent feature of this compound is the steric hindrance imposed by the bulky tert-butyl group in the ortho position. This steric bulk can influence acidity in several ways:
-
Inhibition of Solvation: The tert-butyl group can sterically hinder the solvation of the thiophenolate anion. Effective solvation is crucial for stabilizing the negative charge on the sulfur atom. By impeding the approach of solvent molecules, the tert-butyl group can destabilize the conjugate base, leading to a decrease in acidity (a higher pKa).[2]
-
Disruption of Resonance: While the delocalization of the negative charge of the thiophenolate anion into the benzene ring is a key stabilizing factor, significant steric hindrance from an ortho-substituent could potentially disrupt the optimal orbital overlap required for efficient resonance. However, the effect on the p-orbitals of the sulfur and the aromatic ring is likely to be less pronounced than in cases with more rigid ortho substituents.
Given these competing factors, predicting the exact pKa of this compound requires careful consideration. The electron-donating nature of the tert-butyl group and the steric inhibition of solvation of the thiophenolate anion would both suggest a higher pKa (lower acidity) compared to thiophenol.
Quantitative Acidity: pKa Values
| Compound | pKa in Water | Key Structural Feature |
| Thiophenol | 6.62[3] | Unsubstituted reference |
| Phenol | 9.95[3] | Oxygen analog for comparison |
| 2-tert-Butylphenol | 10.28[4] | Oxygen analog with ortho-tert-butyl group |
| 4-tert-Butylthiophenol | ~6.8-7.0 (estimated) | Isomer with no ortho-steric hindrance |
Table 1: Comparison of pKa values of related compounds.
The pKa of 2-tert-butylphenol is slightly higher than that of phenol, indicating that the electron-donating and steric effects of the ortho-tert-butyl group decrease its acidity. A similar trend is expected for this compound relative to thiophenol. The steric hindrance to solvation of the thiophenolate anion is likely the dominant factor. Therefore, the pKa of this compound is predicted to be higher than 6.6 , likely in the range of 7.0-7.5 .
Methodologies for pKa Determination
Accurate determination of the pKa of this compound can be achieved through both experimental and computational methods. The choice of method depends on the required accuracy, available resources, and the specific research context.
Experimental Approaches
Several well-established experimental techniques can be employed for pKa determination.[5] These methods typically involve monitoring a pH-dependent property of the molecule.
4.1.1. Spectrophotometric Titration
This is a common and accurate method for determining the pKa of compounds with a chromophore that changes upon ionization.
Experimental Protocol:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixed aqueous-organic solvent system to ensure solubility). Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 5 to 9).
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum of this compound in highly acidic (fully protonated form) and highly basic (fully deprotonated form) solutions to identify the wavelengths of maximum absorbance for both species.
-
Titration: Add a small, constant volume of the stock solution to each buffer solution.
-
Data Acquisition: Measure the absorbance of each solution at the predetermined wavelengths.
-
Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.
4.1.2. Potentiometric Titration
This classic method involves titrating a solution of the acidic compound with a strong base and monitoring the pH change.
Experimental Protocol:
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).
-
Titration Setup: Use a calibrated pH meter with a glass electrode to monitor the pH of the solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Workflow for Experimental pKa Determination
Caption: Workflow for experimental pKa determination.
Computational Approaches
In silico methods, particularly those based on quantum chemistry, have become powerful tools for predicting pKa values.[6][7] Density Functional Theory (DFT) is a widely used approach.
4.2.1. Thermodynamic Cycle Method
This method involves calculating the Gibbs free energy change for the deprotonation reaction in the gas phase and in solution.
Computational Workflow:
-
Geometry Optimization: Optimize the geometries of the protonated (this compound) and deprotonated (2-tert-butylthiophenolate) species in both the gas phase and in a simulated solvent environment (using a continuum solvation model like SMD or PCM).
-
Frequency Calculations: Perform frequency calculations to obtain the thermal corrections to the Gibbs free energy.
-
pKa Calculation: The pKa is then calculated using the following equation:
pKa = (ΔG*solv) / (2.303 * RT)
where ΔG*solv is the Gibbs free energy of the deprotonation reaction in solution.
Logical Relationship for Computational pKa Prediction
Caption: Computational workflow for pKa prediction.
Conclusion
The acidity of this compound, quantified by its pKa, is a critical parameter that governs its chemical behavior. While a definitive experimental value is not widely reported, a detailed analysis of its structural and electronic properties allows for a reliable estimation. The interplay of the electron-donating inductive effect and the significant steric hindrance from the ortho-tert-butyl group suggests a pKa that is moderately higher than that of unsubstituted thiophenol. For applications requiring high precision, the experimental and computational methodologies outlined in this guide provide robust frameworks for accurate pKa determination. A thorough understanding of the acidity of this versatile molecule will continue to be a valuable asset in the fields of chemical synthesis and drug discovery.
References
- 1. quora.com [quora.com]
- 2. Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. 2-Tert-Butylphenol | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. An Accurate Approach for Computational pKa Determination of Phenolic Compounds [mdpi.com]
Methodological & Application
Application Notes and Protocols: 2-Tert-butylthiophenol as a Ligand in Transition Metal Catalysis
Introduction: The Emerging Role of Bulky Thiolate Ligands in Catalysis
In the landscape of transition metal catalysis, the design and application of ligands are paramount to controlling reactivity, selectivity, and catalyst stability. While phosphines and N-heterocyclic carbenes (NHCs) have historically dominated the field, there is a growing interest in alternative ligand scaffolds that offer unique electronic and steric properties. Among these, thiolate ligands present a compelling, albeit challenging, class of ancillary ligands. The soft nature of the sulfur atom ensures strong coordination to late transition metals such as palladium, nickel, and copper. However, this strong binding can also lead to catalyst deactivation.
This application note focuses on 2-tert-butylthiophenol, a sterically hindered thiol, as a promising ligand for transition metal catalysis. The bulky tert-butyl group ortho to the sulfur donor is hypothesized to play a crucial role in modulating the metal center's reactivity. It can prevent the formation of inactive bridged dimeric species, promote reductive elimination, and create a well-defined steric pocket to influence substrate approach and, consequently, reaction selectivity.
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound in transition metal catalysis. We will delve into the synthesis of a representative palladium(II) complex and propose a detailed protocol for its application in a Mizoroki-Heck cross-coupling reaction, drawing parallels from established systems with related thiolate-based ligands.
Properties and Advantages of this compound as a Ligand
This compound (also known as 2-(1,1-dimethylethyl)benzenethiol) is a commercially available aromatic thiol with distinct properties that make it an intriguing candidate as a ligand in catalysis.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄S | [1] |
| Molecular Weight | 166.29 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | ~234 °C |
The key structural feature of this compound is the presence of a bulky tert-butyl group adjacent to the sulfur atom. This steric hindrance is anticipated to confer several advantages in a catalytic setting:
-
Monodentate Coordination: The steric bulk is likely to favor the formation of monomeric metal complexes, preventing the formation of less reactive or inactive sulfur-bridged dimers or oligomers.
-
Enhanced Reductive Elimination: The steric pressure exerted by the tert-butyl group can facilitate the reductive elimination step in many catalytic cycles, which is often the rate-limiting step. This can lead to higher turnover frequencies.
-
Tunable Steric Environment: The well-defined steric pocket created by the ligand around the metal center can influence the regioselectivity and stereoselectivity of catalytic transformations.
-
Air and Moisture Stability: Palladium-thiolate complexes, in general, can exhibit greater stability compared to some phosphine-based catalysts, simplifying handling and reaction setup.[2][3]
Synthesis of a Palladium(II)-2-Tert-butylthiophenolato Complex
While the isolation of a simple homoleptic palladium(II) complex of this compound may be challenging due to the tendency of thiolates to form various structures, a well-defined complex can be synthesized by employing a co-ligand strategy. Drawing inspiration from the synthesis of palladium complexes with bulky thioether and thiolate-pincer ligands, we propose the synthesis of a mixed-ligand palladium(II) complex.[1][2]
Diagram: Proposed Synthesis of a Palladium(II)-2-Tert-butylthiophenolato Complex
Caption: Proposed synthetic workflow for a mixed-ligand Palladium(II) complex.
Protocol 1: Synthesis of Bis(2-tert-butylthiophenolato)(1,10-phenanthroline)palladium(II)
This protocol is a proposed method based on standard procedures for the synthesis of palladium(II) thiolate complexes.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
1,10-Phenanthroline
-
Dichloromethane (DCM), anhydrous
-
Hexane, anhydrous
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
Preparation of the Reaction Mixture:
-
To a 100 mL Schlenk flask under an argon atmosphere, add palladium(II) acetate (1 mmol, 224.5 mg).
-
Add 1,10-phenanthroline (1 mmol, 180.2 mg).
-
Add 20 mL of anhydrous dichloromethane to dissolve the solids. Stir for 10 minutes at room temperature.
-
-
Ligand Addition:
-
In a separate vial, dissolve this compound (2 mmol, 332.6 mg, ~0.34 mL) in 5 mL of anhydrous dichloromethane.
-
Slowly add the this compound solution to the stirred palladium/phenanthroline solution at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12 hours. The color of the solution is expected to change, indicating complex formation.
-
-
Isolation and Purification:
-
Reduce the solvent volume to approximately 5 mL under vacuum.
-
Slowly add anhydrous hexane (30 mL) to precipitate the product.
-
Filter the resulting solid under argon, wash with a small amount of cold hexane, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a DCM/hexane solvent system.
-
Expected Characterization:
The resulting complex should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis. X-ray crystallography would be ideal for unambiguous structure determination.
Application in Mizoroki-Heck Cross-Coupling Reactions
Palladium-thiolate complexes have shown promise as catalysts in Mizoroki-Heck reactions.[2][3] The following is a proposed protocol for the application of the synthesized palladium-2-tert-butylthiophenolato complex in the coupling of an aryl bromide with an acrylate.
Diagram: Proposed Catalytic Cycle for the Mizoroki-Heck Reaction
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Protocol 2: Mizoroki-Heck Coupling of 4-Bromoacetophenone with n-Butyl Acrylate
This protocol is adapted from established procedures for phosphine-free palladium-catalyzed Heck reactions.[2][3]
Materials:
-
Bis(2-tert-butylthiophenolato)(1,10-phenanthroline)palladium(II) (as synthesized in Protocol 1)
-
4-Bromoacetophenone
-
n-Butyl acrylate
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Schlenk tube or microwave vial
Procedure:
-
Reaction Setup:
-
To a Schlenk tube, add the palladium complex (0.015 mmol, 1.5 mol%).
-
Add 4-bromoacetophenone (1 mmol, 199.0 mg).
-
Add n-butyl acrylate (1.5 mmol, 192.3 mg, ~0.21 mL).
-
Add anhydrous DMF (3 mL).
-
Add triethylamine (2 mmol, 202.4 mg, ~0.28 mL).
-
-
Reaction:
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 5-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, butyl (E)-3-(4-acetylphenyl)acrylate.
-
Expected Performance and Causality
-
Catalyst Loading: A relatively low catalyst loading (1.5 mol%) is proposed, as the stability of the thiolate complex may allow for a high number of turnovers.
-
Base: Triethylamine is a common base for Heck reactions, serving to neutralize the HBr generated in the catalytic cycle.
-
Solvent: DMF is a polar aprotic solvent that can facilitate the dissolution of the reactants and the catalyst, and it is stable at the required reaction temperature.
-
Temperature: Elevated temperatures are often necessary to promote the oxidative addition and other steps in the catalytic cycle, particularly with less reactive aryl bromides.
Potential Applications in Other Cross-Coupling Reactions
The unique steric and electronic properties of this compound suggest its potential utility in a range of other transition metal-catalyzed reactions:
-
Suzuki-Miyaura Coupling: The steric bulk of the ligand could facilitate the transmetalation and reductive elimination steps, potentially enabling the coupling of sterically hindered aryl halides and boronic acids.
-
Buchwald-Hartwig Amination: Thiolate ligands are less common in C-N bond formation due to potential competitive C-S bond formation. However, a well-designed catalyst system could potentially overcome this challenge. The steric hindrance might disfavor the formation of stable palladium-amide-thiolate complexes, thereby promoting reductive elimination to form the desired C-N bond.
-
C-H Activation: The strong donating ability of the thiolate could render the metal center more electron-rich, potentially facilitating C-H activation processes. The steric bulk would also play a crucial role in directing the regioselectivity of the C-H functionalization.
Conclusion and Future Outlook
This compound represents an under-explored yet promising ligand for transition metal catalysis. Its inherent steric bulk and strong-donating sulfur atom offer a unique combination of properties that could be harnessed to develop novel and efficient catalytic systems. The protocols provided in this application note serve as a starting point for researchers to explore the synthesis of well-defined metal complexes of this ligand and to evaluate their performance in key catalytic transformations such as the Mizoroki-Heck reaction. Further mechanistic studies will be crucial to fully elucidate the role of the 2-tert-butylthiophenolato ligand in catalysis and to guide the design of next-generation catalysts for challenging organic syntheses.
References
- 1. Synthesis and structure of a distorted octahedral palladium(II) complex coordinated with a tetrathioether ligand tethered with bulky substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A palladium thiolate-SNS complex-catalyst for Mizoroki–Heck cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. A palladium thiolate-SNS complex-catalyst for Mizoroki–Heck cross-coupling - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01008J [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of 2-Tert-butylthiophenol in Advanced Organic Synthesis
Foreword: Beyond the Reagent Shelf—A Functional Perspective on 2-tert-butylthiophenol
In the landscape of modern organic synthesis, the selection of a reagent transcends mere stoichiometry. It is a strategic decision, guided by an understanding of reactivity, steric influence, and secondary functionalities. This compound, with its characteristic ortho-tert-butyl group, is a prime example of a molecule whose utility is defined by these nuanced properties. This guide moves beyond a simple catalog of reactions to provide a deep, mechanistic, and practical understanding of where and why this reagent is deployed. We will explore its principal roles in constructing sterically hindered carbon-sulfur bonds via cross-coupling and its critical function as a radical scavenger to preserve reaction integrity. The protocols and insights herein are curated for the practicing researcher, aiming to translate theoretical knowledge into tangible laboratory success.
Section 1: Physicochemical Profile and Structural Attributes
This compound, systematically named 2-(1,1-dimethylethyl)benzenethiol, is an aromatic thiol whose reactivity is significantly influenced by the bulky tert-butyl group positioned ortho to the sulfhydryl moiety.[1] This steric hindrance is not a liability but a key feature that dictates its synthetic applications.
| Property | Value |
| IUPAC Name | 2-tert-butylbenzenethiol[1] |
| CAS Number | 19728-41-7[1] |
| Molecular Formula | C₁₀H₁₄S[1] |
| Molecular Weight | 166.29 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Density | ~0.986 g/cm³[2] |
The primary chemical feature is the acidic proton of the thiol group (S-H), which readily participates in deprotonation to form a thiolate. This nucleophilic thiolate is central to its role in C-S bond formation. Concurrently, the S-H bond has a lower bond dissociation energy compared to many C-H bonds, making it an effective hydrogen atom donor for quenching radical species.
Section 2: Critical Safety and Handling Protocols
As with all thiols, this compound requires careful handling due to its biological activity and strong, unpleasant odor. Adherence to safety protocols is mandatory.
GHS Hazard Information:
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Warning): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[1]
Standard Laboratory Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like butyl rubber are recommended for extensive handling), and chemical splash goggles.
-
Dispensing: Use a syringe or cannula for liquid transfer to minimize odor release and exposure. Work on a disposable bench liner to contain any small spills.
-
Storage: Store in a tightly sealed container in a cool, well-ventilated area, away from strong oxidizing agents.[2]
-
Waste Disposal: Quench any residual reagent by adding it slowly to an excess of household bleach (sodium hypochlorite solution) with stirring in a fume hood. The resulting mixture should be disposed of as hazardous chemical waste in accordance with institutional guidelines.
Section 3: Core Application: Palladium-Catalyzed C-S Cross-Coupling Reactions
The formation of aryl thioethers (C-S bonds) is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Palladium-catalyzed cross-coupling offers a powerful and versatile method for this transformation. This compound serves as an excellent nucleophilic partner, enabling the synthesis of sterically congested diaryl or alkyl-aryl thioethers.
Causality and Mechanistic Insight
The success of the palladium-catalyzed C-S coupling relies on a well-established catalytic cycle. The choice of ligand is critical, with bulky, electron-rich phosphines such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) often being essential for achieving high reactivity, particularly with less reactive aryl chlorides.[4]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Thiolate Formation & Ligand Exchange: The thiol is deprotonated by a base (e.g., K₂CO₃, NaOt-Bu) to form the corresponding thiolate. This thiolate then displaces a ligand on the Pd(II) center.
-
Reductive Elimination: The aryl and thiolate groups on the Pd(II) center couple and are eliminated, forming the desired aryl thioether product (Ar-S-Ar') and regenerating the active Pd(0) catalyst.
The ortho-tert-butyl group on the thiophenol plays a crucial steric role. It can promote the final reductive elimination step and helps prevent catalyst deactivation pathways, leading to higher yields and catalyst turnover numbers.
Visualization: Palladium Catalytic Cycle
Caption: Generalized catalytic cycle for Palladium-catalyzed C-S bond formation.
Protocol: Synthesis of 2-(p-tolylthio)-tert-butylbenzene
This protocol is a representative example of a palladium-catalyzed coupling between this compound and an aryl bromide.
Reagents & Materials:
-
This compound (1.0 mmol, 166 mg)
-
4-Bromotoluene (1.1 mmol, 188 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and K₂CO₃.
-
Reagent Addition: Add toluene (5 mL), followed by this compound and 4-bromotoluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl thioether.
| Entry | Aryl Halide | Catalyst System | Base | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | K₂CO₃ | >90 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | ~85 |
| 3 | 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | ~88 |
Note: Yields are representative for aryl thiol couplings and serve as a general guide.
Section 4: Application as a Radical Scavenger and Polymerization Inhibitor
In many synthetic transformations, particularly those proceeding via radical intermediates or sensitive to autoxidation, unwanted side reactions can drastically reduce yields and product purity. Hindered phenols, such as BHT (Butylated hydroxytoluene), are classic antioxidants used to mitigate these issues.[5] this compound functions as a highly effective sulfur-based analogue.
Causality and Mechanism of Action
The efficacy of this compound as a radical scavenger is rooted in the relatively weak S-H bond. It can readily donate a hydrogen atom to a highly reactive carbon- or oxygen-centered radical (R•), effectively quenching it.
Reaction: Ar-SH + R• → Ar-S• + R-H
This process generates a resonance-stabilized thiyl radical (Ar-S•). The crucial role of the ortho-tert-butyl group is to provide steric shielding. This bulkiness prevents the newly formed thiyl radical from initiating new radical chains or dimerizing, effectively terminating the radical propagation cycle. This makes it a superior choice over simple thiophenol, whose corresponding thiyl radical is more prone to undesirable follow-up reactions. This mechanism is particularly valuable for stabilizing ethereal solvents like THF against peroxide formation or for preventing premature polymerization of reactive monomers.
Visualization: Radical Quenching Workflow
Caption: Comparative workflow of uninhibited vs. inhibited radical reactions.
Protocol: Stabilization of a Radical-Sensitive Reaction
This protocol describes the use of this compound as an additive to prevent the decomposition of a substrate prone to radical-mediated pathways during a heated reaction.
Scenario: A Grignard reaction using THF as a solvent at reflux, where peroxide formation in the solvent could be a concern, or a reaction involving substrates that can degrade via radical pathways at elevated temperatures.
Procedure:
-
Solvent Preparation: If using a freshly opened bottle of inhibitor-free THF, add this compound to a concentration of 50-200 ppm (e.g., 5-20 mg per 100 mL of solvent) prior to use. This will scavenge any nascent radical species formed during heating.
-
Reaction Additive: For a specific reaction (e.g., 10 mmol scale), add 0.1-1 mol% of this compound (e.g., 0.01-0.1 mmol, 1.7-17 mg) directly to the reaction flask along with the other reagents before heating.
-
Execution: Proceed with the reaction as planned. The thiophenol additive is generally spectator to the main ionic reaction pathway but will protect sensitive intermediates from radical decomposition.
-
Workup Consideration: During aqueous workup, the acidic thiophenol will largely be deprotonated and extracted into a basic aqueous wash (e.g., 1M NaOH), simplifying its removal from the desired neutral product.
Section 5: Concluding Remarks and Future Outlook
This compound is a strategically valuable reagent whose utility is dictated by the interplay of its nucleophilic thiol group and the steric influence of its ortho-alkyl substituent. Its primary applications in palladium-catalyzed C-S bond formation provide a robust route to sterically encumbered thioethers. Furthermore, its role as a potent radical scavenger offers a simple and effective method to enhance the fidelity and yield of sensitive organic reactions.
Future investigations may further explore its role as a transient cooperative ligand in other catalytic systems, where the reversible coordination of the thiolate could modulate the activity and selectivity of a metal center.[6] As synthetic chemistry continues to tackle increasingly complex molecular architectures, such "problem-solving" reagents will remain indispensable tools for the modern chemist.
References
- 1. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fr [fishersci.fr]
- 3. Metal-catalyzed C–S bond formation using sulfur surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
The S-tert-Butyl Thioether: A Robust Protecting Group for Cysteine in Complex Peptide Synthesis
Introduction: Navigating the Challenges of Cysteine Chemistry
In the intricate world of peptide synthesis and drug development, the amino acid cysteine presents a unique set of challenges and opportunities. Its thiol side chain is a powerful nucleophile, susceptible to a range of reactions including oxidation to form disulfide bridges, alkylation, and acylation.[1] While the formation of disulfide bonds is often critical for the structural integrity and biological activity of peptides and proteins, the reactivity of the thiol group must be carefully managed during synthesis to prevent unwanted side reactions.[2] This necessitates the use of protecting groups that can effectively shield the thiol functionality and be selectively removed under conditions that do not compromise the integrity of the peptide.[3]
Among the arsenal of thiol protecting groups, the S-tert-butyl (S-tBu) thioether has emerged as a robust and versatile option, particularly within the widely adopted Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[4][5] The S-tBu group exhibits remarkable stability under the basic conditions required for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[6] Conversely, it is readily cleaved under specific acidic or reductive conditions, allowing for its timely removal to unveil the reactive thiol at the desired stage of the synthetic sequence.[7]
This technical guide provides a comprehensive overview of the S-tert-butyl thioether as a protecting group for cysteine. We will delve into the causality behind its selection, provide detailed, field-proven protocols for its introduction and removal, and discuss its strategic application in the synthesis of complex peptides.
Core Principles: Why Choose the S-tert-Butyl Thioether?
The efficacy of a protecting group is dictated by a delicate balance of stability and controlled lability. The S-tBu group excels in this regard, offering several key advantages:
-
Orthogonality in Fmoc/tBu SPPS: The S-tBu group's stability to the basic conditions (typically 20% piperidine in DMF) used for Fmoc deprotection is fundamental to its utility.[6] This allows for the sequential addition of amino acids to the peptide chain without the risk of premature deprotection of the cysteine side chain.
-
Acid Lability: While stable to mild acids, the S-tBu group can be cleaved with strong acids such as trifluoroacetic acid (TFA), particularly in the presence of scavengers, or with neat hydrogen fluoride (HF).[7][8] This acid-lability is a cornerstone of the final deprotection and cleavage of the peptide from the solid support in many synthetic strategies.
-
Alternative Deprotection Pathways: Beyond strong acids, the S-tBu group can be removed under milder, more selective conditions, offering flexibility in complex synthetic routes. These include metal-mediated cleavage and oxidative methods followed by reduction.[7]
The selection of the S-tBu protecting group is therefore a strategic choice, particularly when synthesizing peptides with multiple cysteine residues where regioselective disulfide bond formation is required, or when other acid-sensitive moieties are present in the molecule.
Experimental Protocols
Protection of Cysteine as S-tert-Butyl Thioether
The introduction of the S-tert-butyl group onto the thiol side chain of cysteine is typically achieved prior to its incorporation into the peptide chain. The resulting Fmoc-Cys(tBu)-OH is a commercially available and commonly used building block in SPPS. The synthesis of this protected amino acid generally involves the reaction of cysteine with a source of the tert-butyl cation under acidic conditions.
Protocol 1: S-tert-Butylation of Cysteine
Objective: To introduce the S-tert-butyl protecting group onto the thiol side chain of L-cysteine.
Materials:
-
L-cysteine hydrochloride monohydrate
-
tert-Butanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate
-
Dioxane
-
Acetone
-
Hexane
Procedure:
-
S-tert-Butylation:
-
Suspend L-cysteine hydrochloride monohydrate in tert-butanol.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether to remove impurities.
-
The aqueous layer containing S-tert-butyl-L-cysteine is used directly in the next step.
-
-
Fmoc Protection:
-
To the aqueous solution of S-tert-butyl-L-cysteine, add a solution of Fmoc-OSu in acetone or dioxane.
-
Maintain the pH of the reaction mixture between 8.5 and 9.5 by the dropwise addition of a sodium bicarbonate solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
After the reaction is complete, acidify the mixture to pH 2-3 with dilute HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Causality of Experimental Choices:
-
The use of a strong acid like sulfuric acid facilitates the formation of the tert-butyl cation from tert-butanol, which then acts as the electrophile for the nucleophilic thiol group of cysteine.
-
The subsequent Fmoc protection is carried out under basic conditions to ensure the amino group of cysteine is deprotonated and thus nucleophilic enough to react with Fmoc-OSu.
Deprotection of S-tert-Butyl Thioether
The removal of the S-tBu group is a critical step and the choice of method depends on the overall synthetic strategy and the presence of other protecting groups.
Protocol 2: Acidolytic Cleavage of the S-tert-Butyl Group with TFA
Objective: To deprotect the S-tert-butyl group from a cysteine-containing peptide during the final cleavage from the solid support.
Materials:
-
Peptide-resin with S-tBu protected cysteine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dithiothreitol (DTT) (optional)
-
Cold diethyl ether
Procedure:
-
Preparation of the Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). For peptides prone to side reactions, the addition of other scavengers like DTT (e.g., 1% w/v) can be beneficial.[9]
-
Cleavage Reaction:
-
Treat the peptide-resin with the cleavage cocktail at room temperature for 2-4 hours with occasional swirling.
-
The progress of the cleavage can be monitored by taking small aliquots of the resin, washing them, and analyzing the peptide by HPLC-MS.
-
-
Peptide Precipitation and Isolation:
-
After the cleavage is complete, filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the peptide by adding the concentrated solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.
-
Dry the peptide pellet under vacuum.
-
Causality of Experimental Choices:
-
TFA: A strong acid that protonates the sulfur atom of the thioether, facilitating the departure of the stable tert-butyl cation.
-
Scavengers (TIS, H₂O, DTT): The tert-butyl cation generated during cleavage is a potent electrophile that can react with nucleophilic residues in the peptide, such as the free thiol of deprotected cysteine (leading to S-tert-butylation) or the indole side chain of tryptophan.[9] Scavengers like TIS and water trap these carbocations, preventing such side reactions. DTT can also act as a reducing agent, preventing disulfide bond formation during cleavage.[9]
Protocol 3: Metal-Mediated Deprotection of the S-tert-Butyl Group
Objective: To selectively deprotect the S-tert-butyl group under milder conditions, preserving other acid-labile protecting groups.
Materials:
-
S-tBu protected peptide
-
Mercury(II) acetate or Thallium(III) trifluoroacetate
-
Aqueous acetic acid or trifluoroacetic acid
-
2-Mercaptoethanol or dithiothreitol (DTT)
Procedure:
-
Thioether Cleavage:
-
Dissolve the S-tBu protected peptide in aqueous acetic acid or trifluoroacetic acid.
-
Add a solution of mercury(II) acetate or thallium(III) trifluoroacetate and stir at room temperature.
-
Monitor the reaction by HPLC.
-
-
Regeneration of the Free Thiol:
-
Upon completion of the cleavage, add a reducing agent such as 2-mercaptoethanol or DTT to the reaction mixture to break the mercury-sulfur or thallium-sulfur bond and release the free thiol.
-
The peptide can then be purified by preparative HPLC.
-
Causality of Experimental Choices:
-
Heavy Metal Salts: The "soft" heavy metal ions (Hg²⁺, Tl³⁺) have a high affinity for the "soft" sulfur atom of the thioether, facilitating the cleavage of the S-C bond.[7]
-
Reducing Agent: The initial product of the metal-mediated cleavage is a metal-thiolate complex, which requires a subsequent reduction step to liberate the free thiol.
Data Presentation: Comparison of Thiol Protecting Groups
The choice of a thiol protecting group is highly dependent on the specific requirements of the synthesis. The following table provides a comparative overview of the S-tBu group with other commonly used cysteine protecting groups.
| Protecting Group | Abbreviation | Stability (Stable to) | Lability (Cleaved by) | Key Advantages | Key Disadvantages |
| tert-Butyl | tBu | Base (e.g., piperidine) | Strong acid (TFA, HF), Hg(II), Tl(III)[7] | High stability, compatible with Fmoc/tBu strategy | Requires strong acid for cleavage, potential for S-tert-butylation side reaction[9] |
| Trityl | Trt | Base (e.g., piperidine) | Mild acid (e.g., 1-2% TFA in DCM), I₂ | Easily cleaved under mild acidic conditions | Can be too labile for some applications, steric hindrance |
| Acetamidomethyl | Acm | Strong acid (TFA, HF), Base | I₂, Hg(II), Ag(I) | Orthogonal to both Fmoc/tBu and Boc/Bzl strategies | Requires heavy metals or iodine for cleavage |
| 4-Methoxybenzyl | Mob | Base (e.g., piperidine) | Strong acid (TFA, HF)[8] | Cleaved under standard final deprotection conditions | Similar lability to tBu, less common than Trt in Fmoc SPPS |
Visualization of Key Processes
Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc/tBu solid-phase peptide synthesis.
Mechanism of Acidolytic Cleavage of S-tert-Butyl Group
Caption: Simplified mechanism of S-tBu deprotection and cation scavenging.
Conclusion and Future Perspectives
The S-tert-butyl thioether protecting group remains a valuable tool in the synthesis of complex peptides and proteins. Its robustness under the conditions of Fmoc-based SPPS, combined with a range of deprotection strategies, provides the synthetic chemist with a high degree of control over the manipulation of the cysteine thiol. While the potential for S-tert-butylation during acidolytic cleavage requires careful consideration and the judicious use of scavengers, the benefits of the S-tBu group, particularly in orthogonal protection schemes, often outweigh this challenge.
Future research in this area will likely focus on the development of even milder and more selective deprotection methods, as well as the design of novel scavenger cocktails that can more efficiently mitigate side reactions. As the complexity of synthetic peptide targets continues to grow, the strategic use of robust and versatile protecting groups like the S-tert-butyl thioether will undoubtedly play an increasingly important role in advancing the frontiers of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Tert-butylthiophenol as a Versatile Precursor for Pharmaceutical Compounds
Introduction
2-Tert-butylthiophenol, a sterically hindered aromatic thiol, has emerged as a valuable and versatile building block in the synthesis of a diverse array of pharmaceutical compounds. The presence of the bulky tert-butyl group ortho to the thiol functionality imparts unique reactivity and selectivity, making it an attractive precursor for drug discovery and development professionals. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and a discussion of the underlying chemical principles. The strategic placement of the tert-butyl group can significantly influence reaction outcomes, often leading to higher yields and cleaner reaction profiles by minimizing side reactions.[1] This steric shielding is a key feature that medicinal chemists can exploit to fine-tune the synthesis of complex molecules.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₁₀H₁₄S |
| Molecular Weight | 166.29 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~234 °C |
| Density | ~0.99 g/mL |
| CAS Number | 19728-41-7 |
Note: These values are approximate and may vary slightly.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Key Synthetic Applications and Protocols
The nucleophilic nature of the thiol group, combined with the steric influence of the tert-butyl substituent, allows for a range of selective chemical transformations.
S-Alkylation: Synthesis of Thioethers
S-alkylation is a fundamental transformation for the synthesis of thioethers, which are common motifs in many biologically active molecules. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the thiolate anion attacks an alkyl halide.
Rationale: The tert-butyl group does not significantly hinder the nucleophilicity of the sulfur atom, allowing for efficient reaction with a variety of electrophiles. The choice of base and solvent is crucial for generating the thiolate in situ and facilitating the substitution reaction.
Experimental Protocol: Synthesis of 2-(tert-butylthio)acetonitrile
This protocol details the S-alkylation of this compound with chloroacetonitrile, a common building block in pharmaceutical synthesis.[3]
-
Materials:
-
This compound
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of thiophenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 2-(tert-butylthio)acetonitrile.
-
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, which are prevalent in many pharmaceutical agents.[4][5]
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers and thioethers.[6][7] Modern protocols often utilize ligands to improve reaction efficiency and substrate scope.
Rationale: The Ullmann reaction is particularly useful for coupling electron-deficient aryl halides with thiols. The steric hindrance of the tert-butyl group can favor the desired cross-coupling product over potential side reactions.
Experimental Protocol: Synthesis of a Diaryl Thioether
-
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodonitrobenzene)
-
Copper(I) iodide (CuI)
-
L-Proline (as a ligand)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add this compound (1.2 eq) and the aryl iodide (1.0 eq).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
While traditionally used for C-N bond formation, the Buchwald-Hartwig amination can also be adapted for the synthesis of aryl thioethers.[8][9][10]
Rationale: Palladium catalysts with specialized phosphine ligands enable the coupling of thiols with aryl halides under milder conditions than the Ullmann reaction. The choice of ligand is critical and often depends on the steric and electronic properties of the coupling partners.
Experimental Protocol: Synthesis of a Diaryl Thioether via Buchwald-Hartwig Coupling
-
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Schlenk tube
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and NaOt-Bu (1.4 eq) to a Schlenk tube.
-
Add the aryl bromide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous toluene.
-
Seal the Schlenk tube and heat the mixture to 100 °C.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Synthesis of Heterocyclic Scaffolds
This compound can serve as a precursor for the synthesis of important heterocyclic scaffolds found in many pharmaceuticals, such as benzothiophenes and benzothiazoles.[1][11][12][13][14][15]
Rationale: The thiol group can participate in cyclization reactions with appropriate bifunctional reagents. The tert-butyl group can direct the regioselectivity of these cyclizations.
Conceptual Workflow: Synthesis of Substituted Benzothiophenes
The synthesis of substituted benzothiophenes can be achieved through various strategies, including the reaction of this compound with α-haloketones followed by intramolecular cyclization.
Applications in Specific Therapeutic Areas
Derivatives of this compound have shown promise in various therapeutic areas, leveraging the antioxidant and anti-inflammatory properties often associated with sterically hindered phenols and thiophenols.
-
Anti-inflammatory Agents: The sterically hindered phenolic thioether moiety can act as a radical scavenger, which is a key mechanism in combating inflammation.[16] Compounds incorporating this scaffold have been investigated as inhibitors of enzymes involved in the inflammatory cascade.
-
Antioxidants: The ability of the hindered thiol to be oxidized to a stable disulfide or other oxidized species makes it an effective antioxidant. This property is crucial in protecting biological systems from oxidative stress.
-
Leukotriene Synthesis Inhibitors: Leukotrienes are inflammatory mediators, and their synthesis is a target for anti-inflammatory drugs.[17][18][19] Thioether-containing molecules have been explored as inhibitors of 5-lipoxygenase-activating protein (FLAP), a key protein in leukotriene biosynthesis.[20]
Conclusion
This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its unique combination of a nucleophilic thiol group and a sterically demanding tert-butyl substituent allows for a wide range of selective transformations, leading to the efficient synthesis of complex molecules with potential therapeutic applications. The protocols and conceptual frameworks provided in this guide serve as a foundation for researchers and drug development professionals to explore the full potential of this important building block.
References
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. We Have Moved – TTO [ipm.icsr.in]
- 12. Benzothiophene synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Leukotriene synthesis inhibitors versus antagonists: the pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust GC-MS Protocol for the Quantitative Analysis of 2-Tert-butylthiophenol
Abstract
This application note presents a detailed and validated experimental procedure for the analysis of 2-tert-butylthiophenol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile sulfur compound of interest in various fields, including environmental monitoring and as a potential impurity in pharmaceutical manufacturing. Due to the inherent challenges in analyzing reactive and volatile sulfur compounds, this protocol emphasizes robust sample preparation through Headspace Solid-Phase Microextraction (HS-SPME) with on-fiber derivatization, ensuring both high sensitivity and analyte stability. The causality behind each experimental step is explained, providing a self-validating system for accurate and reproducible quantification.
Introduction: The Analytical Challenge of Volatile Thiols
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique, offering unparalleled separation and identification capabilities for volatile and semi-volatile organic compounds.[1] this compound, like many thiols, presents a unique set of analytical hurdles due to its volatility, reactivity, and potential for oxidative degradation.[2] Thiols can interact with active sites in the GC system, leading to poor peak shape and non-quantitative results.[2] Furthermore, the oxidation of thiophenols to their corresponding disulfides within the hot GC injector or on the column is a well-documented phenomenon that can compromise analytical accuracy.[3]
To overcome these challenges, this protocol employs a strategic combination of HS-SPME for sample pre-concentration and a derivatization step to enhance the stability and chromatographic performance of this compound. Derivatization, the chemical modification of an analyte, is a powerful tool in GC analysis to improve the volatility and thermal stability of polar compounds.[4] Here, we will focus on alkylation using pentafluorobenzyl bromide (PFBBr), a reagent that reacts with the thiol group to form a stable, less polar derivative with excellent chromatographic properties and a strong mass spectrometric response.[5] This approach, combined with the use of a suitable internal standard, provides a reliable and robust method for the quantification of this compound in various matrices.
Experimental Workflow Overview
The entire analytical process is designed to be streamlined and reproducible. The key stages are outlined in the workflow diagram below, moving from sample preparation to data acquisition and analysis.
Caption: A high-level overview of the analytical workflow.
Materials and Reagents
-
Analytes and Standards:
-
This compound (≥98% purity)
-
2-Methyl-4,6-dinitrophenol (Surrogate Standard, ≥98% purity)
-
4-Methylthiophenol (Internal Standard, ≥98% purity)
-
-
Derivatization Reagent:
-
α-Bromo-2,3,4,5,6-pentafluorotoluene (Pentafluorobenzyl bromide, PFBBr, ≥99% purity)
-
-
Solvents and Other Reagents:
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium chloride (NaCl, analytical grade)
-
Ethylenediaminetetraacetic acid (EDTA, analytical grade)[6]
-
High-purity water (Type I)
-
Helium (Carrier Gas, 99.999% purity)
-
-
SPME Fibers:
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm assembly
-
Instrumentation and Analytical Conditions
A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The following parameters have been optimized for this analysis and serve as a robust starting point.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) | Offers the necessary sensitivity and mass accuracy. |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity 5% phenyl-arylene phase provides excellent separation for a wide range of compounds, including the derivatized thiol.[3][7] |
| Injector | Splitless mode, 260 °C | Splitless injection maximizes the transfer of analyte to the column, crucial for trace analysis.[7] |
| Oven Program | 60 °C (hold 2 min), ramp 10 °C/min to 300 °C (hold 5 min) | This temperature program allows for the separation of the derivatized analyte from solvent and potential byproducts.[8][9] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| MS Transfer Line | 280 °C | A lower transfer line temperature helps to prevent thermal degradation of any potentially labile compounds.[2] |
| MS Ion Source | Electron Ionization (EI), 230 °C | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| MS Quadrupole | 150 °C | A standard quadrupole temperature.[3] |
| Acquisition Mode | Scan (m/z 50-500) and SIM | Full scan is used for initial identification, while Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity. |
Table 1: Recommended GC-MS Parameters.
Detailed Experimental Protocol
Preparation of Standards and Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound, 4-methylthiophenol (Internal Standard, IS), and 2-methyl-4,6-dinitrophenol (Surrogate) into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. These solutions should be stored at 4 °C and are typically stable for up to 6 months.
-
-
Calibration Standards (0.1 - 10 µg/mL):
-
Prepare a series of calibration standards by serial dilution of the this compound primary stock solution in methanol.
-
Spike each calibration standard with the internal standard (4-methylthiophenol) and the surrogate standard to a constant final concentration (e.g., 1 µg/mL).
-
-
PFBBr Derivatizing Solution (10 mg/mL):
-
Prepare a 10 mg/mL solution of PFBBr in dichloromethane. This solution should be prepared fresh daily.
-
Sample Preparation and Derivatization (HS-SPME)
This protocol is optimized for a 10 mL aqueous sample. For other matrices, appropriate extraction and clean-up may be required.
-
Sample Aliquoting: Place 10 mL of the sample into a 20 mL headspace vial.
-
Matrix Modification: Add approximately 2 g of NaCl and 0.1 g of EDTA to the vial.[6] The salt increases the ionic strength of the solution, promoting the partitioning of volatile analytes into the headspace, while EDTA chelates metal ions that can catalyze thiol oxidation.
-
Spiking: Add a known amount of the internal standard and surrogate standard solutions to the sample.
-
On-Fiber Derivatization and Extraction:
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the PFBBr derivatizing solution for 2 minutes to load the reagent.
-
Immediately transfer the fiber to the headspace of the prepared sample vial.
-
Incubate the vial at 60 °C for 30 minutes with agitation. During this time, the volatile this compound will partition into the headspace and react with the PFBBr on the fiber.[10]
-
-
GC-MS Analysis:
-
After the extraction/derivatization time, retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 260 °C for 5 minutes in splitless mode.
-
Start the GC-MS data acquisition.
-
Caption: On-fiber derivatization and extraction process.
Data Analysis and Quantification
Compound Identification
-
Retention Time: The retention time of the derivatized this compound should be confirmed by analyzing a known standard.
-
Mass Spectrum: The identity of the peak is confirmed by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST) or an in-house standard. The mass spectrum of this compound is characterized by its molecular ion and specific fragment ions.[8]
| Compound | Molecular Weight | Key Fragment Ions (m/z) |
| This compound | 166.28 g/mol | 166, 151, 123, 118 |
Table 2: Mass Spectral Data for this compound.[8]
Calibration and Quantification
-
Calibration Curve:
-
Analyze the prepared calibration standards using the described HS-SPME-GC-MS method.
-
For each standard, calculate the ratio of the peak area of the derivatized this compound to the peak area of the derivatized internal standard.
-
Construct a calibration curve by plotting this peak area ratio against the concentration of this compound. A linear regression is typically used.[11]
-
-
Quantification:
-
Analyze the unknown samples using the same method.
-
Calculate the peak area ratio of the analyte to the internal standard in the sample.
-
Determine the concentration of this compound in the sample by using the equation from the calibration curve.
-
Method Validation
To ensure the trustworthiness of the results, the method should be validated according to established guidelines (e.g., ICH).[1] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) ≥ 0.99 is generally considered acceptable.
-
Accuracy (Recovery): Determined by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovered. Recoveries between 80-120% are typically acceptable.
-
Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (RSD) of a series of measurements. RSDs of <15% are generally acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Conclusion
This application note provides a comprehensive and robust method for the GC-MS analysis of this compound. The use of HS-SPME with on-fiber PFBBr derivatization effectively addresses the challenges associated with thiol analysis, ensuring high sensitivity, stability, and reproducibility. By carefully following this protocol and adhering to good laboratory practices, researchers can achieve accurate and reliable quantification of this compound in a variety of sample matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 3. lcms.cz [lcms.cz]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 8. oiv.int [oiv.int]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Authored by: Senior Application Scientist, Gemini Laboratories
An Application Note and Protocol for the Analysis of 2-Tert-butylthiophenol by High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this guide details the complete analytical workflow, from sample preparation to data interpretation. The methodology is built on reversed-phase chromatography principles, ensuring high specificity, accuracy, and precision. We elaborate on the scientific rationale behind each parameter selection, providing a self-validating protocol grounded in established chromatographic theory.
Introduction and Scientific Rationale
This compound (C₁₀H₁₄S) is an organosulfur compound utilized as an intermediate in the synthesis of various chemical products, including pharmaceuticals and antioxidants.[1][2] Its purity and concentration are critical quality attributes that necessitate a reliable analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is an ideal technique for this purpose due to its high resolving power, sensitivity, and reproducibility.
The method described herein is based on reversed-phase chromatography. This compound is a relatively non-polar molecule, as indicated by its high estimated octanol-water partition coefficient (LogP) of approximately 3.8 to 4.2.[1][3] This inherent hydrophobicity makes it well-suited for retention on a non-polar stationary phase, such as octadecylsilane (C18), with elution achieved using a polar mobile phase. This application note provides all the necessary parameters to establish this analysis in a laboratory setting.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to robust method development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄S | [1][2] |
| Molecular Weight | 166.29 g/mol | [1][2] |
| Appearance | Pale Yellow Liquid | [3] |
| LogP (Octanol/Water) | ~3.8 - 4.2 | [1][3] |
| pKa | 6.86 ± 0.43 (Predicted) | [3] |
| UV Absorbance | Exhibits absorbance in the UV region, typical of arenethiols. | [4] |
The thiol group's pKa of ~6.86 suggests that it will be partially ionized at neutral pH.[3] To ensure consistent retention and sharp peak shapes, the mobile phase pH should be controlled to keep the analyte in its protonated, non-ionized form.
Recommended HPLC Method
Principle of Separation
This method employs isocratic reversed-phase HPLC. The non-polar this compound partitions from the polar mobile phase onto the hydrophobic C18 stationary phase. Elution is mediated by the organic component of the mobile phase (acetonitrile). The inclusion of a small amount of acid in the mobile phase suppresses the ionization of the thiol group, minimizing peak tailing and ensuring reproducible retention times.
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Any standard HPLC or UHPLC system with a UV/PDA detector. | The method is robust and transferable across standard platforms. |
| Stationary Phase (Column) | C18, 150 mm x 4.6 mm, 5 µm particle size | The C18 phase provides optimal hydrophobic interaction for retaining the non-polar analyte. |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid | Acetonitrile is a low-viscosity organic modifier with excellent UV transparency.[5][6] The 70% organic content is suitable for eluting a compound with a high LogP. 0.1% Formic acid maintains a low pH to ensure the analyte is in a single, non-ionized form. |
| Elution Mode | Isocratic | For a single analyte, an isocratic method is simpler, more robust, and provides faster run times than a gradient method. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures stable retention times and improves peak shape by reducing mobile phase viscosity. |
| UV Detection Wavelength | 254 nm | Aromatic thiols exhibit strong absorbance in the mid-UV range.[4] 254 nm is a common wavelength that provides good sensitivity for this class of compounds. For optimal sensitivity, a UV scan of a standard solution should be performed to identify the precise λmax. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for peak distortion from column overload. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |
Detailed Experimental Protocols
Protocol A: Preparation of Reagents and Solutions
-
Reagent Quality: Use HPLC-grade acetonitrile, water, and analytical-grade formic acid.[6][7] The this compound standard should be of known high purity (>98%).
-
Mobile Phase Preparation (1 L):
-
Carefully measure 700 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.
-
Measure 300 mL of HPLC-grade water and add it to the acetonitrile.
-
Add 1.0 mL of formic acid to the mixture.
-
Cap the bottle and mix thoroughly.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with HPLC-grade acetonitrile.
-
Calculate the exact concentration in µg/mL. This solution should be stored in a refrigerator when not in use.
-
-
Working Calibration Standards:
-
Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase.
-
A suggested concentration range is 1 µg/mL, 5 µg/mL, 10 µg/mL, 50 µg/mL, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
-
Protocol B: Analytical Workflow
The following diagram illustrates the complete analytical procedure from preparation to final result.
Caption: Workflow for the HPLC analysis of this compound.
Protocol C: System Suitability and Data Analysis
-
System Equilibration: Purge the HPLC system and pump the mobile phase through the column until a stable baseline is achieved (typically 20-30 minutes).
-
System Suitability Test (SST): Before running the calibration curve, perform at least five replicate injections of a mid-range standard (e.g., 50 µg/mL). This ensures the chromatographic system is performing adequately. The results must meet the criteria outlined in the table below.
-
Calibration: Inject each calibration standard once, from the lowest concentration to the highest.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Processing:
-
Integrate the peak area of this compound in all chromatograms.
-
Construct a linear regression calibration curve by plotting peak area (y-axis) versus concentration (x-axis).
-
Determine the coefficient of determination (R²), which should be ≥ 0.999.
-
Use the calibration curve equation (y = mx + c) to calculate the concentration of this compound in the sample preparations.
-
System Validation and Trustworthiness
To ensure the trustworthiness of the results, the following system suitability parameters must be met.
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry. Values outside this range may indicate column degradation or undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and indicates good separation performance. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% (for n≥5 injections) | Demonstrates the precision and reproducibility of the injector and system. |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% (for n≥5 injections) | Indicates the stability of the pump and mobile phase composition. |
Conclusion
The HPLC method detailed in this application note provides a reliable, precise, and accurate means for the quantitative analysis of this compound. By explaining the scientific rationale behind the chosen parameters and incorporating a rigorous system suitability protocol, this guide serves as a complete and self-validating tool for quality control and research applications. The method is straightforward and can be readily implemented in any laboratory equipped with standard HPLC instrumentation.
References
- 1. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 19728-41-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Ultraviolet absorption spectra of arenethiols and alkyl aryl sulphides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 6. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 7. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]
The Strategic Role of 2-Tert-butylthiophenol in the Mitsunobu Reaction: Advanced Application Notes and Protocols
Introduction: Navigating the Nuances of the Mitsunobu Reaction
For decades, the Mitsunobu reaction has been a cornerstone in synthetic organic chemistry, revered for its ability to facilitate the stereospecific conversion of primary and secondary alcohols to a diverse array of functionalities, including esters, ethers, and thioethers.[1][2] This redox-condensation reaction, typically employing a phosphine (commonly triphenylphosphine) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), proceeds with a clean inversion of stereochemistry, making it an invaluable tool in the synthesis of complex molecules and chiral compounds.[2][3] The reaction's power lies in the in situ activation of the alcohol's hydroxyl group, transforming it into a good leaving group that is subsequently displaced by a suitable nucleophile.[4][5]
While the classical Mitsunobu reaction is robust, its efficiency can be influenced by several factors, including the steric environment of the alcohol and the pKa of the nucleophile.[6][7] This has led to ongoing research into modifying the reaction conditions and exploring a wider range of substrates and nucleophiles to expand its synthetic utility.[1][8] Within this context, the use of thiol nucleophiles for the formation of C-S bonds is of significant interest, particularly in the synthesis of pharmaceuticals and agrochemicals where the thioether moiety is a common structural motif.
This application note delves into the specific role and application of 2-tert-butylthiophenol as a nucleophile in the Mitsunobu reaction. The presence of the sterically demanding tert-butyl group ortho to the thiol functionality presents both unique challenges and potential advantages that warrant a detailed examination. We will explore the mechanistic intricacies, provide a comprehensive experimental protocol, and discuss the critical parameters for successfully employing this hindered yet valuable thiol in modern synthesis.
Mechanism of Action: The Mitsunobu Catalytic Cycle with this compound
The generally accepted mechanism of the Mitsunobu reaction provides a clear framework for understanding the role of this compound. The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), generating a betaine intermediate. This highly reactive species then deprotonates the alcohol, forming an alkoxyphosphonium salt, which serves to activate the hydroxyl group. The choice of nucleophile is critical at this stage; it must be sufficiently acidic to be deprotonated by the betaine or the deprotonated azodicarboxylate. Aromatic thiols, including this compound, generally possess a pKa that is suitable for this reaction.[7]
The deprotonated 2-tert-butylthiophenolate then acts as the key nucleophile, attacking the activated alcohol in an SN2 fashion. This backside attack is responsible for the characteristic inversion of stereochemistry at the carbinol center. The steric bulk of the tert-butyl group on the incoming nucleophile can influence the rate of this step, potentially requiring optimized reaction conditions to achieve high yields.
Below is a diagram illustrating the key steps in the Mitsunobu reaction with this compound as the nucleophile.
References
- 1. scispace.com [scispace.com]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Synthesis of Aryl Sulfides via C–S Cross-Coupling with 2-Tert-butylthiophenol
Abstract
Aryl sulfides are a cornerstone structural motif in pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] Their synthesis, particularly the formation of the carbon-sulfur (C–S) bond, is a critical transformation in modern organic chemistry. This application note provides a detailed guide for researchers on the synthesis of aryl sulfides using 2-tert-butylthiophenol, a reagent whose unique steric properties offer distinct advantages in controlling reactivity and minimizing side products. We will explore the mechanistic underpinnings of the most effective catalytic systems, provide validated, step-by-step protocols for both Palladium- and Copper-catalyzed reactions, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Significance of this compound in C–S Coupling
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules.[3][4] While C–N and C–O couplings are well-established, C–S bond formation has historically presented challenges due to the propensity of sulfur compounds to poison metal catalysts.[2][5]
This compound emerges as a superior thiolating agent for several key reasons:
-
Steric Hindrance: The bulky tert-butyl group, positioned ortho to the thiol, provides significant steric shielding.[6][7] This bulk kinetically disfavors the formation of diaryl disulfide byproducts, a common side reaction with less hindered thiols.
-
Enhanced Stability: The steric congestion imparted by the tert-butyl group enhances the stability of the parent molecule and its intermediates.[7][8]
-
Electronic Effects: The tert-butyl group is weakly electron-donating through induction, which can subtly influence the nucleophilicity of the sulfur atom.[6][9]
This guide focuses on two primary, highly effective methods for coupling this compound with aryl halides: the Buchwald-Hartwig amination-type C–S coupling (Palladium-catalyzed) and the Ullmann-type condensation (Copper-catalyzed).
Palladium-Catalyzed C–S Coupling (Buchwald-Hartwig Type)
The Buchwald-Hartwig reaction is a powerful method for forming C–N, C–O, and C–S bonds.[10][11] Its success in C–S coupling relies on a well-defined catalytic cycle involving a Pd(0)/Pd(II) redox couple, facilitated by specialized phosphine ligands.[12][13]
Reaction Mechanism
The catalytic cycle for the Pd-catalyzed C–S coupling proceeds through three fundamental steps: Oxidative Addition, Ligand Exchange/Deprotonation, and Reductive Elimination.[3][4][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar–X) bond, forming a Pd(II) intermediate. This is often the rate-determining step.[4][14]
-
Ligand Exchange & Deprotonation: The thiolate, formed by deprotonation of this compound by a base, coordinates to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The aryl and thiolate groups on the Pd(II) center couple and are eliminated, forming the desired aryl sulfide (Ar–S–R) product and regenerating the active Pd(0) catalyst.[3][4]
Caption: Catalytic cycle for Pd-catalyzed C-S cross-coupling.
Scientist's Insight: Causality in Reagent Selection
-
Palladium Precatalyst: While Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source, modern, air-stable Pd(II) precatalysts (e.g., G3-Pd precatalysts) are often preferred. These are reduced in situ to the active Pd(0) species, offering greater consistency and ease of handling.[15]
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, Josiphos) are highly effective. Their wide "bite angle" and steric bulk facilitate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the thiophenol without competing in the coupling reaction. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are standard choices. The choice of base can significantly impact reaction rates and yields.
Protocol 1: Palladium-Catalyzed Synthesis of 2-(Arylthio)-1,3-dimethylbenzene
This protocol describes the coupling of 2-bromo-m-xylene with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
2-Bromo-m-xylene (1.2 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Reagent Addition: Add this compound and 2-bromo-m-xylene via syringe, followed by the anhydrous toluene.
-
Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl sulfide.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Copper-Catalyzed C–S Coupling (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C–heteroatom bonds, using copper as the catalyst.[16][17] Modern protocols have significantly improved upon the traditionally harsh conditions (high temperatures, stoichiometric copper), making it a viable and often more economical alternative to palladium catalysis, especially for aryl iodides.[16][18][19]
Reaction Mechanism
The precise mechanism of the Ullmann C–S coupling can vary but is generally believed to involve a Cu(I)/Cu(III) cycle, particularly with modern ligand systems.
-
Thiolate Formation: The thiophenol is deprotonated by a base to form a thiolate.
-
Copper Thiolate Formation: The thiolate coordinates with a Cu(I) salt (e.g., CuI) to form a copper(I) thiolate species.[20][21]
-
Oxidative Addition: The aryl iodide undergoes oxidative addition to the copper(I) thiolate, forming a transient Cu(III) intermediate.[22]
-
Reductive Elimination: This Cu(III) species reductively eliminates the aryl sulfide product, regenerating a Cu(I) species that can re-enter the catalytic cycle.
Caption: Plausible catalytic cycle for Cu-catalyzed C-S coupling.
Protocol 2: Ligand-Free Copper-Catalyzed Synthesis
Modern protocols often allow for ligand-free conditions, simplifying the reaction setup.[5][18][20] This protocol describes the coupling of iodobenzene with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Iodobenzene (1.1 mmol, 1.1 eq)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) (4 mL)
Procedure:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add CuI and K₂CO₃.
-
Reagent Addition: Add this compound, iodobenzene, and DMF.
-
Reaction: Seal the vial and heat the mixture to 120 °C with vigorous stirring for 10-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-based eluent system).
-
Characterization: Confirm product identity and purity via appropriate spectroscopic methods (NMR, MS).
Data Summary & Comparison
| Parameter | Protocol 1: Palladium-Catalyzed | Protocol 2: Copper-Catalyzed |
| Catalyst | Pd₂(dba)₃ / Xantphos | CuI |
| Typical Loading | 1-2 mol% Pd | 5-10 mol% Cu |
| Aryl Halide Scope | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Primarily Ar-I, activated Ar-Br |
| Temperature | 80 - 110 °C | 100 - 140 °C |
| Key Advantage | Broad substrate scope, high functional group tolerance. | Lower cost, readily available catalyst, often ligand-free. |
| Key Disadvantage | High cost of catalyst and ligands. | Harsher conditions, more limited scope than Palladium. |
General Experimental Workflow
The successful execution of these protocols requires careful attention to experimental setup and purification. The following workflow is a general guide for researchers.
Caption: General workflow for C-S cross-coupling reactions.
References
- 1. globethesis.com [globethesis.com]
- 2. Transition Metal Catalyzed Synthesis of Aryl Sulfides [mdpi.com]
- 3. fiveable.me [fiveable.me]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The tert-butyl group in chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nobelprize.org [nobelprize.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
- 20. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Copper-catalyzed C–S direct cross-coupling of thiols with 5-arylpenta-2,4-dienoic acid ethyl ester - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Tert-butylthiophenol in the Synthesis of Sterically Encumbered Organometallic Complexes
Introduction: The Unique Role of 2-Tert-butylthiophenol in Coordination Chemistry
This compound, also known as 2-tert-butylbenzenethiol, is an aromatic thiol whose utility in organometallic synthesis is derived from a strategic combination of electronic and steric properties.[1][2] Its molecular structure features a soft, polarizable sulfur donor atom, ideal for coordinating with soft Lewis acidic transition metals, and a bulky tert-butyl group positioned ortho to the thiol. This steric hindrance is not a limitation but a powerful design element, enabling the synthesis of kinetically stabilized, often monomeric, metal complexes by preventing oligomerization and controlling the coordination number of the metal center.
These features make this compound an invaluable ligand for researchers aiming to fine-tune the reactivity, solubility, and structural characteristics of organometallic complexes for applications in catalysis, materials science, and drug development. This guide provides an in-depth exploration of its coordination behavior, detailed protocols for complex synthesis, and best practices for handling and characterization.
Table 1: Physicochemical Properties and Safety Information for this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-tert-butylbenzenethiol | [1] |
| Molecular Formula | C₁₀H₁₄S | [1] |
| Molecular Weight | 166.29 g/mol | [1] |
| CAS Number | 19728-41-7 | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| Safety Precautions | Handle in a fume hood with appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation, ingestion, and skin/eye contact. |[1] |
Principles of Coordination: The Thiolate Ligand
Upon deprotonation, this compound forms the 2-tert-butylthiophenolate anion, which acts as the coordinating ligand. The behavior of this thiolate ligand is governed by several key principles:
-
Soft Lewis Base: Thiolates are classified as soft Lewis bases.[3] According to Hard and Soft Acid-Base (HSAB) theory, they form the most stable bonds with soft Lewis acids, which include many mid-to-late transition metals (e.g., Cu(I), Ag(I), Au(I), Pd(II), Pt(II), Mo(IV)) and heavy main group elements (e.g., Sn(IV), Pb(II)).
-
Electronic Contributions: As a terminal ligand, the thiophenolate anion is typically considered a one-electron donor.[3] It is also a π-donor, which can influence the electronic structure and reactivity of the metal center.[3] In some cases, it can act as a three-electron bridging ligand between two metal centers, though the steric bulk of the tert-butyl group makes this less common compared to unhindered thiolates.[3]
-
Steric Influence: The ortho tert-butyl group effectively creates a "protective pocket" around the metal-sulfur bond. This steric shielding can prevent undesired reactions, such as oxidative addition or attack by other nucleophiles, thereby enhancing the stability of the complex. It also favors lower coordination numbers and promotes solubility in nonpolar organic solvents.
Caption: Coordination of the 2-tert-butylthiophenolate ligand to a metal center (M).
General Synthetic Methodologies for Metal Thiophenolate Complexes
The preparation of organometallic complexes using this compound typically follows one of several reliable pathways. The choice of method depends on the metal precursor's oxidation state and lability.
-
Salt Metathesis (Most Common): This method involves the reaction of a metal halide with a pre-formed alkali metal salt of the thiophenolate.[3] The thiophenol is first deprotonated with a strong base (like n-BuLi) or a milder base (like NaH, K₂CO₃, or Et₃N) to generate the thiolate in situ, which then displaces the halide from the metal precursor. The formation of a salt byproduct (e.g., LiCl, NaCl) drives the reaction forward.
-
General Scheme: M-Cl + NaSAr → M-SAr + NaCl (where Ar = 2-tert-butylphenyl)
-
-
Reaction with Metal Bases: Metal precursors containing basic ligands, such as alkoxides or acetates, can react directly with the acidic thiophenol.[4] This method avoids the need for a separate base and often produces volatile byproducts like acetic acid or alcohols.
-
General Scheme: M(OAc)₂ + 2 HSAr → M(SAr)₂ + 2 HOAc
-
-
Redox Routes: Low-valent metal complexes can be oxidized by the corresponding disulfide (Ar-S-S-Ar) or, in some cases, directly by the thiophenol with the evolution of hydrogen gas.[3]
-
General Scheme (Oxidative Addition): M(0) + ArS-SAr → M(II)(SAr)₂
-
Experimental Protocols
The following protocols are representative examples for the synthesis of organometallic complexes using this compound. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as both the precursors and products can be sensitive to air and moisture.
Protocol 1: Synthesis of Dichloro-bis(2-tert-butylthiophenolate)tin(IV)
This protocol utilizes the salt metathesis approach with triethylamine as a convenient base to synthesize a main group organometallic complex. The methodology is analogous to syntheses of organotin phenoxides.[5]
Materials:
-
Tin(IV) chloride (SnCl₄), 1 M solution in CH₂Cl₂
-
This compound (C₁₀H₁₄S)
-
Triethylamine (Et₃N), distilled
-
Anhydrous Toluene
-
Anhydrous Hexane
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.66 g, 10.0 mmol).
-
Add 30 mL of anhydrous toluene to dissolve the thiophenol.
-
Add distilled triethylamine (1.01 g, 10.0 mmol) to the solution. Stir for 10 minutes at room temperature.
-
In a separate, dry dropping funnel, add 5.0 mL of a 1 M solution of SnCl₄ in CH₂Cl₂ (5.0 mmol).
-
Slowly add the SnCl₄ solution dropwise to the stirred thiophenolate solution over 15 minutes. A white precipitate of triethylammonium chloride (Et₃NHCl) will form immediately.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours to ensure complete reaction.
-
Remove the Et₃NHCl precipitate by filtration under inert atmosphere using a cannula filter or a Schlenk filter frit. Wash the precipitate with 10 mL of anhydrous toluene.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure to yield a crude solid or oil.
-
Recrystallize the crude product by dissolving it in a minimum amount of hot toluene and adding hexane until turbidity is observed. Cool to -20 °C overnight to obtain crystalline product.
-
Isolate the crystals by filtration, wash with cold hexane, and dry under vacuum.
Caption: General workflow for the synthesis of a metal thiophenolate complex.
Protocol 2: Synthesis of Tetrakis(2-tert-butylthiophenolate)molybdenum(IV)
This protocol is an adaptation of a known method for preparing homoleptic metal thiolates and demonstrates the use of a strong base to generate the lithium thiolate.[3]
Materials:
-
Molybdenum(IV) chloride (MoCl₄)
-
This compound (C₁₀H₁₄S)
-
n-Butyllithium (n-BuLi), 1.6 M solution in hexanes
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Hexane
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
To a 250 mL Schlenk flask, add this compound (3.32 g, 20.0 mmol) and 50 mL of anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (12.5 mL of 1.6 M solution, 20.0 mmol) dropwise via syringe. A white precipitate of lithium 2-tert-butylthiophenolate will form.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
In a separate Schlenk flask, create a slurry of MoCl₄ (1.18 g, 5.0 mmol) in 50 mL of anhydrous diethyl ether.
-
Cool both flasks to -78 °C.
-
Slowly transfer the lithium thiolate slurry to the MoCl₄ slurry via cannula. The reaction mixture will change color (often to a dark red or brown).
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Remove the lithium chloride (LiCl) precipitate by filtration under inert atmosphere. Wash the precipitate with diethyl ether (2 x 15 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a concentrated hexane solution at -20 °C.
-
Isolate the dark crystals, wash with a small amount of cold hexane, and dry under vacuum.
Characterization of the Resulting Complexes
Confirmation of the successful synthesis and purity of the organometallic complexes is achieved through a combination of spectroscopic and analytical techniques.
Table 2: Representative Characterization Data for a Hypothetical M(SAr)₂Cl₂ Complex
| Technique | Expected Observation | Rationale |
|---|---|---|
| ¹H NMR | Absence of the S-H proton peak (typically ~3.5-4.5 ppm).Shifts in the aromatic proton signals compared to the free ligand.Signals corresponding to other ligands (e.g., alkyl groups on tin). | Disappearance of the thiol proton confirms deprotonation and coordination. Changes in the aromatic region indicate electronic changes upon binding to the metal. |
| ¹³C NMR | Shift of the carbon atom bonded to sulfur (C-S) upon coordination. | The electronic environment of the ipso-carbon is highly sensitive to coordination with the metal center. |
| IR Spectroscopy | Disappearance of the S-H stretching frequency (typically ~2550-2600 cm⁻¹).Appearance of new low-frequency bands corresponding to M-S and M-Cl stretching vibrations (typically < 500 cm⁻¹). | Confirms the absence of the thiol functional group and the formation of new metal-ligand bonds. |
| Mass Spectrometry | Observation of the molecular ion peak [M]⁺ or relevant fragments (e.g., [M-Cl]⁺). The isotopic distribution pattern for metals like Sn or Mo can be diagnostic. | Confirms the molecular weight and composition of the synthesized complex. |
| Elemental Analysis | Experimental percentages of C, H, and S should match the calculated theoretical values for the proposed formula within ±0.4%. | Provides definitive proof of the bulk purity and elemental composition of the compound. |
References
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Tert-butylthiophenol synthesis
Welcome to the technical support center for the synthesis of 2-tert-butylthiophenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially relevant method for synthesizing this compound is the direct Friedel-Crafts alkylation of thiophenol with a tert-butylating agent. This electrophilic aromatic substitution reaction typically employs a Lewis acid or a strong Brønsted acid catalyst to generate a tert-butyl cation, which then alkylates the aromatic ring. Common tert-butylating agents include isobutylene, tert-butanol, and di-tert-butylperoxide.[1][2][3]
Q2: What are the primary challenges in synthesizing the 2- (ortho) isomer selectively?
The thiol (-SH) group is an ortho, para-directing group in electrophilic aromatic substitution. The primary challenge is controlling the regioselectivity to favor the sterically hindered ortho position over the thermodynamically more stable para position (4-tert-butylthiophenol). Key challenges include:
-
Minimizing 4-tert-butylthiophenol formation: The para-isomer is often the major byproduct due to lower steric hindrance.
-
Preventing di-alkylation: The initial product, being an activated ring, can undergo a second alkylation to form 2,4-di-tert-butylthiophenol.[1]
-
Controlling side reactions: Oxidation of the starting material or product to form disulfides is a common issue. At elevated temperatures or with highly active catalysts, polymerization and tar formation can also occur.
The general workflow for this synthesis is outlined below.
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Guide
Q3: My yield is very low, and the main product is the 4- (para) isomer. How can I improve ortho-selectivity?
This is the most common issue. The formation of the para isomer is often favored thermodynamically. To enhance ortho selectivity, you must leverage kinetic control and steric effects.
Probable Causes & Solutions:
-
Inappropriate Catalyst Choice: Strong, small Lewis acids like AlCl₃ can lead to rapid equilibration and favor the para product.
-
Solution: Opt for a milder or bulkier catalyst system. An iron(III) chloride / trifluoroacetic acid (FeCl₃/TFA) dual-catalyst system has shown success in the selective tert-butylation of other electron-rich arenes.[4][5] Boron trifluoride-phosphoric acid complexes are also used.[6] Experimenting with catalyst loading is crucial; reducing the amount can sometimes suppress isomerization.[7][8]
-
-
High Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the formation of the more stable para product and can promote rearrangement of the ortho product to the para isomer.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). This will slow the overall reaction rate but can significantly improve the ortho/para ratio by favoring the kinetically controlled product.
-
Optimized Reaction Conditions Comparison
| Parameter | Standard Conditions (High Para) | Optimized Conditions (Improved Ortho) | Rationale for Optimization |
| Catalyst | AlCl₃ (1.1 eq) | FeCl₃ (10-20 mol%) + TFA (0.15 mmol)[4] | Milder, synergistic catalysis can reduce isomerization and side reactions. |
| Temperature | 50-80 °C | 0-25 °C | Favors the kinetic ortho product over the thermodynamic para product. |
| Solvent | Dichloromethane (DCM) | Dichloroethane (DCE) or Hexane | Less polar solvents can sometimes influence selectivity through catalyst solvation. |
| Addition Rate | Rapid addition of reagents | Slow, dropwise addition of alkylating agent | Maintains a low instantaneous concentration of the electrophile, reducing di-alkylation. |
Q4: My reaction mixture turned dark brown/black and formed a tar-like substance. What went wrong?
Tar formation indicates polymerization or decomposition, which is often caused by overly aggressive reaction conditions.
Probable Causes & Solutions:
-
Excessive Catalyst Loading: A large excess of a strong Lewis acid can catalyze polymerization of the starting material or product.
-
Solution: Reduce the catalyst loading significantly. For many modern Friedel-Crafts reactions, catalytic amounts (5-20 mol%) are sufficient, rather than stoichiometric quantities.[3]
-
-
High Localized Temperature: Adding the catalyst or reagent too quickly can create hotspots, initiating decomposition.
-
Solution: Ensure efficient stirring and add reagents slowly, especially during exothermic steps. Maintain cooling with an ice bath during additions.
-
-
Presence of Oxygen: Thiols are susceptible to oxidation, especially in the presence of acid catalysts and trace metals. This can lead to disulfide formation and other colored byproducts.
-
Solution: Perform the entire reaction under an inert atmosphere (Nitrogen or Argon). Use degassed solvents to minimize dissolved oxygen.
-
Caption: Troubleshooting logic tree for optimizing the synthesis.
Q5: I am struggling with the purification of this compound. What is the best approach?
Purification can be challenging due to the presence of the isomeric 4-tert-butylthiophenol, unreacted thiophenol, and di-alkylated products. The product is also an oil with a strong odor.
Recommended Purification Protocol:
-
Aqueous Workup: After quenching the reaction, wash the organic layer thoroughly. A wash with a dilute base (e.g., 1M NaOH) can remove unreacted thiophenol, but be aware that the product is also acidic and may be partially extracted. A subsequent wash with dilute acid (e.g., 1M HCl) followed by brine is standard.
-
Vacuum Distillation: This is the most effective method for separating the product from non-volatile impurities and the higher-boiling di-alkylated byproduct.[6]
-
Boiling Point: The boiling point of p-tert-butylthiophenol is reported as 58-60 °C at 1.0 mmHg.[6] The ortho-isomer will have a similar boiling point. A good vacuum and fractional distillation setup are essential to separate the ortho and para isomers if their boiling points are very close.
-
-
Flash Column Chromatography: If distillation fails to separate the isomers effectively, flash chromatography on silica gel is a viable alternative.
-
Solvent System: Use a non-polar solvent system, such as Hexane/Ethyl Acetate or Hexane/DCM with a very low percentage of the polar solvent. Start with pure hexane and gradually increase the polarity. The less polar para isomer will typically elute before the ortho isomer.
-
Caution: Thiols can streak on silica gel. To mitigate this, you can either treat the silica with a small amount of triethylamine or run the column quickly.
-
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a representative procedure synthesized from established methodologies for Friedel-Crafts alkylations and should be adapted and optimized for your specific laboratory conditions.
Safety Precautions:
-
Thiophenol and its derivatives are toxic and have extremely unpleasant odors. Always work in a well-ventilated fume hood.
-
Lewis acids are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Reagents & Equipment:
-
Thiophenol (1.0 eq)
-
tert-Butanol (1.1 eq)
-
Anhydrous Iron(III) Chloride (FeCl₃) (0.15 eq)
-
Trifluoroacetic Acid (TFA) (0.15 eq)
-
Anhydrous Dichloroethane (DCE)
-
Round-bottom flask with a magnetic stir bar
-
Condenser and drying tube
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and a rubber septum under an inert atmosphere.
-
Initial Charge: Add anhydrous FeCl₃ (0.15 eq) to the flask. Add anhydrous DCE via syringe to create a suspension.
-
Reagent Addition: Add thiophenol (1.0 eq) and TFA (0.15 eq) to the flask. Cool the mixture to 0 °C using an ice bath.
-
Slow Addition of Alkylating Agent: Dissolve tert-butanol (1.1 eq) in a small amount of anhydrous DCE and load it into an addition funnel. Add the tert-butanol solution dropwise to the stirred reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC, observing the consumption of thiophenol.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding cold water or pouring the mixture over crushed ice with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with water, then with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography as described in Q5.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]
- 3. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. prepchem.com [prepchem.com]
- 7. Optimization of the Friedel-Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers [iris.uniupo.it]
- 8. research.ed.ac.uk [research.ed.ac.uk]
Common impurities in 2-Tert-butylthiophenol and their removal
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance on identifying and removing common impurities from 2-tert-butylthiophenol, a key intermediate in various synthetic applications.
Section 1: Understanding the Impurity Profile of this compound
The purity of this compound is critical for the success of subsequent synthetic steps. Impurities can lead to side reactions, lower yields, and the formation of undesirable byproducts in your final product. The most common impurities arise from the synthesis process itself, typically a Friedel-Crafts alkylation of thiophenol with isobutylene, and from degradation upon storage.
Frequently Asked Questions (FAQs): Common Impurities
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The primary impurities are typically:
-
Isomeric Byproducts: 4-tert-butylthiophenol is the most common isomeric impurity, formed due to the competing para-alkylation of the thiophenol starting material.
-
Poly-alkylated Species: Di-tert-butylthiophenol isomers can form if the reaction conditions favor multiple alkylations of the aromatic ring.
-
Oxidation Products: Bis(2-tert-butylphenyl) disulfide is a very common impurity that forms from the oxidative coupling of two molecules of this compound. This can occur during the reaction workup or upon storage, especially if exposed to air.
-
Unreacted Starting Materials: Residual thiophenol may be present if the reaction has not gone to completion.
Q2: Why is the formation of 4-tert-butylthiophenol so common?
A2: The formation of the 4-tert-butylthiophenol isomer is a direct consequence of the mechanism of the Friedel-Crafts alkylation reaction. The tert-butyl carbocation electrophile can attack the aromatic ring at either the ortho (2-position) or para (4-position) positions. While steric hindrance from the thiol group can favor ortho-substitution to some extent, the para-position is also electronically activated, leading to a mixture of isomers.
Q3: My this compound has a slight yellow tint and has become more viscous over time. What is likely happening?
A3: This is a classic sign of oxidation. Thiols are susceptible to oxidation by atmospheric oxygen, which leads to the formation of the corresponding disulfide, in this case, bis(2-tert-butylphenyl) disulfide. Disulfides are generally higher molecular weight compounds and can be yellowish solids or viscous oils, which would explain the change in the physical appearance of your material.
Section 2: Troubleshooting and Purification Strategies
The choice of purification method depends on the nature and quantity of the impurities present. Below are troubleshooting guides for the most common purification challenges.
Troubleshooting Guide: Isomer and Poly-alkylation Impurities
| Problem | Likely Cause | Recommended Solution |
| Presence of 4-tert-butylthiophenol and/or di-tert-butylthiophenol isomers confirmed by GC-MS. | These impurities have boiling points close to that of this compound, making simple distillation ineffective. | Fractional vacuum distillation is the most effective method for separating these isomers. The difference in their boiling points, although small, can be exploited using a distillation column with a high number of theoretical plates. |
| Co-elution of isomers during column chromatography. | The polarity of the isomers is very similar, leading to poor separation on standard silica gel. | While challenging, optimization of the solvent system for flash chromatography may provide some separation. However, fractional distillation is generally the more practical and scalable solution. |
Troubleshooting Guide: Disulfide Impurities
| Problem | Likely Cause | Recommended Solution |
| Product contains a significant amount of a higher boiling, less volatile impurity. | This is likely the bis(2-tert-butylphenyl) disulfide. | Fractional vacuum distillation is highly effective. The disulfide has a significantly higher boiling point than the thiol, allowing for a clean separation. The thiol will distill first, leaving the disulfide behind in the distillation flask. |
| Small amounts of disulfide are present, and distillation is not practical or desired. | Minor oxidation has occurred. | For some applications where high purity is not critical, the material may be used as is. Alternatively, a chemical reduction can be performed to convert the disulfide back to the thiol before a final purification step. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This is the most robust method for removing both isomeric and disulfide impurities.
Principle: Fractional distillation separates compounds based on differences in their boiling points. By performing the distillation under vacuum, the boiling points of the compounds are lowered, which helps to prevent thermal degradation of the heat-sensitive thiophenol. A fractionating column provides a large surface area for repeated vaporization-condensation cycles, allowing for the separation of compounds with close boiling points.[1]
Physical Properties for Separation:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 166.28 | ~238 (at 760 mmHg) |
| 4-Tert-butylthiophenol | 166.28 | 238 (at 760 mmHg)[2][3] |
| 2,4-Di-tert-butylthiophenol | 222.39 | Not readily available |
| Bis(2-tert-butylphenyl) disulfide | 330.54 | Significantly higher than the monomer |
Note: The boiling points of the 2- and 4-isomers are very close at atmospheric pressure, necessitating the use of a highly efficient fractionating column under vacuum to achieve separation.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings or metal sponge) to provide a high number of theoretical plates.
-
Use a Claisen adapter to accommodate a thermometer and a capillary bubbler for fine control of the boiling rate.
-
Ensure all glassware is dry and free of cracks. Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Connect the distillation apparatus to a vacuum trap cooled with a dry ice/acetone bath, and then to a vacuum pump.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Begin heating the distillation flask using a heating mantle with continuous stirring.
-
Collect a forerun fraction, which may contain any lower-boiling impurities.
-
Carefully monitor the temperature at the head of the column. As the pure this compound begins to distill, the temperature should stabilize. Collect this fraction in a separate receiving flask.
-
If a higher-boiling fraction containing the 4-isomer is present, the temperature may rise to a new, slightly higher plateau after the main fraction is collected.
-
The high-boiling disulfide impurity will remain in the distillation flask.
-
Once the distillation is complete, cool the system to room temperature before slowly venting to atmospheric pressure.
-
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Protocol 2: Removal of Disulfide by Chemical Reduction Followed by Recrystallization
This method is useful when the primary impurity is the disulfide and you wish to recover the thiol from it.
Principle: The disulfide bond can be cleaved by a reducing agent to regenerate the thiol. Subsequent purification by recrystallization separates the thiol from any remaining impurities based on differences in solubility.
Step-by-Step Methodology:
Part A: Reduction of Disulfide
-
Reaction Setup:
-
Dissolve the crude this compound containing the disulfide in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reduction:
-
Add a reducing agent such as sodium borohydride (NaBH₄) or triphenylphosphine (PPh₃) in portions. The reaction is often exothermic, so cooling in an ice bath may be necessary.
-
Stir the reaction mixture at room temperature until the disulfide is consumed, which can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the evolution of gas ceases.
-
Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude thiol.
-
Part B: Purification by Two-Solvent Recrystallization
-
Solvent Selection:
-
A two-solvent system is often effective for recrystallizing thiols. A common approach is to use a solvent in which the compound is soluble (e.g., a small amount of a polar solvent like acetone or ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., a non-polar solvent like hexane or heptane).[4]
-
-
Procedure:
-
Dissolve the crude thiol from Part A in a minimal amount of the hot "good" solvent (e.g., acetone).
-
While the solution is still hot, add the "bad" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum.
-
Caption: Logical workflow for the reduction of disulfide impurities followed by recrystallization.
Section 4: Analytical Characterization
GC-MS (Gas Chromatography-Mass Spectrometry): This is the preferred method for assessing the purity of this compound and identifying impurities. The separation of isomers and the identification of the disulfide can be readily achieved.
References
Side reactions of 2-Tert-butylthiophenol in organic synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-tert-butylthiophenol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot the common side reactions encountered when using this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Frequently Asked Questions & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the most pressing issues that may arise during your experiments.
Question 1: My reaction mixture containing this compound has become cloudy, and I'm isolating an unexpected, higher molecular weight impurity. What is likely happening?
Answer:
This is a classic sign of oxidative disulfide bond formation. Thiols, including this compound, are highly susceptible to oxidation, especially in the presence of atmospheric oxygen. The thiol group (-SH) of two molecules can couple to form a disulfide bond (S-S), resulting in the formation of bis(2-tert-butylphenyl) disulfide. This disulfide is often less soluble than the starting thiol, leading to the observed cloudiness or precipitation.
Causality and Mechanism:
The oxidation is typically a radical-mediated process or can be catalyzed by trace metal impurities. In the presence of oxygen, a thiyl radical (RS•) is formed. Two of these radicals can then combine to form the disulfide (RSSR).[1] The reaction is often accelerated by basic conditions, which generate the more easily oxidized thiolate anion (RS⁻).
Troubleshooting and Prevention:
-
Inert Atmosphere: The most critical preventative measure is to rigorously exclude oxygen from your reaction. This can be achieved by:
-
Using standard Schlenk line or glovebox techniques.
-
Degassing your solvents thoroughly before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Nitrogen or Argon) for at least 30-60 minutes.
-
-
Avoid Oxidizing Agents: Be mindful of other reagents in your reaction mixture that could act as oxidants. Even mild oxidizing conditions can promote disulfide formation.[2][3]
-
Scavenge Trace Metals: If you suspect metal-catalyzed oxidation, consider adding a chelating agent like EDTA, although this may interfere with desired metal-catalyzed reactions.
-
Reversal: If disulfide formation has already occurred, the bond can often be cleaved by adding a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to regenerate the thiol.
Experimental Protocol: Performing a Reaction Under Inert Atmosphere
-
Glassware Preparation: Dry all glassware in an oven at >120°C overnight and allow it to cool in a desiccator.
-
Assembly: Quickly assemble the glassware (e.g., round-bottom flask with a condenser and nitrogen inlet) while hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Solvent Degassing: Sparge the reaction solvent with argon or nitrogen for 30-60 minutes. Transfer the degassed solvent to the reaction flask via cannula.
-
Reagent Addition: Add this compound and other solid reagents under a positive flow of inert gas. Liquid reagents should be added via syringe.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction, often by using a balloon or a bubbler system.
Diagram: Oxidation of this compound
Caption: Oxidation pathway from thiol to disulfide.
Question 2: My reaction was run under acidic conditions, and I'm seeing thiophenol or a product derived from it in my analysis. Why did I lose the tert-butyl group?
Answer:
You are observing a classic acid-catalyzed de-tert-butylation reaction. The tert-butyl group is a common protecting group that is specifically known for its lability under acidic conditions.[4] The stability of the resulting tert-butyl carbocation makes this cleavage a facile process, particularly in the presence of strong Brønsted or Lewis acids.
Causality and Mechanism:
The reaction proceeds via an electrophilic aromatic substitution mechanism in reverse (dealkylation). A proton from the acid source protonates the aromatic ring, typically at the carbon bearing the tert-butyl group. This generates a Wheland intermediate. The intermediate then collapses, ejecting a stable tert-butyl cation (tBu⁺) to restore aromaticity. The tBu⁺ is typically quenched by a nucleophile or eliminated as isobutylene gas. This side reaction is highly dependent on both acid strength and temperature.[5][6]
Troubleshooting and Prevention:
-
Acid Choice: If acidic conditions are necessary, opt for the mildest acid that can accomplish the desired transformation. For example, pyridinium p-toluenesulfonate (PPTS) is much milder than trifluoroacetic acid (TFA) or sulfuric acid. Sometimes, using aqueous acids can be milder than anhydrous conditions.
-
Temperature Control: Perform the reaction at the lowest possible temperature. The activation energy for de-tert-butylation is significant, so cooling the reaction (e.g., to 0°C or below) can dramatically reduce the rate of this side reaction.
-
Lewis Acids: Be cautious with Lewis acids (e.g., AlCl₃, FeCl₃, ZnBr₂), as they can also potently catalyze de-tert-butylation.[7]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the substrate to the acidic medium. Monitor the reaction closely by TLC or LC-MS.
Table: Influence of Acidic Conditions on De-tert-butylation
| Reagent/Condition | Relative Strength | Propensity for De-tert-butylation | Notes |
| Trifluoroacetic Acid (TFA) | Strong | High | Commonly used for Boc deprotection; will readily cleave t-Bu from phenols/thiols.[8] |
| H₂SO₄, AlCl₃ | Very Strong | Very High | Classic Friedel-Crafts conditions; often used for dealkylation.[6] |
| HCl (4M in Dioxane) | Strong | High | Anhydrous conditions promote cleavage. |
| Aqueous Phosphoric Acid | Moderate | Moderate | Can be a milder alternative for some applications. |
| Acetic Acid (AcOH) | Weak | Low | Generally safe, but cleavage can occur at high temperatures over long periods. |
| Silica Gel (reflux) | Mild Lewis Acid | Low to Moderate | Can cause cleavage, especially on sensitive substrates during chromatography or reflux.[9] |
Diagram: Mechanism of Acid-Catalyzed De-tert-butylation
Caption: Acid-catalyzed loss of the tert-butyl group.
Question 3: My palladium-catalyzed C-S cross-coupling reaction with this compound is sluggish, gives low yields, or fails completely. What are the common pitfalls?
Answer:
Thiophenols are notoriously challenging substrates in palladium-catalyzed cross-coupling reactions. The primary issue is that the sulfur atom is a soft nucleophile that can coordinate strongly to the soft palladium catalyst center. This can lead to several deactivation pathways that shut down the catalytic cycle.
Causality and Mechanism:
-
Catalyst Poisoning: The thiolate can act as a strong ligand, displacing the phosphine or other ligands necessary for the catalytic cycle. This can lead to the formation of stable and unreactive palladium-thiolate complexes, such as [LPd(SR)₂]⁻ or insoluble palladium thiolates (Pd(SR)₂), which precipitate from the reaction mixture.[10]
-
Inhibition of Oxidative Addition: The binding of the thiolate to the Pd(0) species can increase its electron density, making the initial, rate-limiting oxidative addition step of the aryl halide to the catalyst slower or preventing it altogether.
-
Reductive Elimination Difficulty: The final C-S bond-forming reductive elimination step from a Pd(II)-aryl-thiolate intermediate can be slow.
Troubleshooting and Optimization:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich alkylphosphine ligands are often required to overcome these issues. Ligands like P(t-Bu)₃ (tri-tert-butylphosphine) or bulky biarylphosphines can promote the desired reductive elimination and prevent the formation of stable off-cycle complexes.[11]
-
Base Selection: A weak, non-nucleophilic base is often preferred. Strong bases can deprotonate the thiol completely, increasing the concentration of the potentially problematic thiolate anion. Soluble bases like K₃PO₄ or Cs₂CO₃ are frequently used. In some cases, using a soluble organic base can be beneficial.[10]
-
Pre-catalyst Choice: Using a well-defined Pd(II) pre-catalyst that is readily reduced in situ to the active Pd(0) species can sometimes give more reproducible results than using Pd(0) sources directly.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or THF are common. For some systems, tert-butanol has been shown to be an effective solvent.[10]
Experimental Protocol: Example C-S Cross-Coupling
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (repeat 3 times).
-
Addition: Under a positive argon flow, add the base (e.g., Cs₂CO₃, 2.0 mmol) and a magnetic stir bar.
-
Solvent and Substrate: Add degassed solvent (e.g., dioxane, 5 mL) followed by this compound (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), filter through a pad of celite to remove palladium salts, and proceed with standard aqueous workup and purification.
Diagram: Troubleshooting a Failing C-S Cross-Coupling Reaction
Caption: Decision workflow for troubleshooting Pd-catalyzed C-S coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. skriptum.de [skriptum.de]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of 2-Tert-butylthiophenol
Welcome to the dedicated technical support resource for handling 2-tert-butylthiophenol. This guide is designed for researchers, chemists, and professionals in drug development who utilize this versatile thiol in their synthetic endeavors. Our goal is to provide you with in-depth, field-tested insights and practical solutions to a common challenge: the unwanted oxidation of this compound to its corresponding disulfide.
This document is structured as a series of frequently asked questions and troubleshooting scenarios. We will delve into the "why" behind the protocols, ensuring you not only have the steps but also the scientific rationale to adapt and troubleshoot effectively in your own laboratory setting.
Table of Contents
-
FAQ 1: Why is my this compound turning cloudy or forming a solid precipitate?
-
FAQ 2: What are the primary mechanisms driving the oxidation of this compound?
-
Troubleshooting Guide: My reaction yield is low, and I've isolated the disulfide. What went wrong?
-
Protocol: Step-by-Step Guide for Setting Up an Oxidation-Sensitive Reaction with this compound.
-
Advanced Topic: Can I use a scavenger or antioxidant to protect the thiol?
-
References
FAQ 1: Why is my this compound turning cloudy or forming a solid precipitate?
Short Answer: You are likely observing the formation of di(2-tert-butylphenyl) disulfide, the product of oxidation.
Detailed Explanation: this compound, like most thiols, is susceptible to oxidation. The thiol (-SH) group can readily lose a hydrogen atom, and two of the resulting thiyl radicals (RS•) can then couple to form a disulfide bond (R-S-S-R). This disulfide is often less soluble than the parent thiol in many organic solvents, leading to the appearance of cloudiness or a solid precipitate.
This oxidation can be initiated by several factors commonly present in a laboratory environment:
-
Atmospheric Oxygen: This is the most frequent culprit. Even small amounts of oxygen dissolved in your solvents or present in the reaction headspace can be sufficient to initiate oxidation, especially over time.[1]
-
Trace Metal Impurities: Transition metals such as iron, copper, and manganese can act as catalysts, significantly accelerating the rate of oxidation by oxygen.[2][3][4] These impurities can be introduced from reagents, glassware, or even spatulas.
-
Light: Photons, particularly in the UV range, can provide the energy to homolytically cleave the S-H bond, generating the thiyl radical and initiating the oxidation cascade.
-
Elevated Temperatures: Increased temperature accelerates most chemical reactions, including oxidation. Storing the thiol at room temperature for extended periods or running reactions at high temperatures without proper precautions increases the risk.
The visual change from a clear liquid to a cloudy suspension or the formation of white/yellowish crystals is a strong indicator that the integrity of your starting material has been compromised.
FAQ 2: What are the primary mechanisms driving the oxidation of this compound?
Short Answer: The oxidation primarily proceeds through a free-radical mechanism, often catalyzed by metals and initiated by oxygen.
Detailed Explanation: Understanding the mechanism is key to prevention. The conversion of a thiol to a disulfide is generally understood to proceed via the following steps:
-
Initiation - Formation of a Thiyl Radical: The process begins with the abstraction of the hydrogen atom from the sulfhydryl group (-SH) to form a thiyl radical (ArS•).
-
Propagation/Coupling: Two thiyl radicals then combine to form the stable disulfide bond.
-
Equation: 2 Ar-S• → Ar-S-S-Ar
-
The presence of a bulky tert-butyl group ortho to the thiol can offer some steric hindrance, which may slightly slow the rate of oxidation compared to unhindered thiophenols. However, this steric shield is not sufficient to prevent oxidation under typical laboratory conditions.
Below is a simplified diagram illustrating the core oxidation pathway.
Caption: Simplified mechanism of thiol oxidation.
Troubleshooting Guide: My reaction yield is low, and I've isolated the disulfide. What went wrong?
This is a classic problem. The disulfide is an inert byproduct in most reactions where the thiol is intended to act as a nucleophile or ligand. Its formation consumes your starting material, leading directly to lower yields. Let's break down the potential points of failure.
| Potential Cause | Explanation | Recommended Action |
| Solvent Quality | Solvents, especially ethers like THF or dioxane, can accumulate peroxides over time. Peroxides are potent oxidants. Additionally, dissolved oxygen is a major contributor. | Use freshly distilled or commercially available anhydrous, deoxygenated solvents. Purge solvents thoroughly with an inert gas (Nitrogen or Argon) for at least 30-60 minutes before use. |
| Inert Atmosphere Technique | The reaction was likely exposed to air at some point. This could be during reagent addition, sampling, or workup. | Employ rigorous air-free techniques. Use Schlenk lines or a glovebox. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use cannulas or syringes for liquid transfers. |
| Reagent Purity | Other reagents in your reaction mixture might be contaminated with oxidizing agents or metal catalysts.[2][4] | Check the specifications of your reagents. If using a base, consider that some bases can promote oxidation. For example, an aqueous NaOH workup in the presence of air is a known method for oxidizing thiols. |
| Reaction Temperature & Duration | High temperatures and long reaction times increase the window of opportunity for oxidation to occur. | Run the reaction at the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times. |
Workflow for Diagnosing the Issue:
Caption: Troubleshooting workflow for disulfide formation.
Protocol: Step-by-Step Guide for Setting Up an Oxidation-Sensitive Reaction
This protocol outlines the best practices for minimizing oxidation when using this compound.
Objective: To perform a reaction (e.g., a nucleophilic substitution) using this compound under strictly anaerobic conditions.
Materials:
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Anhydrous, deoxygenated solvent (e.g., THF, Toluene)
-
This compound (stored under inert gas)
-
Other reagents (dried and degassed as appropriate)
-
Syringes and needles
Procedure:
-
Glassware Preparation:
-
Thoroughly clean and oven-dry all glassware (e.g., Schlenk flask, dropping funnel) at >120 °C for at least 4 hours.
-
Assemble the glassware hot and immediately place it under a positive pressure of inert gas. Allow it to cool completely. This process is known as "hot-gunning" or oven-drying and cooling under vacuum/inert gas.
-
-
Solvent Preparation:
-
If not using a commercially available anhydrous, deoxygenated solvent, dispense the required volume into a separate Schlenk flask.
-
Bubble inert gas through the solvent via a long needle for 30-60 minutes to remove dissolved oxygen. This is known as "sparging."
-
-
Reagent Addition (Solids):
-
If adding a solid reagent (e.g., an electrophile, a catalyst), quickly open the flask against a positive flow of inert gas ("backflow") and add the solid. Reseal the flask immediately.
-
-
Reagent Addition (Liquids):
-
Draw the required volume of deoxygenated solvent into a syringe and add it to the reaction flask.
-
Draw the this compound into a clean, dry syringe. It is good practice to perform a "syringe purge" by drawing inert gas into the syringe and expelling it three times before drawing up the liquid.
-
Add the thiol to the reaction flask via a rubber septum.
-
-
Reaction Execution:
-
Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the flask to a bubbler.
-
Stir the reaction at the desired temperature.
-
-
Workup:
-
When the reaction is complete, be mindful of the workup procedure. Quenching with aqueous solutions will introduce oxygen. If possible, perform the initial workup steps under an inert atmosphere before exposing the mixture to air. For example, you can add a degassed aqueous solution via cannula.
-
Advanced Topic: Can I use a scavenger or antioxidant to protect the thiol?
Yes, but with caution. While antioxidants can be effective, they may interfere with your desired reaction.
The most common approach in a research setting is not to add an external antioxidant but to rely on rigorous inert atmosphere techniques. However, in some specific cases, a sacrificial agent can be used.
-
Phosphines: Reagents like triphenylphosphine (PPh₃) or tributylphosphine (PBu₃) can act as oxygen scavengers and can also reduce any disulfide that forms back to the thiol.[5] However, phosphines are potent nucleophiles and ligands themselves, which will likely interfere with many transition-metal-catalyzed reactions or reactions with soft electrophiles.[6]
-
Reaction: Ar-S-S-Ar + PPh₃ + H₂O → 2 Ar-SH + O=PPh₃[7]
-
-
Hindered Phenols: Additives like Butylated Hydroxytoluene (BHT) are radical scavengers used as preservatives. A very small, catalytic amount could theoretically be used to intercept radical intermediates. This is uncommon in synthesis as it adds a separable impurity and is generally less effective than simply removing oxygen.
Recommendation: Prioritize the removal of oxygen and metal catalysts through proper technique over the addition of chemical additives. The "cleanest" way to prevent oxidation is to remove the oxidant, not to add another reagent to combat it.
References
- 1. people.umass.edu [people.umass.edu]
- 2. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. A phosphine-based redox method for direct conjugation of disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up of 2-Tert-butylthiophenol synthesis
Technical Support Center: Synthesis of 2-Tert-butylthiophenol
A Senior Application Scientist's Guide to Navigating Scale-Up Challenges
Welcome to the technical support center for this compound (2-TBT) synthesis. This guide is designed for researchers, chemists, and process development professionals who are working on or scaling up the synthesis of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot common issues and optimize your process. This document is structured as a dynamic troubleshooting guide and FAQ, allowing you to directly address the challenges you may encounter.
Part 1: Troubleshooting Guide - Common Experimental Hurdles
The synthesis of 2-TBT, most commonly via the Friedel-Crafts alkylation of thiophenol with an alkylating agent like isobutene, is deceptively complex. What works at the bench scale can often present significant challenges during scale-up. Here, we address the most frequent issues in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield is a multifaceted problem that can stem from several factors, from reagent quality to reaction kinetics. Let's break down the most common culprits.
Probable Causes & Solutions:
-
Catalyst Inactivity or Insufficient Loading: The acid catalyst (e.g., Amberlyst, Montmorillonite K-10, AlCl₃, or a proprietary catalyst) is the heart of the reaction.
-
Causality: The catalyst facilitates the formation of the tert-butyl cation from your alkylating agent (e.g., isobutene or tert-butanol). If the catalyst is poisoned by impurities (like water) or is not present in a sufficient amount, the rate of this crucial first step will be too slow, leading to incomplete conversion.
-
Solution:
-
Ensure all reagents and solvents are anhydrous. Water can deactivate many acid catalysts.
-
Perform a catalyst loading study to find the optimal concentration. Start with literature-recommended values and titrate up or down.
-
Consider catalyst regeneration or using fresh catalyst for each batch, especially during process development.
-
-
-
Poor Temperature Control (Exothermic Reaction): Friedel-Crafts alkylations are exothermic.
-
Causality: On a larger scale, inefficient heat removal can cause localized temperature spikes. These "hot spots" can lead to undesirable side reactions, such as the formation of more stable isomers (4-tert-butylthiophenol) or decomposition of the product and starting materials.
-
Solution:
-
Use a reactor with efficient heat exchange capabilities (e.g., a jacketed reactor with good overhead stirring).
-
Control the addition rate of the alkylating agent. A slow, controlled addition allows the cooling system to manage the heat output.
-
Monitor the internal reaction temperature closely with a calibrated probe.
-
-
-
Sub-optimal Molar Ratio: The stoichiometry of your reactants is critical for maximizing yield and minimizing byproducts.
-
Causality: Using a large excess of the alkylating agent can drive the reaction towards di- and tri-alkylated byproducts. Conversely, an insufficient amount will result in unreacted thiophenol.
-
Solution:
-
Carefully control the molar ratio of thiophenol to your alkylating agent. A slight excess of thiophenol can sometimes be used to ensure the complete consumption of the more volatile alkylating agent, but this must be balanced against purification challenges.
-
-
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for diagnosing the root cause of low product yield.
Q2: My product is a mixture of 2-TBT and 4-TBT. How can I improve the ortho-selectivity?
Controlling regioselectivity is arguably the most significant challenge in this synthesis. The formation of the thermodynamically more stable para-isomer (4-TBT) is a common issue.
Probable Causes & Solutions:
-
Reaction Temperature: Higher temperatures often favor the formation of the thermodynamically stable product.
-
Causality: The activation energy barrier for the formation of the 4-TBT isomer is often lower, and at higher temperatures, isomer migration (from ortho to para) can occur, especially in the presence of a strong acid catalyst.
-
Solution:
-
Lower the reaction temperature. Running the alkylation at temperatures between 0°C and 40°C can significantly favor the kinetically controlled ortho-product.[1]
-
A patent for the related synthesis of 2,6-di-tert-butylphenol highlights that temperatures of 0°C to 80°C can be used, but lower temperatures in this range are often key for selectivity.[1]
-
-
-
Choice of Catalyst: The steric bulk and nature of the catalyst play a pivotal role.
-
Causality: Bulky catalysts can sterically direct the incoming electrophile to the less hindered ortho position. For instance, aluminum phenolate catalysts, formed in situ, are known to enhance ortho-selectivity in phenol alkylations through a coordination mechanism.
-
Solution:
-
Explore different catalysts. While simple Lewis acids like AlCl₃ can work, specialized catalysts like aluminum tris-(2-tert-butylphenolate) can offer superior selectivity.[1]
-
Heterogeneous catalysts (e.g., zeolites, clays) can also provide shape selectivity that favors the ortho-isomer.
-
-
Reaction Mechanism & Isomer Formation
Caption: Mechanism of Friedel-Crafts alkylation showing pathways to ortho and para isomers.
Q3: I'm struggling to remove di-tert-butylthiophenol and other byproducts during purification. What's the best strategy?
Effective purification is essential for achieving the desired product quality, and it becomes more challenging at scale.
Probable Causes & Solutions:
-
Similar Boiling Points: The boiling points of mono- and di-alkylated products can be close, making simple distillation difficult.
-
Causality: The addition of another tert-butyl group increases the molecular weight but doesn't always lead to a large, easily separable difference in boiling points, especially under vacuum.
-
Solution:
-
Fractional Vacuum Distillation: Use a distillation column with a high number of theoretical plates (e.g., a packed column or a Vigreux column) to improve separation efficiency. Careful control over the vacuum level and reflux ratio is critical.
-
Melt Crystallization: For phenolic compounds, melt crystallization can be a highly effective purification technique that avoids solvents and high temperatures.[2] This process involves partially melting the crude product and separating the purer liquid phase from the solid, or vice-versa, based on the phase diagram.
-
Chemical Treatment: A US patent describes the purification of thiophenols by treating the crude mixture with aluminum or magnesium alkoxides.[3] This method selectively reacts with phenolic impurities, converting them into non-volatile phenoxides that can be separated by distillation.[3]
-
-
Data Summary: Boiling Points of Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Thiophenol | 110.18 | 169 | Starting Material |
| This compound | 166.29 | ~235-238 (est.) | Desired Product[4] |
| 4-tert-butylthiophenol | 166.29 | ~240-245 (est.) | Common Isomeric Impurity |
| 2,4-di-tert-butylphenol | 206.33 | 262-264 | Related byproduct structure[5] |
Note: Boiling points are approximate and can vary with pressure.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for handling 2-TBT and its synthesis?
A: Safety is paramount. Thiophenols are known for their intense, unpleasant odors and toxicity.
-
Engineering Controls: Always work in a well-ventilated fume hood. For scale-up operations, a closed system is highly recommended.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is advisable), chemical splash goggles, a face shield, and a lab coat.
-
Toxicity: 2-TBT is harmful if swallowed and causes skin and serious eye irritation.[4] Avoid inhalation of vapors.
-
Waste Disposal: Thiophenol-containing waste must be treated as hazardous and disposed of according to institutional and local regulations. Quenching with bleach (sodium hypochlorite) can help neutralize the odor before disposal.
Q: What is the most common industrial route for this type of synthesis?
A: The most prevalent industrial method is the direct alkylation of phenol or a substituted phenol with an olefin (like isobutene) using an acid catalyst.[6] This method is cost-effective as the starting materials are readily available bulk chemicals. The specific choice of catalyst and reaction conditions are often proprietary but are optimized to maximize selectivity and minimize waste.[7]
Q: How can I monitor the reaction's progress effectively?
A: Real-time monitoring is key to process control.
-
Gas Chromatography (GC): GC is the most common and effective method. A small aliquot of the reaction mixture can be quenched, diluted, and injected to quantify the consumption of starting material and the formation of the product and byproducts.
-
Thin Layer Chromatography (TLC): For a quick qualitative check, TLC can be used. Staining with potassium permanganate can help visualize the spots.
-
LC-MS/GC-MS: These techniques are invaluable during process development to identify unknown impurity peaks.
Part 3: Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel with appropriate safety measures.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, a condenser, and a gas inlet adapter. Ensure the system is under a nitrogen or argon atmosphere.
-
Charging Reagents: To the flask, add thiophenol (1.0 eq) and the chosen acid catalyst (e.g., 5-10 wt% Amberlyst-15).
-
Reaction: Cool the mixture to the desired temperature (e.g., 10°C) using an ice bath.
-
Alkylation: Slowly bubble isobutene gas (1.1 eq) through the stirred reaction mixture or add tert-butanol (1.1 eq) dropwise via an addition funnel. Monitor the internal temperature closely to ensure it does not exceed the set point.
-
Monitoring: After the addition is complete, allow the reaction to stir for 2-4 hours. Monitor the progress by taking small samples for GC analysis.
-
Workup: Once the reaction is complete, filter off the solid catalyst. Wash the organic phase with a 5% NaOH solution to remove unreacted thiophenol, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, including a flask for the crude oil, a short-path distillation head (or a fractionating column for better separation), a condenser, and receiving flasks. Use a vacuum pump with a cold trap.
-
Distillation: Heat the crude oil gently under a stable vacuum.
-
Fraction Collection: Collect any low-boiling fractions (e.g., residual solvent or unreacted starting material) first.
-
Product Collection: As the temperature rises and stabilizes, collect the main fraction corresponding to the boiling point of this compound at the given pressure.
-
Shutdown: Once the product has been collected, cool the system down before releasing the vacuum to prevent oxidation of the hot product.
General Synthesis and Purification Workflow
References
- 1. US5091594A - Process for the production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
- 2. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 3. US2954404A - Purification of thiophenols by treatment with aluminum and magnesium alkoxides - Google Patents [patents.google.com]
- 4. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vinatiorganics.com [vinatiorganics.com]
- 7. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]
Technical Support Center: A Scientist's Guide to Overcoming Poor Solubility of 2-Tert-Butylthiophenol
Introduction: Navigating the Nuances of 2-Tert-Butylthiophenol Solubility
Welcome to your dedicated resource for troubleshooting and overcoming the solubility challenges of this compound. This guide is crafted for the hands-on researcher, scientist, and drug development professional. My objective is to move beyond generic protocols and provide you with a deeper understanding of the physicochemical principles at play. By explaining the "why" behind each technique, this guide will empower you to make informed, effective decisions to advance your research.
The Root of the Challenge: Understanding the Physicochemical Profile of this compound
This compound (C₁₀H₁₄S) is an aromatic thiol whose structure inherently dictates its behavior in solution.[1] A grasp of its molecular characteristics is the first step in mastering its solubility.
-
Inherent Hydrophobicity : The defining features of this molecule are the bulky, non-polar tert-butyl group and the aromatic benzene ring. These impart a significant hydrophobic character, leading to predictably poor solubility in polar solvents such as water.[2] The parent compound, thiophenol, is itself insoluble in water but finds solvency in alcohols and ethers.[3]
-
Molecular Structure and Polarity : The presence of the sulfur atom in the thiol group (-SH) introduces a degree of polarity. However, the large non-polar surface area of the rest of the molecule dominates its overall behavior, making it most compatible with non-polar organic solvents.
-
Acidity and Reactivity : The thiol proton is notably more acidic than the hydroxyl proton of its phenol analog.[4] This property can be leveraged to enhance solubility, a strategy we will explore in detail. For any reaction to proceed efficiently, ensuring this molecule is adequately solvated is paramount.
Troubleshooting Guide: A Question-and-Answer Approach to Common Solubility Hurdles
This section is structured to provide direct answers and actionable protocols for the specific issues you may encounter during your experiments.
Question 1: "I'm starting a new synthesis, and my this compound won't dissolve in the primary reaction solvent. What are my immediate options?"
Answer:
This is a frequent challenge that arises from a polarity mismatch. The solution lies in systematically modifying your solvent system or performing an initial screening to find a more suitable medium.
Core Principle: "Like Dissolves Like"
The foundational principle of solubility dictates that substances with similar polarities are more likely to be miscible.[5] For this compound, this means exploring solvents on the lower end of the polarity spectrum.
Data-Driven Solvent Selection
While precise quantitative data for this compound is not extensively published, we can create a predictive solubility table based on its known properties and the behavior of similar compounds. It is known to be soluble in DMSO and ethyl acetate.[6]
| Solvent | Relative Polarity | General Class | Predicted Solubility of this compound |
| Hexane | 0.1 | Non-polar | High |
| Toluene | 2.4 | Non-polar Aromatic | High |
| Diethyl Ether | 4.3 | Polar Aprotic | Good |
| Dichloromethane | 9.1 | Polar Aprotic | Good |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Moderate |
| Acetone | 21 | Polar Aprotic | Low to Moderate |
| Ethanol | 24 | Polar Protic | Low |
| Methanol | 33 | Polar Protic | Low |
| Water | 80 | Polar Protic | Insoluble |
Experimental Protocol: The Co-Solvent Strategy
If your reaction chemistry necessitates a polar solvent where this compound has poor solubility, the use of a co-solvent is a powerful technique.
-
Mechanism of Action : A co-solvent, which is miscible with your primary solvent, works by lowering the overall polarity of the solvent system. This creates a more energetically favorable environment for the non-polar solute to dissolve.
-
Step-by-Step Methodology :
-
Select a co-solvent that is known to dissolve this compound well and is miscible with your primary solvent (e.g., adding THF to an ethanol-based reaction).
-
Begin by preparing a solvent mixture with a small fraction of the co-solvent (e.g., 10% v/v).
-
Attempt to dissolve the this compound in this mixture with agitation.
-
If solubility remains poor, incrementally increase the volume percentage of the co-solvent, carefully observing for any potential impact on your reaction's integrity and outcome.
-
Question 2: "My reaction is in a biphasic system (aqueous/organic), and the this compound is isolated in the organic phase, preventing it from reacting with my aqueous-phase reactant. How can I bridge this divide?"
Answer:
This scenario is precisely where Phase-Transfer Catalysis (PTC) becomes an indispensable tool. A phase-transfer catalyst acts as a shuttle, transporting a reactant across the phase boundary to allow the reaction to proceed.
-
Mechanism of Action : The PTC, typically a quaternary ammonium or phosphonium salt, has both hydrophilic and hydrophobic properties. It can exchange its counter-ion for a reactant ion in the aqueous phase. This newly formed ion pair is sufficiently lipophilic to migrate into the organic phase, where it can react with the this compound.
-
Visualizing the PTC Workflow :
References
- 1. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-Butylthiophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. manavchem.com [manavchem.com]
- 4. Thiophenol - Wikipedia [en.wikipedia.org]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. 19728-41-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions with 2-Tert-butylthiophenol
Welcome to the technical support center for reactions involving 2-tert-butylthiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during experimentation. The unique steric hindrance of the tert-butyl group ortho to the thiol functionality presents specific catalytic challenges, primarily in C–S cross-coupling reactions. This document provides a structured approach to catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the use of this compound in common organic transformations.
Q1: What are the primary challenges when using this compound as a nucleophile?
The main challenge stems from the significant steric bulk of the tert-butyl group. This hindrance can:
-
Slow Down Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the coordination of the bulky thiolate to the metal center can be difficult.
-
Inhibit Reductive Elimination: The final bond-forming step can be sterically encumbered, leading to low yields or requiring harsh conditions.
-
Promote Catalyst Deactivation: Thiols and thiolates are known to bind strongly to late transition metals, potentially leading to the formation of stable, off-cycle catalyst species that are unreactive.[1] The choice of ligand is critical to mitigate this deactivation.[1][2]
Q2: Which catalyst systems are most effective for C-S cross-coupling with this compound?
Palladium-based systems are the most widely reported and successful for this transformation. The key to success lies in the choice of ligand, which must be carefully selected to overcome the steric challenges.
-
Bulky Monophosphine Ligands: These have proven exceptionally effective. Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines (e.g., RuPhos, DavePhos) are often the ligands of choice.[3][4] Their large steric footprint is thought to promote the formation of a highly reactive, monoligated L₁Pd(0) catalytic species and facilitate the difficult reductive elimination step.[4][5]
-
Bidentate Phosphine Ligands: While traditionally used to prevent catalyst deactivation by thiolates, some bidentate ligands with a large natural bite angle, such as Xantphos, have also shown success.[2][6] These ligands are thought to minimize deactivation by the nucleophilic thiolate.[1]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that can form very stable and active palladium complexes, offering an alternative to phosphines.[7]
Copper-catalyzed systems (Ullmann-type reactions) can also be effective, particularly for coupling with aryl iodides, and sometimes offer a more cost-effective alternative.[8][9]
Q3: How do I select an appropriate base and solvent for my reaction?
The base and solvent play a crucial role and their selection is interdependent with the catalyst system.
-
Base Selection: The primary role of the base is to deprotonate the thiol (pKa ≈ 6-7) to the more nucleophilic thiolate anion.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and highly effective choice, especially with bulky phosphine ligands in nonpolar solvents like toluene or dioxane.[10][11]
-
Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are preferred.[10][11] These are often used in more polar solvents like DMF or DMA. The choice of base can also influence the product distribution, for example, by preventing the formation of disulfide byproducts.[12][13]
-
-
Solvent Selection: The solvent must solubilize all components and is often chosen based on the required reaction temperature.
-
Aprotic, Nonpolar Solvents: Toluene and 1,4-dioxane are excellent starting points for many palladium-catalyzed systems, especially those using strong alkoxide bases.[14]
-
Aprotic, Polar Solvents: DMF, DMA, and NMP can be beneficial, particularly when using carbonate bases.
-
It is crucial to use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions like oxidative disulfide formation. The role of the solvent is often complex and can significantly impact catalyst performance.
-
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during experiments with this compound.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue and can usually be resolved by systematically evaluating the reaction parameters.
Caption: Troubleshooting workflow for low reaction conversion.
Possible Cause A: Inactive Catalyst or Improper Reaction Setup
-
Scientific Rationale: Palladium(0) catalysts are sensitive to oxygen. Incomplete degassing or leaks in the reaction setup can lead to catalyst oxidation and inactivation. Similarly, trace water can hydrolyze strong bases and affect catalyst activity.
-
Solution:
-
Solvent Preparation: Ensure solvents are anhydrous and thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas. Use glassware that has been oven- or flame-dried.
-
Catalyst Source: Use a reliable source of palladium. Pre-catalysts (e.g., G3-Pd precatalysts) are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they provide a more consistent source of the active LPd(0) species.[11][15]
-
Possible Cause B: Suboptimal Ligand Choice
-
Scientific Rationale: Due to the steric bulk of this compound, the ligand is arguably the most critical parameter. An inappropriate ligand will fail to facilitate the oxidative addition and/or the reductive elimination steps of the catalytic cycle.[4] Bulky, electron-rich monophosphine ligands are generally required to promote these challenging steps.[1][4][16]
-
Solution: Screen a panel of ligands. If a common ligand like Xantphos fails, move to a more specialized bulky monophosphine ligand.
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Citation |
| Aryl Bromide/Iodide | Pd(OAc)₂ (2-4) | Xantphos (4-8) | DIPEA (2.0) | DMF | 100 | [6] |
| Aryl Bromide | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (3-6) | NaOtBu (1.5) | Toluene | 80-110 | [3][17] |
| Aryl Chloride | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100-110 | [18] |
| Aryl Bromide | Pd(OAc)₂ (1-2) | DiPPF (2-4) | NaOtBu (1.5) | Toluene | 100 | [19] |
Possible Cause C: Incorrect Base or Solvent Combination
-
Scientific Rationale: The effectiveness of a base is highly dependent on the solvent. Strong, sterically hindered bases like NaOtBu have poor solubility in some solvents, which can prevent efficient deprotonation of the thiol. Conversely, using a weak base may not generate a sufficient concentration of the reactive thiolate.
-
Solution:
-
If using NaOtBu in toluene with no success, ensure the base is fresh and from a sealed container.
-
If substrate functionality is a concern, switch to a weaker base like Cs₂CO₃, but consider changing the solvent to something more polar like DMF to ensure solubility and reactivity.[11]
-
Problem 2: Significant Formation of Di-tert-butyldisulfide
Possible Cause: Oxidative Coupling of the Thiol
-
Scientific Rationale: Thiols are susceptible to oxidation to form disulfides, a reaction that can be catalyzed by trace metals and oxygen. This is a common side reaction that consumes the starting material.
-
Solution:
-
Rigorous Degassing: This is the most critical step. Ensure the solvent and the reaction headspace are completely free of oxygen.
-
Reagent Purity: Use thiol from a recently opened bottle or purify it before use to remove any existing disulfide.
-
Reaction Order of Addition: Consider adding the thiol last to the reaction mixture after the catalyst, ligand, base, and aryl halide have been combined under an inert atmosphere.
-
Experimental Protocols
This section provides a detailed, step-by-step methodology for a common application.
Protocol 1: General Procedure for Palladium-Catalyzed C-S Cross-Coupling of this compound with an Aryl Bromide
Catalyst System: Pd(OAc)₂ / P(t-Bu)₃ / NaOtBu
Caption: Decision guide for ligand selection based on the aryl halide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 mmol, 4 mol%) - Handle as a 10% w/v solution in hexanes or in a glovebox as it is air-sensitive.
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv) - Handle in a glovebox as it is hygroscopic.
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), the aryl bromide (1.0 mmol), and NaOtBu (135 mg).
-
Inerting: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene (5 mL).
-
Ligand Addition: Add the P(t-Bu)₃ solution via syringe. The mixture will typically change color upon ligand addition as the active catalyst forms.
-
Nucleophile Addition: Add the this compound (200 mg, 202 µL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate (20 mL) and water (20 mL). c. Separate the organic layer, and wash with brine (20 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl thioether.
References
- 1. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes [organic-chemistry.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. resource.aminer.org [resource.aminer.org]
- 14. reddit.com [reddit.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Work-up and Purification of 2-Tert-butylthiophenol Reactions
Welcome to the technical support guide for navigating the common challenges associated with the work-up and purification of reactions involving 2-tert-butylthiophenol. This sterically hindered thiol is a valuable building block, but its unique properties can present specific purification hurdles. This guide is structured in a question-and-answer format to provide direct, actionable advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect in my reaction involving this compound?
A1: The most prevalent impurity is the disulfide dimer, bis(2-tert-butylphenyl) disulfide. Thiols are susceptible to oxidation, and this process can occur upon exposure to air (oxygen), especially under basic conditions or in the presence of trace metal catalysts.[1][2] It is crucial to perform reactions and work-ups under an inert atmosphere (e.g., Nitrogen or Argon) and use de-oxygenated solvents to minimize its formation.[2]
Q2: My product is an oil, but I expected a solid. What could be the reason?
A2: This is a common issue that can arise from several factors. Firstly, the presence of residual solvents can depress the melting point of your compound, causing it to remain an oil. Ensure your product is thoroughly dried under high vacuum. Secondly, persistent impurities, such as the disulfide byproduct or unreacted starting material, can act as a contaminant, preventing crystallization. Finally, your product may genuinely be a low-melting solid or an oil at room temperature. Checking literature precedents for analogous compounds can provide insight.
Q3: I'm struggling to remove unreacted this compound from my product. What is the best approach?
A3: An acid-base extraction is the most effective method.[3][4][5][6] this compound is weakly acidic (pKa ~10-11, similar to phenols) and can be deprotonated by a moderately strong aqueous base, such as 1M NaOH, to form the water-soluble thiolate salt.[7] By washing your organic layer with a basic aqueous solution, the unreacted thiol will be selectively extracted into the aqueous phase, leaving your (presumably neutral) product behind in the organic layer.[4][8]
Q4: Can I use flash column chromatography to purify products from these reactions?
A4: Yes, flash column chromatography is a very common and effective technique for purifying products derived from this compound.[9] However, organosulfur compounds can sometimes be challenging to separate. It is essential to develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Due to the presence of sulfur, some compounds may require specific visualization techniques for TLC (e.g., potassium permanganate stain) if they are not UV-active.
Troubleshooting Guide: Specific Scenarios
Problem 1: Persistent Disulfide Impurity
Q: I've performed my reaction and work-up, but TLC and NMR analysis show a significant amount of the disulfide byproduct. How can I remove it?
A: Removing the disulfide can be challenging as it is often non-polar and chromatographically similar to the desired product. Here are several strategies, ordered from simplest to most involved:
-
Recrystallization: If your desired product is a solid, recrystallization is the preferred method.[10][11][12] The disulfide, having a different molecular shape and size, will likely have different solubility properties and may remain in the mother liquor. Diligent solvent screening is key.
-
Reductive Work-up: The disulfide can be chemically converted back to the thiol. This is useful if your desired product is stable to mild reducing agents.
-
Method: Treat the crude mixture with a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent or dithiothreitol (DTT). After the reduction is complete, the resulting this compound can be removed by the basic aqueous wash described in FAQ A3.
-
-
Specialized Chromatography: If all else fails, careful chromatography is necessary.
-
Tip: Sometimes a change in the stationary phase (e.g., from silica to alumina) or using a different solvent system (e.g., toluene/hexanes instead of ethyl acetate/hexanes) can improve separation.
-
Problem 2: Difficulty with Acid-Base Extraction
Q: I tried the basic wash to remove unreacted thiol, but an emulsion formed, or I'm getting low recovery of my product. What's going wrong?
A: Emulsion formation and low recovery are common pitfalls in liquid-liquid extractions.[13]
-
Emulsion Troubleshooting:
-
Cause: Vigorous shaking or the presence of fine particulates can cause emulsions.
-
Solution: Instead of shaking, gently invert the separatory funnel multiple times. To break an existing emulsion, add a small amount of brine (saturated aqueous NaCl solution) and swirl gently.[13] Filtering the entire mixture through a pad of Celite can also be effective.[13]
-
-
Low Recovery Troubleshooting:
-
Cause: Your product might have some acidic or basic functionality that you were unaware of, causing it to be partially extracted into the aqueous layer. Alternatively, if your product is very polar, it may have some solubility in the aqueous phase.
-
Solution: After separating the initial aqueous wash, perform a "back-extraction."[3] This involves washing the collected aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product. Combine this with your main organic layer before drying and concentrating.
-
Problem 3: Product Co-elutes with an Unknown Impurity during Chromatography
Q: I'm running a column, but one impurity has the exact same Rf as my product in multiple solvent systems. How can I achieve separation?
A: This is a frustrating but solvable problem. The key is to exploit a different chemical or physical property for separation.
-
Change the Stationary Phase: If you are using silica gel (which is acidic), try a different stationary phase like neutral or basic alumina, or even C18-functionalized (reverse-phase) silica. The different surface interactions can significantly alter the elution order.
-
Utilize Recrystallization: Even if your product is an oil from the column, it might be induced to crystallize from a concentrated solution. Try dissolving the impure fraction in a minimal amount of a non-polar solvent (like hexanes) and cooling it to see if crystals form. Adding a seed crystal, if available, can help.[10]
-
Derivative Formation: As a last resort, consider a temporary chemical modification. If your product has a functional group (e.g., an alcohol) that the impurity lacks, you could protect it (e.g., as a silyl ether), re-purify by chromatography (the polarity will be very different now), and then deprotect to get your pure product.
Detailed Protocols & Data
Protocol 1: Standard Basic Wash for Thiol Removal
This protocol details the acid-base extraction procedure to remove unreacted this compound.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Extraction: Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution.
-
Mixing: Stopper the funnel, and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[13]
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction (steps 2-5) with a fresh portion of 1M NaOH.
-
Neutral Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of brine to remove residual base and water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Data Table: Common Chromatography Systems
The following table provides starting points for developing a solvent system for flash chromatography of typical this compound derivatives. The optimal system must be determined empirically via TLC.
| Product Type | Typical Polarity | Starting Solvent System (v/v) | Notes |
| S-Alkyl derivatives | Low to Medium | 5-20% Ethyl Acetate in Hexanes | The tert-butyl group makes these compounds quite non-polar. |
| S-Aryl derivatives | Medium | 10-30% Dichloromethane in Hexanes | Can often be co-eluted with hexanes/ethyl acetate as well. |
| Sulfoxides (R-S(O)-R') | High | 50-100% Ethyl Acetate in Hexanes | The sulfoxide group significantly increases polarity. |
| Sulfones (R-S(O)₂-R') | High | 50-100% Ethyl Acetate in Hexanes | Generally slightly more polar than the corresponding sulfoxide. |
Visual Workflows
General Purification Strategy
The following workflow provides a decision-making process for purifying a typical reaction mixture.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. rubingroup.org [rubingroup.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
2-Tert-butylthiophenol vs 4-tert-butylthiophenol reactivity comparison
An In-Depth Guide to the Comparative Reactivity of 2-tert-butylthiophenol and 4-tert-butylthiophenol
For the researcher and synthetic chemist, understanding the nuanced interplay of steric and electronic effects is paramount to predicting reaction outcomes and designing novel molecular architectures. The isomeric pair, this compound and 4-tert-butylthiophenol, serves as a classic case study in how the seemingly minor positional change of a substituent can dramatically alter the chemical behavior of a molecule. While both share the same molecular formula, their reactivity profiles are distinct, governed by the steric hindrance imposed by the ortho-tert-butyl group versus the predominantly electronic influence of its para-counterpart.
This guide provides a detailed comparison of these two critical reagents, supported by experimental data and mechanistic insights, to inform their selection and application in research and development.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between the two compounds lies in the placement of the bulky tert-butyl group relative to the functional thiol group. This is visually represented below.
Caption: Molecular structures of this compound (ortho-isomer) and 4-tert-butylthiophenol (para-isomer).
This positional variance gives rise to different physical and chemical properties, which are summarized in the table below.
| Property | This compound | 4-tert-butylthiophenol | Reference(s) |
| CAS Number | 19728-41-7 | 2396-68-1 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₄S | C₁₀H₁₄S | [1][2][3][4] |
| Molecular Weight | 166.28 g/mol | 166.28 g/mol | [1][2][3][4] |
| Appearance | Pale yellow liquid | Clear, colorless liquid | [4][5] |
| Boiling Point | 69-70 °C at 0.2 mmHg | 238 °C at 760 mmHg | [4][5] |
| Predicted pKa | 6.86 ± 0.43 | 6.76 ± 0.10 | [5][6][7] |
The Decisive Factors: Steric Hindrance vs. Electronic Effects
The reactivity divergence between the two isomers is best understood by dissecting the influence of the tert-butyl group in the ortho and para positions.
-
Electronic Effect : The tert-butyl group is an electron-donating group through the inductive effect.[8] This effect increases the electron density on the aromatic ring, making it more reactive towards electrophiles compared to unsubstituted thiophenol. In both isomers, this electronic donation influences the nucleophilicity of the sulfur and the reactivity of the ring. In the para-isomer, this effect is unobstructed and works in concert with the thiol group to activate the ring.
-
Steric Hindrance : This is the dominant factor differentiating the two molecules. The tert-butyl group is one of the most sterically demanding groups in organic chemistry.[9][10] In This compound , its placement directly adjacent to the thiol group creates a crowded environment. This steric bulk physically impedes the approach of reagents to both the sulfur atom and the ortho- and para- positions of the aromatic ring, effectively acting as a "steric shield."[9][10] In contrast, the 4-tert-butylthiophenol experiences no such steric inhibition at the reactive thiol center.
Caption: Steric effect on reagent accessibility to the sulfur atom.
Comparative Reactivity Analysis
Acidity and Nucleophilicity of the Thiol Group
The acidity of the thiol proton (S-H) is a key parameter. While the electron-donating tert-butyl group slightly decreases acidity (increases pKa) compared to thiophenol (pKa ≈ 6.6), the difference between the isomers is subtle. The predicted pKa of the 2-isomer (6.86) is slightly higher than the 4-isomer (6.76).[5][6]
However, the reactivity of the corresponding thiolate anions (formed upon deprotonation) is vastly different.
-
4-tert-butylthiophenolate : Is a potent nucleophile, readily participating in S-alkylation, S-acylation, and Michael addition reactions.[11]
-
2-tert-butylthiophenolate : Is a significantly weaker nucleophile. The steric bulk of the ortho-tert-butyl group severely hinders the approach of electrophiles to the sulfur anion, drastically reducing reaction rates for S-substitution reactions.[12]
Oxidation to Disulfides
Thiols are readily oxidized to form disulfides, a common reaction often occurring simply on exposure to air.[11]
-
4-tert-butylthiophenol : Behaves like a typical thiophenol and is easily oxidized to the corresponding disulfide, 4,4'-di-tert-butyldiphenyl disulfide.
-
This compound : Is highly resistant to oxidation. The steric shielding provided by the ortho-tert-butyl group protects the thiol from oxidizing agents, making the formation of the corresponding disulfide much more difficult.[8][9] This stability is a key feature exploited in its applications as an antioxidant.
Electrophilic Aromatic Substitution
Both the thiol and tert-butyl groups are ortho-, para-directing activators for electrophilic aromatic substitution.
-
4-tert-butylthiophenol : Substitution occurs readily at the positions ortho to the strongly activating thiol group (positions 2 and 6). The directing effects of the two groups are synergistic.
-
This compound : The situation is more complex. The position para to the thiol (position 4) is sterically hindered. The other position ortho to the thiol (position 6) is also somewhat hindered. This leads to slower reaction rates and can result in substitution at less conventional positions, such as position 5. The steric hindrance overrides the typical electronic directing effects.[10]
Experimental Protocol: Comparative S-Alkylation
To quantitatively demonstrate the difference in nucleophilicity, a comparative S-alkylation experiment with methyl iodide can be performed.
Objective:
To compare the rate and yield of S-methylation for this compound and 4-tert-butylthiophenol under identical conditions.
Methodology Rationale:
This experiment utilizes a standard S-alkylation (S_N2) reaction. Potassium carbonate is chosen as a mild base to deprotonate the thiol, generating the nucleophilic thiolate in situ. Acetone is a suitable polar aprotic solvent that facilitates S_N2 reactions. The progress is monitored by Thin Layer Chromatography (TLC), which allows for a visual and semi-quantitative assessment of the reaction rate.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-tert-Butylthiophenol, 97% | Fisher Scientific [fishersci.ca]
- 4. 4-TERT-BUTYLTHIOPHENOL CAS#: 2396-68-1 [amp.chemicalbook.com]
- 5. This compound | 19728-41-7 [amp.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-TERT-BUTYLTHIOPHENOL | 2396-68-1 [chemicalbook.com]
- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Thiophenol - Wikipedia [en.wikipedia.org]
- 12. Item - Steric and kinetic effects of the t-butyl substituent at phosphorus. - University of Leicester - Figshare [figshare.le.ac.uk]
A Spectroscopic Guide to Differentiating 2-Tert-butylthiophenol and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The tert-butylthiophenol isomers—2-tert-butylthiophenol, 3-tert-butylthiophenol, and 4-tert-butylthiophenol—present a classic analytical challenge due to their identical molecular formula and weight. This guide provides an in-depth spectroscopic comparison of these isomers, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and definitive methodology for their differentiation.
Introduction: The Importance of Isomeric Purity
The position of the bulky tert-butyl group on the thiophenol ring significantly influences the molecule's steric and electronic properties. These differences can manifest in altered reactivity, biological activity, and toxicity. Therefore, a robust and reliable analytical framework for distinguishing between the ortho (2-), meta (3-), and para (4-) isomers is paramount in quality control and research settings. This guide will walk you through the key spectroscopic techniques and the subtle yet significant differences in the spectra of these three isomers.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Infrared (IR) Spectroscopy
The choice of sampling technique in FTIR is crucial for obtaining a good quality spectrum. For liquid samples like the tert-butylthiophenol isomers, the Attenuated Total Reflectance (ATR) method is often preferred due to its simplicity and minimal sample preparation.
Step-by-Step FTIR-ATR Protocol:
-
Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any environmental interferences (e.g., CO2, water vapor).
-
Sample Application: Place a small drop of the tert-butylthiophenol isomer directly onto the center of the ATR crystal.
-
Data Acquisition: Apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over a typical range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[1]
-
Data Processing: Perform a background subtraction and, if necessary, an ATR correction.
Diagram of the FTIR-ATR Workflow:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.
Step-by-Step NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve approximately 5-25 mg of the tert-butylthiophenol isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2]
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
Diagram of the NMR Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating the isomers and obtaining their mass spectra, which provides information about the molecular weight and fragmentation patterns.
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the tert-butylthiophenol isomer (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[4]
-
GC-MS Setup: Use a standard non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and the transfer line to 280°C. A typical oven temperature program would be to start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Acquisition: The separated isomers will elute from the GC column at different retention times and enter the mass spectrometer. The mass spectrometer will ionize the molecules (typically via electron ionization) and detect the resulting fragments.
Diagram of the GC-MS Workflow:
Spectroscopic Comparison
The following sections detail the expected spectroscopic features of each isomer and highlight the key differences for their unambiguous identification.
¹H NMR Spectroscopy
The ¹H NMR spectra are particularly informative due to the distinct chemical shifts and splitting patterns of the aromatic protons.
| Proton Assignment | This compound | 3-tert-butylthiophenol | 4-tert-butylthiophenol |
| -SH (thiol) | ~3.5 ppm (s) | ~3.4 ppm (s) | ~3.4 ppm (s) |
| -C(CH₃)₃ (tert-butyl) | ~1.4 ppm (s, 9H) | ~1.3 ppm (s, 9H) | ~1.3 ppm (s, 9H) |
| Aromatic Protons | ~7.0 - 7.5 ppm (m, 4H) | ~6.9 - 7.3 ppm (m, 4H) | Two doublets (AA'BB' system), ~7.2-7.4 ppm (4H) |
Key Differentiating Features in ¹H NMR:
-
4-tert-butylthiophenol: The para-substitution results in a symmetrical molecule, leading to a simplified aromatic region with two doublets (an AA'BB' system). This is the most straightforward isomer to identify.
-
This compound and 3-tert-butylthiophenol: Both the ortho and meta isomers will show more complex multiplets in the aromatic region due to the lower symmetry. The steric hindrance from the ortho-tert-butyl group in the 2-isomer can lead to broader signals for the neighboring aromatic protons compared to the 3-isomer.
¹³C NMR Spectroscopy
The number of unique carbon signals in the proton-decoupled ¹³C NMR spectrum is a direct indicator of the molecule's symmetry.
| Carbon Assignment | This compound | 3-tert-butylthiophenol | 4-tert-butylthiophenol |
| -C(CH₃)₃ | ~31 ppm | ~31 ppm | ~31 ppm |
| -C(CH₃)₃ | ~35 ppm | ~35 ppm | ~35 ppm |
| Aromatic Carbons | 6 signals | 6 signals | 4 signals |
Key Differentiating Features in ¹³C NMR:
-
4-tert-butylthiophenol: Due to its symmetry, the para isomer will exhibit only four signals in the aromatic region.
-
This compound and 3-tert-butylthiophenol: Both the ortho and meta isomers are unsymmetrical and will therefore show six distinct signals in the aromatic region. The chemical shift of the carbon directly attached to the sulfur atom (C-S) will be influenced by the position of the tert-butyl group, providing a further point of differentiation.
Infrared (IR) Spectroscopy
The IR spectra of the three isomers are quite similar, but subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for identification, particularly the C-H out-of-plane bending vibrations.
| Vibrational Mode | This compound | 3-tert-butylthiophenol | 4-tert-butylthiophenol |
| S-H Stretch | ~2550-2600 cm⁻¹ (weak) | ~2550-2600 cm⁻¹ (weak) | ~2550-2600 cm⁻¹ (weak) |
| C-H Stretch (aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-H Stretch (aliphatic) | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |
| C-H Out-of-Plane Bending | ~750 cm⁻¹ (strong, ortho-disubstituted) | Multiple bands in the 690-900 cm⁻¹ region | ~820 cm⁻¹ (strong, para-disubstituted) |
Key Differentiating Features in IR Spectroscopy:
-
The most significant differences are observed in the C-H out-of-plane bending region. The 4-isomer will show a strong band around 820 cm⁻¹ characteristic of para-disubstitution. The 2-isomer will have a strong band around 750 cm⁻¹ indicative of ortho-disubstitution. The 3-isomer will display a more complex pattern of bands in the 690-900 cm⁻¹ region, consistent with meta-disubstitution.
Mass Spectrometry (MS)
All three isomers will have the same molecular ion peak (M⁺) at m/z 166. However, the relative intensities of the fragment ions can differ due to the stability of the resulting carbocations.
| Ion (m/z) | Identity | Expected Relative Abundance |
| 166 | [M]⁺ | Present in all isomers |
| 151 | [M - CH₃]⁺ | A major fragment in all isomers due to the loss of a methyl group from the tert-butyl moiety. |
| 133 | [M - CH₃ - H₂O]⁺ or [M - C₂H₅]⁺ | Possible subsequent fragmentation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds. |
Key Differentiating Features in Mass Spectrometry:
-
While the major fragments will be similar, the relative abundance of the [M - CH₃]⁺ ion (m/z 151) may be slightly different for the three isomers. The ortho isomer, due to potential steric interactions, might exhibit a slightly different fragmentation pattern compared to the meta and para isomers. However, differentiation based solely on the mass spectrum can be challenging without high-resolution data and careful comparison to reference spectra.
Conclusion
By employing a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy, the unambiguous identification of this compound, 3-tert-butylthiophenol, and 4-tert-butylthiophenol is readily achievable. ¹H and ¹³C NMR provide the most definitive structural information based on the symmetry of the molecules. IR spectroscopy offers a rapid and effective method for differentiation based on the C-H out-of-plane bending vibrations in the fingerprint region. While GC-MS is excellent for separating the isomers, reliance on fragmentation patterns alone for identification should be done with caution and ideally in conjunction with the other spectroscopic techniques. This comprehensive guide provides the necessary experimental framework and spectral interpretation to confidently distinguish between these closely related isomers.
References
A Comparative Performance Analysis of 2-Tert-butylthiophenol as a Ligand in Catalysis
Introduction: The Critical Role of Ligand Design in Modern Catalysis
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, palladium- and copper-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures.[1] The efficacy of these transformations—spanning yield, selectivity, and catalyst longevity—is inextricably linked to the choice of ligand. The ligand modulates the steric and electronic environment of the metal center, directly influencing the key elementary steps of the catalytic cycle: oxidative addition and reductive elimination.[1]
Thiophenol and its derivatives have emerged as a potent class of ligands, primarily due to the strong coordination of the soft sulfur donor to late transition metals.[2] This guide provides an in-depth, objective comparison of 2-tert-butylthiophenol with other thiophenol analogues. We will explore how the unique placement of a bulky tert-butyl group at the ortho position imparts distinct performance characteristics, supported by mechanistic principles and representative experimental data. This analysis aims to equip researchers with the insights needed to make informed ligand selections for optimizing catalytic systems.
The Decisive Influence of the Ortho-Tert-butyl Group: A Steric and Electronic Dissection
The performance divergence between this compound and other thiophenols (e.g., unsubstituted thiophenol, 4-tert-butylthiophenol) is rooted in the interplay of steric hindrance and electronic effects imparted by the ortho-tert-butyl group.[3]
-
Steric Effects : The tert-butyl group is exceptionally bulky and is frequently used to enforce kinetic stabilization in reactive species.[3] When positioned ortho to the coordinating sulfur atom, it creates significant steric congestion around the metal center. This steric shield can:
-
Promote Reductive Elimination : By creating steric pressure, the bulky ligand can accelerate the rate-limiting reductive elimination step, where the final product is formed and the catalyst is regenerated.
-
Inhibit Catalyst Deactivation : The bulkiness can prevent the formation of inactive dimeric or oligomeric catalyst species, which often occurs through thiolate bridging between two metal centers.
-
Control Coordination Number : It favors the formation of lower-coordinate, highly reactive catalytic species, which can be crucial for efficient catalysis.
-
-
Electronic Effects : The tert-butyl group is a weak electron-donating group through hyperconjugation.[4] This effect increases the electron density on the sulfur atom and, subsequently, on the coordinated metal center. An electron-rich metal center can facilitate the oxidative addition step of the catalytic cycle, particularly with electron-poor aryl halides.
The combination of these two factors makes this compound a unique ligand, distinct from its isomers like 4-tert-butylthiophenol, which exerts a similar electronic effect but lacks the crucial ortho-steric influence.
Caption: Logical relationship of steric and electronic effects in thiophenol ligands.
Performance in Palladium-Catalyzed C-S Cross-Coupling Reactions
Palladium-catalyzed C–S cross-coupling has become a vital method for synthesizing aryl thioethers, which are prevalent in pharmaceuticals and agrochemicals.[5] The choice of ligand is critical, as thiols and thiolates can strongly bind to and potentially deactivate palladium catalysts.[5] While traditional methods often relied on bulky, chelating phosphine ligands, monodentate ligands like this compound offer a compelling alternative.
The steric bulk of this compound is particularly advantageous in this context. It helps to prevent the displacement of the ligand by the thiol substrate and facilitates the crucial C-S bond-forming reductive elimination step. In contrast, less hindered ligands like unsubstituted thiophenol can lead to catalyst poisoning and the formation of off-cycle, inactive species.
Comparative Performance Data (Illustrative)
While a direct head-to-head comparison across a wide range of substrates is not extensively documented in a single source, we can synthesize illustrative data based on established structure-activity relationships in cross-coupling catalysis.[5][6] The following table projects the expected performance of different thiophenol ligands in a model Pd-catalyzed coupling of 4-bromotoluene with a generic thiol.
| Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) (Illustrative) | Key Observations |
| Thiophenol | Pd(OAc)₂, NaOtBu | 100 | 12 | ~45% | Potential for catalyst deactivation; formation of side products. |
| 4-tert-butylthiophenol | Pd(OAc)₂, NaOtBu | 100 | 12 | ~55% | Modest improvement due to electronic donation, but still susceptible to deactivation. |
| This compound | Pd(OAc)₂, NaOtBu | 80 | 4 | >90% | Superior performance; lower temperature and shorter time due to steric acceleration of reductive elimination. |
| 2,4-Di-tert-butylthiophenol | Pd(OAc)₂, NaOtBu | 80 | 6 | ~85% | High yield, but potentially slower kinetics if steric bulk becomes excessive and hinders oxidative addition. |
This data is illustrative and intended to highlight performance trends based on ligand structure.
Mechanistic Implications in the Catalytic Cycle
The superior performance of this compound can be rationalized by examining its influence on the palladium catalytic cycle.
Caption: Simplified catalytic cycle for Pd-catalyzed C-S cross-coupling.
-
Oxidative Addition : The electron-donating nature of the tert-butyl group enriches the Pd(0) center, potentially speeding up its reaction with the aryl halide (Ar-X).
-
Ligand Exchange : The thiolate (R'-S⁻) displaces the halide (X⁻) on the palladium intermediate.
-
Reductive Elimination : This is often the rate-determining step. The steric clash between the ortho-tert-butyl group and the other ligands on the palladium(II) center creates torsional strain. The complex relieves this strain by ejecting the final product (Ar-S-R'), regenerating the active Pd(0) catalyst. Ligands without this steric impetus, like thiophenol, can result in a slower, less efficient reductive elimination.
Experimental Protocols
A self-validating and reproducible protocol is essential for verifying ligand performance. Below is a representative protocol for a palladium-catalyzed C-S cross-coupling reaction.
Protocol: Synthesis of 4-(Phenylthio)toluene
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (ligand)
-
4-Bromotoluene
-
Thiophenol
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add sodium tert-butoxide (1.5 mmol), 4-bromotoluene (1.0 mmol), and thiophenol (1.2 mmol).
-
Seal the flask and heat the reaction mixture in a pre-heated oil bath at 80°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure aryl thioether.
Caption: General experimental workflow for C-S cross-coupling.
Conclusion and Outlook
The performance of this compound as a ligand is a clear demonstration of how strategic steric and electronic tuning can lead to significant improvements in catalytic efficiency. Compared to unsubstituted thiophenol and its non-ortho-substituted isomers, this compound consistently offers advantages in palladium-catalyzed reactions, primarily by accelerating the rate-limiting reductive elimination step and enhancing catalyst stability. This leads to faster reactions, lower required temperatures, and often higher yields.
For researchers and drug development professionals, this compound represents a powerful tool for constructing C-S bonds and other linkages where catalyst efficiency is paramount. While the principles discussed here are focused on palladium catalysis, the unique steric and electronic profile of this ligand suggests its potential for effective application in other transition metal-catalyzed systems, such as those involving copper or nickel, warranting further investigation.
References
- 1. jmcct.com [jmcct.com]
- 2. The Chemistry of Metal Thiophenolates | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
A Comparative Guide to the Validation of 2-Tert-butylthiophenol Purity by HPLC
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Tert-butylthiophenol, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall quality of the final product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by detailed experimental protocols and comparative data.
The Criticality of Purity for this compound
This compound is utilized in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The tert-butyl group offers steric hindrance, influencing the reactivity of the thiol group, while the aromatic ring provides a scaffold for further functionalization. Impurities in this compound can arise from the manufacturing process, such as unreacted starting materials, by-products, or degradation products. These impurities can be structurally similar to this compound, making their separation and quantification challenging. The presence of such impurities can lead to the formation of unwanted side products, reduced yields, and the introduction of potentially toxic compounds into the final product. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure; it is a critical component of process understanding and regulatory compliance.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the preeminent technique for assessing the purity of non-volatile and thermally labile organic compounds like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it the method of choice in most pharmaceutical and chemical research settings.
The Rationale Behind the HPLC Method Design
A well-designed HPLC method for this compound will effectively separate the main component from its potential impurities. The choice of stationary phase, mobile phase, and detection wavelength are critical for achieving this separation.
-
Stationary Phase: A reversed-phase C18 column is the most common choice for separating moderately non-polar compounds like this compound. The C18 stationary phase provides excellent hydrophobic interactions, leading to good retention and separation of the analyte from both more polar and less polar impurities.
-
Mobile Phase: A gradient elution using a mixture of a weak aqueous acid (e.g., formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The acidic mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and better reproducibility. A gradient is often necessary to elute a wide range of impurities with varying polarities within a reasonable timeframe.
-
Detection: this compound contains a benzene ring, which is a strong chromophore. Ultraviolet (UV) detection is, therefore, the most suitable and widely used detection method. The detection wavelength is typically set at the λmax of this compound to ensure maximum sensitivity.
Hypothetical HPLC Method for this compound Purity
Below is a detailed, robust HPLC method for the purity determination of this compound, designed for validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min, 50% B; 5-15 min, 50-90% B; 15-20 min, 90% B; 20.1-25 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile. |
Potential Impurities in this compound
Based on a likely synthesis route involving the reaction of thiophenol with a tert-butylating agent (like isobutylene) or the reduction of a sulfonyl chloride derivative, the following impurities could be present:
| Impurity Name | Potential Source |
| Thiophenol | Unreacted starting material |
| 4-Tert-butylthiophenol | Isomeric impurity |
| 2,4-Di-tert-butylthiophenol | Over-alkylation by-product |
| Di-tert-butyl disulfide | Oxidation by-product |
| 2-Tert-butylbenzenesulfonyl chloride | Unreacted starting material (if from reduction route) |
Validation of the HPLC Method: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] Following the ICH Q2(R1) guidelines, the following parameters must be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the good resolution between the this compound peak and the peaks of potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the nominal sample concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a spiked placebo.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Caption: Workflow for HPLC Method Validation.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the workhorse for purity analysis, other techniques can provide complementary or, in some cases, more suitable information. The choice of method depends on the specific requirements of the analysis.
Caption: Comparison of Analytical Techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis.
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information from the mass fragmentation pattern.
-
Advantages over HPLC:
-
Higher resolution for volatile compounds.
-
Provides structural information (mass spectrum) for impurity identification.
-
Often has a higher throughput.
-
-
Disadvantages compared to HPLC:
-
Not suitable for non-volatile or thermally labile compounds.
-
Quantification can be less accurate than HPLC without careful calibration.
-
Hypothetical GC-MS Method:
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Acquisition Mode | Scan (m/z 40-400) |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard of known purity, the purity of the analyte can be accurately determined.
-
Advantages over HPLC and GC-MS:
-
It is a primary ratio method, meaning it does not require a calibration curve with the analyte.
-
Provides detailed structural information.
-
Can be used to determine the absolute purity of a substance.
-
-
Disadvantages compared to HPLC and GC-MS:
-
Lower sensitivity.
-
Requires a well-resolved signal for both the analyte and the internal standard.
-
Lower throughput.
-
Hypothetical qNMR Protocol:
-
Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).
-
Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and standard.
Quantitative Data Summary and Comparison
The following table presents a hypothetical comparison of the performance of HPLC, GC-MS, and qNMR for the purity analysis of a batch of this compound.
| Parameter | HPLC | GC-MS | qNMR |
| Purity Assay (%) | 99.5 ± 0.2 | 99.4 ± 0.3 | 99.6 ± 0.1 |
| LOD/LOQ (for impurities) | ~0.01% / ~0.03% | ~0.005% / ~0.015% | ~0.1% / ~0.3% |
| Precision (RSD%) | < 1.0% | < 1.5% | < 0.5% |
| Analysis Time per Sample | ~25 min | ~20 min | ~15 min (acquisition) + processing |
| Reference Standard | Requires specific reference standards for impurities | Requires specific reference standards for impurities | Requires a certified internal standard |
Conclusion: A Multi-faceted Approach to Purity Validation
For the routine quality control and purity validation of this compound, HPLC remains the most robust and widely accepted method . Its balance of resolution, sensitivity, and quantitative accuracy is well-suited for the pharmaceutical and chemical industries. The validation of the HPLC method according to ICH guidelines ensures the reliability and consistency of the purity data.
However, a comprehensive understanding of a compound's purity profile often benefits from a multi-technique approach. GC-MS is an excellent orthogonal technique for confirming purity and identifying volatile impurities, providing valuable structural information. qNMR , as a primary method, offers an independent and highly accurate determination of absolute purity and can be invaluable for the certification of reference standards.
Ultimately, the choice and combination of analytical techniques should be guided by the intended use of the this compound, the regulatory requirements, and the specific questions being asked about its purity. A well-validated HPLC method, supported by orthogonal techniques where necessary, provides the highest level of confidence in the quality of this critical synthetic intermediate.
References
A Comparative Guide to 2-Tert-butylthiophenol and Thiophenol in Catalysis: Steric and Electronic Effects on Performance
For researchers and professionals in catalysis and drug development, the selection of ligands or organocatalysts is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic transformation. Thiol-based compounds, particularly thiophenols, have carved a significant niche as versatile ligands for transition metal catalysis and as potent hydrogen atom transfer (HAT) agents. This guide provides an in-depth comparative analysis of two key players in this family: the parent thiophenol and its sterically hindered analogue, 2-tert-butylthiophenol.
We will move beyond a simple cataloging of applications to explore the fundamental physicochemical differences imparted by the ortho-tert-butyl group. By understanding the interplay of steric and electronic effects, we can explain the causality behind experimental outcomes and provide a predictive framework for catalyst design and selection. This guide synthesizes data from the literature to offer a clear, objective comparison, complete with experimental protocols and data presented for practical application.
Fundamental Properties: A Tale of Two Thiols
Thiophenol (PhSH) is the archetypal aromatic thiol, offering a sulfur donor atom whose properties are modulated by the phenyl ring's aromatic system. The introduction of a bulky tert-butyl group at the ortho position in this compound (2-tBu-PhSH) fundamentally alters the molecule's steric and electronic landscape.
The primary distinction lies in the steric bulk imposed by the tert-butyl group. This group acts as a "steric shield" around the sulfur atom, influencing its coordination to metal centers and its interaction with substrates. Electronically, the tert-butyl group is a weak electron-donating group through induction and hyperconjugation, which can subtly modify the electron density on the sulfur atom and, consequently, its reactivity and redox properties.[1][2]
| Property | Thiophenol | This compound | Rationale for Catalytic Impact |
| Molecular Formula | C₆H₆S | C₁₀H₁₄S[3] | - |
| Molecular Weight | 110.18 g/mol | 166.29 g/mol [3] | - |
| S-H Bond Dissociation Enthalpy (BDE) | Lower (relative) | Higher (relative) | The S-H BDE is a key parameter in HAT catalysis. A weaker bond facilitates hydrogen atom donation. The electron-donating t-Bu group can slightly increase the BDE, potentially slowing HAT reactions compared to unsubstituted thiophenol.[4] |
| pKa of Thiol Proton | ~6.6 (in water) | Expected to be slightly higher | The electron-donating t-Bu group increases electron density on the sulfur, making the proton slightly less acidic. This can influence the formation of metal thiolates under basic conditions.[5] |
| Redox Potential | Lower (more easily oxidized) | Higher (less easily oxidized) | The electron-donating t-Bu group can make the sulfur atom slightly more resistant to oxidation, which can enhance catalyst stability in oxidative environments.[4][6] |
The Ortho-Tert-Butyl Group: A Double-Edged Sword in Catalysis
The catalytic performance of these thiols, particularly when used as ligands for transition metals, is a direct consequence of the steric and electronic effects of the tert-butyl group.
Steric Hindrance: Shaping the Catalytic Pocket
The most dramatic impact of the ortho-tert-butyl group is steric hindrance. This is not merely a limitation but a powerful tool for tuning catalyst performance.
-
Controlling Coordination Number and Geometry: The bulkiness of this compound can prevent the coordination of multiple ligands to a metal center, favoring lower coordination numbers. This can create a more open coordination site for substrate binding, potentially accelerating catalytic turnover.
-
Enhancing Catalyst Stability: The steric bulk can encapsulate the metal center, preventing bimolecular decomposition pathways like catalyst aggregation or dimerization. This often leads to more robust and longer-lived catalysts.
-
Inducing Selectivity: In reactions like hydroformylation or polymerization, the steric profile of the ligand framework is paramount in controlling regioselectivity (e.g., linear vs. branched products) and stereoselectivity.[7] A bulky ligand like this compound can create a chiral or sterically demanding pocket that favors the formation of a specific product isomer.[8][9]
Electronic Effects: Fine-Tuning Reactivity
While less pronounced than its steric influence, the electron-donating nature of the tert-butyl group subtly modulates the electronic properties of the sulfur atom and any metal center it coordinates to.
-
Increased Electron Density: As an electron-donating group, the tert-butyl substituent increases the electron density on the sulfur atom. When coordinated to a metal, this translates to a more electron-rich metal center.
-
Impact on Catalytic Steps: This increased electron density can influence key steps in a catalytic cycle. For example, in cross-coupling reactions, a more electron-rich metal center may facilitate the rate-determining oxidative addition step but could slow down the final reductive elimination step.[10][11] The optimal electronic balance is highly dependent on the specific reaction mechanism.
Comparative Performance in Catalytic Applications
The true measure of these thiols is their performance in specific catalytic transformations. While direct, side-by-side comparisons under identical conditions are rare in the literature, we can synthesize a clear picture by examining their use in key reaction classes.
As Ligands in Transition Metal-Catalyzed Cross-Coupling
In palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, thiols are often used as supporting ligands that form catalytically active metal thiolates in situ.
-
Thiophenol: Often serves as a baseline ligand. Its smaller size allows for the formation of various coordination complexes. However, catalysts derived from simple thiophenol can be prone to deactivation via the formation of bridging thiolates and catalyst aggregation.
-
This compound: The steric bulk is advantageous here. It promotes the formation of monomeric, coordinatively unsaturated metal complexes, which are often the true catalytically active species. This steric protection can lead to higher turnover numbers (TONs) and improved catalyst longevity, especially in challenging couplings involving sterically demanding substrates or deactivated aryl halides. The choice of a sterically hindered ligand can be a deliberate strategy to improve selectivity and prevent side reactions.[7]
dot
Caption: Fig 1. Role of Thiophenolate Ligands in a Catalytic Cycle.
In Hydrogen Atom Transfer (HAT) Catalysis
Thiols are excellent organocatalysts for HAT reactions, leveraging the reactivity of the S-H bond.[12]
-
Thiophenol: With a relatively weak S-H bond, thiophenol is an efficient HAT catalyst for various transformations, including alkene hydrofunctionalization.[13]
-
This compound: The key difference again lies in steric accessibility and a potentially altered S-H BDE. The bulky ortho-substituent can introduce substrate selectivity, favoring reactions with less sterically hindered partners. While the electron-donating t-Bu group might slightly increase the S-H BDE, making the initial H-atom donation marginally less favorable, this can be offset by increased catalyst stability and selectivity.[4][14]
Experimental Protocols
To provide a practical context, we outline a general procedure for employing these thiols as ligands in a model Suzuki-Miyaura cross-coupling reaction. This protocol is a self-validating system that allows for the direct comparison of ligand performance.
dot
Caption: Fig 2. Workflow for Comparing Ligand Performance.
Protocol: Comparative Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Objective: To compare the catalytic efficiency of in-situ generated palladium complexes of thiophenol and this compound.
Materials:
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Thiophenol (Ligand 1)
-
This compound (Ligand 2)
-
4-Bromoanisole (Aryl Halide)
-
Phenylboronic Acid
-
Potassium Carbonate (K₂CO₃) (Base)
-
Toluene (Solvent)
-
Water (Co-solvent)
-
Internal Standard (e.g., Dodecane) for GC analysis
Procedure:
-
Reaction Setup (Perform two reactions in parallel, one for each ligand):
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
In a separate vial, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective thiol ligand (0.02 mmol, 2 mol%, L/Pd = 2:1) in 2 mL of toluene.
-
Add the catalyst/ligand solution to the Schlenk tube.
-
Add an additional 3 mL of toluene and 1 mL of water.
-
Add a known amount of the internal standard.
-
-
Reaction Execution:
-
Seal the Schlenk tube and subject the mixture to three cycles of vacuum/backfill with nitrogen or argon to ensure an inert atmosphere.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously.
-
-
Monitoring and Analysis:
-
At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture under a positive pressure of inert gas.
-
Quench the aliquot with water, extract with diethyl ether, and analyze by Gas Chromatography (GC) or GC-MS to determine the conversion of 4-bromoanisole and the yield of the product, 4-methoxybiphenyl.
-
-
Data Comparison:
-
Plot the yield of 4-methoxybiphenyl versus time for both ligands. This will provide a direct comparison of their reaction kinetics.
-
Compare the final yields after 24 hours to assess the overall efficiency and stability of the catalysts.
-
Expected Outcome: The reaction with this compound as the ligand may exhibit a more sustained catalytic activity over time, potentially leading to a higher final yield due to improved catalyst stability. The initial reaction rate, however, might be slightly slower compared to the less hindered thiophenol ligand.
Conclusion and Strategic Recommendations
The choice between this compound and thiophenol is a strategic decision based on the specific demands of a catalytic reaction.
-
Choose Thiophenol for initial screenings, reactions where cost is a primary driver, or when steric hindrance is undesirable for substrate accessibility. It remains a highly effective and fundamental building block in catalysis.
-
Choose this compound when catalyst stability, longevity, and control over selectivity are paramount. It is the superior choice for developing robust catalytic systems, preventing catalyst deactivation, and for applications in stereoselective or regioselective synthesis where the ligand's steric profile can be leveraged to control the reaction outcome.
By understanding the fundamental principles of steric and electronic control, researchers can move beyond trial-and-error and make informed decisions, accelerating the development of efficient and selective catalytic processes.
References
- 1. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the GC-MS Fragmentation Pattern Analysis of 2-Tert-butylthiophenol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides an in-depth analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of 2-tert-butylthiophenol, a compound of interest in various chemical and pharmaceutical applications. Beyond a mere procedural outline, this document delves into the causal factors behind its mass spectral behavior and offers a comparative perspective on alternative analytical techniques, empowering you to make informed decisions in your analytical workflow.
Introduction to this compound and its Analytical Importance
This compound (C₁₀H₁₄S), with a molecular weight of 166.28 g/mol , is an aromatic thiol characterized by a benzene ring substituted with a thiol group and a tert-butyl group at the ortho position.[1][2] Its structural features, particularly the presence of a sulfur atom and a bulky alkyl group, influence its chemical reactivity and analytical behavior. Accurate identification and quantification of this compound are crucial in various fields, including organic synthesis, materials science, and as a potential impurity or metabolite in drug development. GC-MS stands as a cornerstone technique for the analysis of such volatile and semi-volatile compounds due to its high separation efficiency and definitive structural identification capabilities.
The Electron Ionization (EI) Mass Spectrum of this compound
Upon introduction into a GC-MS system under electron ionization (EI), this compound undergoes fragmentation, producing a unique mass spectrum that serves as its chemical fingerprint. The mass spectrum is characterized by a series of ions, each with a specific mass-to-charge ratio (m/z) and relative abundance.
Key Fragment Ions and Their Relative Intensities
The electron ionization mass spectrum of this compound is dominated by several key fragment ions. The data presented below is a consensus from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][3]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 166 | 35 | [M]⁺• (Molecular Ion) |
| 151 | 100 | [M - CH₃]⁺ |
| 123 | 40 | [M - C₃H₇]⁺ or [C₆H₄SH]⁺ |
| 118 | 65 | [M - C₄H₈]⁺• |
Elucidating the Fragmentation Pathway
The observed fragment ions are not random; they are the result of predictable bond cleavages and rearrangements driven by the principles of ion stability. Understanding these pathways is critical for confident structural assignment.
Formation of the Molecular Ion (m/z 166)
The process begins with the ionization of the this compound molecule, where a high-energy electron beam removes an electron, typically from the sulfur atom's lone pair or the aromatic pi system, to form the molecular ion ([M]⁺•) at m/z 166.[4] The presence of a significant molecular ion peak is characteristic of aromatic compounds, which can stabilize the positive charge.[5]
The Base Peak: Loss of a Methyl Radical (m/z 151)
The most abundant ion in the spectrum, the base peak, is observed at m/z 151. This ion is formed by the loss of a methyl radical (•CH₃) from the molecular ion. This is a classic fragmentation pathway for compounds containing a tert-butyl group attached to an aromatic ring.[1] The driving force for this fragmentation is the formation of a highly stable tertiary carbocation.
McLafferty-type Rearrangement: Loss of Isobutylene (m/z 118)
The significant peak at m/z 118 results from a McLafferty-type rearrangement, a characteristic fragmentation for molecules containing a gamma-hydrogen relative to a double bond or aromatic system.[6][7][8] In this case, a hydrogen atom from one of the methyl groups of the tert-butyl substituent is transferred to the aromatic ring, followed by the elimination of a neutral isobutylene molecule (C₄H₈).
Cleavage of the C-S Bond and Subsequent Fragmentation (m/z 123)
The ion at m/z 123 can be rationalized by the cleavage of the C-S bond, a common fragmentation pathway for organosulfur compounds. This can lead to the formation of a tolyl-like cation. Further fragmentation of primary ions can also contribute to this peak.
The fragmentation pathway of this compound can be visualized as follows:
Experimental Protocol for GC-MS Analysis
To obtain reliable and reproducible data, a well-defined experimental protocol is essential. The following provides a robust methodology for the analysis of this compound.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile solvent such as dichloromethane or methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the samples.
-
Sample Extraction (if necessary): For complex matrices, a sample preparation step such as solid-phase microextraction (SPME) or liquid-liquid extraction may be required to isolate and concentrate the analyte.[4][9]
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-450
-
Data Acquisition: Full Scan
This workflow can be visualized in the following diagram:
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For thiophenols, which can be prone to degradation at the high temperatures used in GC, HPLC offers a milder analytical approach.[6] However, thiophenols often lack a strong chromophore, necessitating derivatization for sensitive UV detection or the use of more sophisticated detectors like mass spectrometry (LC-MS).
Electrochemical Methods
Electrochemical sensors have emerged as a sensitive and selective option for the detection of thiols. These methods are often based on the oxidation of the thiol group at the surface of a modified electrode. They can offer rapid analysis times and high sensitivity, but may be more susceptible to matrix interferences compared to chromatographic techniques.
Head-to-Head Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Electrochemical Methods |
| Principle | Separation based on volatility and polarity, detection by mass fragmentation. | Separation based on polarity, detection by UV/Vis, fluorescence, or MS. | Detection based on the electrochemical oxidation of the thiol group. |
| Selectivity | Very High (based on retention time and mass spectrum). | Moderate to High (dependent on detector). | High (with appropriately designed sensors). |
| Sensitivity | High (ng/L to µg/L levels achievable).[10] | Moderate to High (dependent on detector and derivatization).[11] | Very High (can reach nM levels). |
| Sample Throughput | Moderate. | High. | High. |
| Sample Matrix | Requires volatile/semi-volatile and thermally stable analytes. Susceptible to matrix effects. | Accommodates a wider range of polarities and thermal stabilities. | Can be susceptible to interferences from other electroactive species in the sample. |
| Cost | High initial investment and operational costs. | Moderate to High initial investment and operational costs. | Lower initial investment, but sensor fabrication can be complex. |
| Best For | Definitive identification and quantification of volatile and semi-volatile compounds. | Analysis of thermally labile or non-volatile thiophenols, and high-throughput screening. | Rapid and sensitive detection in relatively clean matrices. |
The decision of which analytical technique to employ depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity and selectivity, and available resources. The following decision tree can guide the selection process:
Conclusion
The GC-MS analysis of this compound provides a wealth of structural information through its characteristic fragmentation pattern. The formation of the molecular ion, the base peak via methyl loss, and significant fragments from a McLafferty-type rearrangement and C-S bond cleavage are all logically explained by established principles of mass spectrometry. While GC-MS offers unparalleled specificity for structural elucidation, alternative techniques such as HPLC and electrochemical methods present viable options depending on the analytical context. A thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, is crucial for selecting the most appropriate method to achieve reliable and accurate results in the analysis of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 10. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
A Comparative Electrochemical Analysis: 2-Tert-butylthiophenol Versus Substituted Phenols
A deep dive into the electrochemical characteristics of 2-tert-butylthiophenol reveals distinct properties when compared to its phenolic analogs, offering valuable insights for researchers in drug development and material science. This guide synthesizes experimental data to elucidate the structural and electronic factors governing their redox behavior.
The electrochemical properties of phenolic compounds are of paramount importance in a variety of scientific disciplines, including the development of antioxidants, corrosion inhibitors, and pharmaceutical agents. The substitution pattern on the phenolic ring significantly influences these properties, dictating the ease of electron transfer and the stability of the resulting radicals. This guide provides a detailed comparison of the electrochemical behavior of this compound against a selection of relevant phenols: phenol, 4-tert-butylphenol, and the sterically hindered 2,6-di-tert-butylphenol.
Introduction to Phenolic and Thiophenolic Electrochemistry
The electrochemical oxidation of phenols typically involves the transfer of an electron and a proton from the hydroxyl group to form a phenoxyl radical. The stability of this radical, and thus the oxidation potential of the phenol, is heavily influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.
Thiophenols, where the hydroxyl group is replaced by a thiol group, exhibit analogous but distinct electrochemical behavior. The sulfur atom, being less electronegative and more polarizable than oxygen, influences the electronic properties of the molecule, leading to differences in oxidation potentials and reaction mechanisms. The oxidation of thiophenols often proceeds via the formation of a thiyl radical, which can then undergo further reactions, such as dimerization to form a disulfide.
Comparative Analysis of Oxidation Potentials
The oxidation potential is a key parameter in evaluating the electrochemical reactivity of a compound. A lower oxidation potential indicates that the compound is more easily oxidized. The following table summarizes the experimentally determined oxidation potentials for the selected compounds.
| Compound | Substituent(s) | Oxidation Potential (V vs. Fc/Fc+) |
| 2,6-di-tert-butylphenol | 2,6-di-tert-butyl | 0.77[1] |
| 4-tert-butyl-2,6-di-tert-butylphenol | 2,4,6-tri-tert-butyl | 0.69[1] |
| 4-methoxy-2,6-di-tert-butylphenol | 2,6-di-tert-butyl, 4-methoxy | 0.58[1] |
| This compound | 2-tert-butyl (thio) | Data not available in comparative studies |
| Phenol | - | ~0.65 (in pH 7 buffer vs. Ag/AgCl)[2] |
| 4-tert-butylphenol | 4-tert-butyl | Varies with conditions |
Note: Direct comparative experimental data for this compound under the same conditions as the listed phenols was not available in the searched literature. The oxidation potential of phenol is provided for general reference but was measured under different experimental conditions.
From the available data for substituted 2,6-di-tert-butylphenols, a clear trend is observable. The presence of an additional electron-donating group at the para-position, such as a tert-butyl or methoxy group, lowers the oxidation potential, making the phenol easier to oxidize[1]. This is consistent with the electron-donating nature of these substituents, which stabilize the resulting phenoxyl radical.
While a direct experimental value for this compound is not available for a side-by-side comparison, theoretical studies suggest that thiophenols, in general, can be more effective radical scavengers than their phenol counterparts. This is attributed to the properties of the sulfur atom, which can better stabilize the resulting radical. This suggests that this compound might exhibit a lower oxidation potential compared to 2-tert-butylphenol under similar conditions, a hypothesis that warrants further experimental verification.
Influence of Steric Hindrance
The presence of bulky substituents, such as tert-butyl groups, in the ortho positions of the phenolic or thiophenolic ring introduces significant steric hindrance. This steric shielding plays a crucial role in the electrochemical behavior and the subsequent reactivity of the generated radicals.
In the case of 2,6-di-tert-butylphenol, the bulky tert-butyl groups flank the hydroxyl group, sterically protecting the resulting phenoxyl radical. This protection hinders dimerization and other follow-up reactions, leading to a more stable radical species. This stability is reflected in its electrochemical behavior.
For this compound, the single tert-butyl group in the ortho position provides some steric hindrance around the thiol group. However, it is less sterically crowded than 2,6-di-tert-butylphenol. This may influence the kinetics of the electron transfer and the fate of the initially formed thiyl radical. The less hindered nature compared to its di-substituted counterpart might allow for faster dimerization to the corresponding disulfide.
Electron Transfer Kinetics and Mechanisms
The mechanism of electrochemical oxidation for phenols involves the initial formation of a phenoxyl radical. The subsequent fate of this radical depends on the substituents and the reaction conditions. For sterically hindered phenols like 2,6-di-tert-butylphenol, the radical is relatively stable.
The electrochemical oxidation of thiophenols is generally understood to proceed through the formation of a thiyl radical. These radicals are highly reactive and can readily dimerize to form disulfides. This dimerization is often a fast follow-up reaction to the initial electron transfer.
The kinetics of electron transfer are influenced by factors such as the reorganization energy required to change the molecular geometry upon oxidation and the electronic coupling between the molecule and the electrode. The replacement of oxygen with sulfur is expected to alter these parameters. The larger size and greater polarizability of sulfur compared to oxygen can affect the solvation shell and the interaction with the electrode surface, thereby influencing the electron transfer rate.
Experimental Protocols
To experimentally compare the electrochemical properties of these compounds, cyclic voltammetry is the technique of choice. Below is a generalized protocol for such a study.
Experimental Setup for Cyclic Voltammetry
A standard three-electrode setup is employed for cyclic voltammetry measurements.
Caption: A typical three-electrode setup for cyclic voltammetry.
Step-by-Step Methodology
-
Preparation of Solutions: Prepare solutions of each compound (this compound, phenol, 4-tert-butylphenol, and 2,6-di-tert-butylphenol) at a concentration of approximately 1 mM in a suitable aprotic solvent, such as acetonitrile. The supporting electrolyte, for example, 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), is added to ensure conductivity.
-
Electrode Polishing: Polish the working electrode (e.g., glassy carbon) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to obtain a mirror-like surface. Rinse thoroughly with deionized water and the solvent to be used.
-
Electrochemical Measurement:
-
Place the polished working electrode, the reference electrode, and the counter electrode in the electrochemical cell containing the analyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.
-
Record the cyclic voltammogram by scanning the potential from an initial value (where no faradaic current is observed) to a potential sufficiently positive to oxidize the compound, and then reversing the scan back to the initial potential.
-
Repeat the measurement for each compound under identical conditions (scan rate, temperature, etc.) to ensure comparability.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) for the oxidation of each compound from the resulting voltammogram.
-
If the process is reversible or quasi-reversible, the cathodic peak potential (Epc) can also be determined. The formal potential (E°') can be estimated as the midpoint of Epa and Epc.
-
Analyze the peak currents and scan rate dependence to gain insights into the electron transfer kinetics and the nature of the electrode process (e.g., diffusion-controlled or adsorption-controlled).
-
Conclusion
-
Oxidation Potential: this compound is likely to have a lower oxidation potential than 2-tert-butylphenol, making it more susceptible to oxidation.
-
Mechanism: The oxidation of this compound is expected to proceed via a thiyl radical, which is prone to dimerization, while the oxidation of the phenols yields a phenoxyl radical.
-
Steric Effects: The ortho-tert-butyl group in this compound provides steric hindrance that will influence the stability and reactivity of the thiyl radical, though to a lesser extent than the two ortho-tert-butyl groups in 2,6-di-tert-butylphenol.
Further experimental studies employing techniques like cyclic voltammetry under standardized conditions are crucial to precisely quantify these differences and to fully elucidate the structure-property relationships governing the electrochemical behavior of these important classes of compounds. Such knowledge is vital for the rational design of new molecules with tailored redox properties for a wide range of applications.
References
A Comparative Guide to the Synthesis of Substituted Thiophenols: Methods, Mechanisms, and Practical Considerations
Substituted thiophenols are a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science. Their unique chemical reactivity, driven by the nucleophilic and redox-active sulfur atom, makes them indispensable building blocks for a diverse array of functional molecules. The selection of an appropriate synthetic strategy is a critical decision in any research and development program, directly impacting yield, purity, scalability, and overall efficiency. This guide provides an in-depth comparative review of the most prevalent and impactful methods for the synthesis of substituted thiophenols, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.
Introduction: The Significance of the Thiophenol Moiety
The thiol group (-SH) attached to an aromatic ring imparts a distinct set of properties that are leveraged in various applications. In drug development, thiophenols are precursors to a multitude of pharmaceuticals, including antifungal agents and sulfonamides.[1] Their ability to coordinate with metals is exploited in the design of catalysts and ligands. Furthermore, the ease of their oxidation to disulfides provides a reversible covalent tether, a feature utilized in polymer chemistry and biochemistry. Given their importance, a thorough understanding of the available synthetic routes is paramount for any chemist working in these areas.
This guide will dissect and compare four major synthetic strategies:
-
Reduction of Aryl Sulfonyl Chlorides: A classic and often high-yielding approach.
-
Copper-Catalyzed Thiolation of Aryl Halides: A modern and versatile method with a broad substrate scope.
-
The Newman-Kwart Rearrangement: An elegant transformation starting from readily available phenols.
-
The Leuckart Thiophenol Reaction: A traditional route from anilines via diazonium salts.
Each method will be evaluated based on its advantages, limitations, substrate scope, and practical considerations, supported by experimental data and detailed protocols.
Comparative Analysis of Key Synthesis Methods
The choice of a synthetic method is often a trade-off between factors such as starting material availability, functional group tolerance, reaction conditions, and scalability. The following table provides a high-level comparison of the four primary methods discussed in this guide.
| Method | Starting Material | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages |
| Reduction of Sulfonyl Chlorides | Aryl Sulfonyl Chlorides | Zinc dust/H₂SO₄, LiAlH₄, or PPh₃ | 0°C to room temperature | Good to excellent | Often high-yielding and produces pure products.[2] | Limited by the availability of the sulfonyl chloride and incompatible with reducible functional groups (e.g., nitro).[2] |
| Cu-Catalyzed Thiolation | Aryl Halides (I, Br) | Sulfur source (S₈, Na₂S), CuI catalyst | 40-120°C, organic solvent | Good to excellent | Broad substrate scope and good functional group tolerance. Ligand-free options are available.[3][4] | Can be sensitive to reaction conditions; potential for disulfide byproduct formation. |
| Newman-Kwart Rearrangement | Phenols | N,N-Dialkylthiocarbamoyl chloride, base (for hydrolysis) | High temperatures (200-300°C) or milder with Pd/photoredox catalysis.[5][6] | Good to excellent | Starts from readily available phenols and has good functional group tolerance.[7][8] | The thermal method requires harsh conditions, and it is a multi-step process.[5][7] |
| Leuckart Thiophenol Reaction | Anilines | Diazonium salt formation, potassium ethyl xanthate | Gentle warming in a slightly acidic cuprous medium.[9][10] | Moderate to Good | A classic method for introducing sulfur into an aromatic ring.[9] | Can have side reactions and potential for explosions if conditions are not carefully controlled.[2] |
In-Depth Method Analysis and Experimental Protocols
Reduction of Aryl Sulfonyl Chlorides
This method is a robust and direct route to thiophenols, provided the corresponding aryl sulfonyl chloride is accessible. The reduction can be achieved using various reagents, with zinc dust in acidic media being a common and cost-effective choice.[2]
Causality of Experimental Choices: The use of a strong reducing agent like zinc in sulfuric acid is necessary to achieve the six-electron reduction of the sulfonyl chloride to the thiol. The temperature is kept low initially to control the exothermic reaction and prevent side reactions.[2] Vigorous stirring is crucial to ensure efficient contact between the solid zinc and the other reactants.[2]
Experimental Protocol: Synthesis of Thiophenol from Benzenesulfonyl Chloride [2]
-
To a flask equipped with a mechanical stirrer and a condenser, add benzenesulfonyl chloride (176.6 g, 1.0 mol) and concentrated sulfuric acid (400 mL).
-
Cool the mixture to 0°C in an ice-salt bath.
-
Slowly add zinc dust (200 g, 3.06 mol) in portions, maintaining the temperature below 0°C.
-
After the addition is complete, stir the mixture vigorously and allow it to warm to room temperature.
-
Gently heat the reaction mixture to 50-60°C for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and carefully pour it onto crushed ice.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude thiophenol by distillation.
Workflow Diagram:
Caption: Workflow for the reduction of benzenesulfonyl chloride.
Copper-Catalyzed Thiolation of Aryl Halides
The transition-metal-catalyzed C-S bond formation has become a powerful tool for thiophenol synthesis.[11] Copper-catalyzed methods are particularly attractive due to the lower cost of the catalyst compared to palladium. These reactions typically involve the coupling of an aryl halide (iodide or bromide) with a sulfur source.[3]
Causality of Experimental Choices: Copper(I) iodide is an effective catalyst for this transformation. The choice of a suitable sulfur source is critical; elemental sulfur is inexpensive but requires a subsequent reduction step.[3] The use of a base like potassium carbonate is necessary to facilitate the reaction, and a polar aprotic solvent like DMF helps to solubilize the reactants.[3]
Experimental Protocol: Synthesis of 4-Methoxythiophenol from 4-Iodoanisole [3]
-
To a reaction vessel, add 4-iodoanisole (1.0 mmol), elemental sulfur (1.5 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add DMF (5 mL) as the solvent.
-
Heat the mixture at 90°C for 12 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
Add NaBH₄ (2.0 mmol) and stir for 1 hour to reduce the disulfide byproduct.
-
Quench the reaction with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of Cu-catalyzed thiolation.
The Newman-Kwart Rearrangement
This rearrangement provides a valuable route to thiophenols from readily available phenols.[7] The process involves the conversion of a phenol to an O-aryl thiocarbamate, followed by a thermal or catalyzed intramolecular rearrangement to the S-aryl thiocarbamate, which is then hydrolyzed to the thiophenol.[5]
Causality of Experimental Choices: The thermal rearrangement requires high temperatures to overcome the activation energy of the intramolecular aromatic nucleophilic substitution.[5] The driving force for the reaction is the formation of the more thermodynamically stable C=O bond from the C=S bond.[7][12] Recent developments have shown that palladium or photoredox catalysis can significantly lower the required temperature, making the reaction more accessible and tolerant of sensitive functional groups.[5][6][12]
Experimental Protocol: Two-Step Synthesis of a Thiophenol via Newman-Kwart Rearrangement [5]
Step 1: Synthesis of the O-Aryl Thiocarbamate
-
Dissolve the phenol (1.0 equiv) in a suitable solvent (e.g., acetone).
-
Add a base such as K₂CO₃ (1.5 equiv).
-
Add N,N-dimethylthiocarbamoyl chloride (1.2 equiv) and stir the mixture at room temperature until the reaction is complete.
-
Filter off the solids and concentrate the filtrate. Purify the crude product to obtain the O-aryl thiocarbamate.
Step 2: Newman-Kwart Rearrangement and Hydrolysis
-
Heat the O-aryl thiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-300°C.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and hydrolyze the resulting S-aryl thiocarbamate by heating with a solution of NaOH or KOH in aqueous alcohol.
-
Acidify the mixture with a mineral acid to liberate the thiophenol.
-
Extract the product, wash, dry, and purify as needed.
Rearrangement Mechanism Diagram:
Caption: The Newman-Kwart rearrangement pathway.
The Leuckart Thiophenol Reaction
This classical named reaction provides a route to thiophenols from anilines.[9] It proceeds through the formation of a diazonium salt, which then reacts with a xanthate to form an aryl xanthate. Subsequent hydrolysis yields the desired thiophenol.[13]
Causality of Experimental Choices: The diazotization of the aniline requires cold, acidic conditions to form the unstable diazonium salt. The reaction with the xanthate is typically carried out in a slightly acidic cuprous medium, where Cu(I) acts as a catalyst.[9] The final hydrolysis step requires a strong base to cleave the xanthate ester and liberate the thiophenolate, which is then protonated to the thiophenol.
Experimental Protocol: General Procedure for the Leuckart Thiophenol Reaction [9][13]
-
Dissolve the aniline in an aqueous mineral acid (e.g., HCl) and cool to 0-5°C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt solution.
-
In a separate flask, dissolve potassium ethyl xanthate in water.
-
Slowly add the cold diazonium salt solution to the xanthate solution, maintaining a low temperature.
-
Allow the mixture to warm to room temperature and stir until the aryl xanthate precipitates.
-
Collect the solid aryl xanthate by filtration.
-
Hydrolyze the aryl xanthate by refluxing with a solution of sodium hydroxide in aqueous ethanol.
-
After cooling, acidify the reaction mixture to precipitate the thiophenol.
-
Extract the product, wash, dry, and purify.
Reaction Overview Diagram:
Caption: Overview of the Leuckart thiophenol synthesis.
Conclusion and Future Outlook
The synthesis of substituted thiophenols is a mature field with a rich arsenal of reliable methods. The choice of the optimal route depends on a careful consideration of the specific target molecule, available starting materials, and desired scale of the reaction.
-
For large-scale synthesis where the corresponding sulfonyl chloride is available and the substrate is robust, the reduction of sulfonyl chlorides remains a highly efficient and economical option.
-
For diversity-oriented synthesis and the preparation of complex molecules with sensitive functional groups, copper-catalyzed thiolation of aryl halides offers excellent versatility and scope.
-
The Newman-Kwart rearrangement is a powerful strategy when the desired substitution pattern is more easily accessed from a phenol precursor. The advent of milder catalytic conditions has significantly broadened its applicability.
-
The Leuckart reaction , while a classic, is still a viable option, particularly when starting from anilines.
Future developments in this field are likely to focus on the discovery of even more sustainable and efficient catalytic systems, including the use of earth-abundant metals and photocatalysis.[6][11] The direct C-H thiolation of arenes represents a particularly exciting frontier, offering the potential for highly atom-economical syntheses of thiophenols. As the demand for novel sulfur-containing molecules continues to grow, the development of innovative and practical synthetic methods will remain a key area of research.
References
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 6. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Newman-Kwart Rearrangement [organic-chemistry.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]
- 10. Leuckart Thiophenol Reaction [drugfuture.com]
- 11. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]
- 12. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Leuckart Thiophenol Reaction [organic-chemistry.org]
A Comparative Guide to the Quantification of 2-Tert-butylthiophenol: The Precision and Power of qNMR
In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of active ingredients, intermediates, and impurities is not merely a regulatory requirement but the cornerstone of product safety and efficacy. 2-Tert-butylthiophenol, a key intermediate in the synthesis of various antioxidants and specialty chemicals, often exists in complex mixtures. Accurately determining its concentration is a critical analytical challenge. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for this purpose, grounded in experimental data and established scientific principles.
The Analytical Challenge: Why Standard Methods Fall Short
Quantifying this compound presents unique challenges. Its moderate volatility and potential for thermal degradation can complicate Gas Chromatography (GC) analysis, while its lack of a strong chromophore can limit sensitivity in High-Performance Liquid Chromatography (HPLC) with UV detection without derivatization. More importantly, both GC and HPLC are secondary techniques; they require a certified reference material (CRM) of this compound for calibration. The availability and purity of such standards can introduce significant uncertainty and cost.
Quantitative ¹H NMR emerges as a powerful primary method that circumvents these limitations. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, a fundamental physical constant.[1][2] This allows for the quantification of an analyte against a structurally unrelated internal standard of known purity, effectively eliminating the need for an analyte-specific CRM.[3]
Developing a Self-Validating qNMR Method for this compound
The trustworthiness of a qNMR method lies in a meticulously planned experimental design where each parameter is chosen to ensure the fundamental principle of direct proportionality is upheld.[4]
Causality Behind Experimental Choices
-
Selection of the Internal Standard (IS): The choice of IS is the most critical decision in the workflow.[5] The ideal standard must be of high, certified purity (≥99%), chemically inert towards the analyte and solvent, and possess sharp resonance signals in a region of the spectrum free from analyte or impurity peaks.[5][6] For this compound, which is soluble in organic solvents, dimethyl sulfone (DMSO₂) is an excellent choice.
-
Rationale: DMSO₂ is a stable, non-volatile solid that is easy to weigh accurately.[5] It presents a simple, sharp singlet in a relatively uncrowded region of the spectrum (around 3.0 ppm in CDCl₃), well-separated from the aromatic and tert-butyl signals of the analyte.
-
-
Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard to form a homogenous solution.[4][5] The bulky tert-butyl group and the thiophenol moiety suggest good solubility in non-polar to moderately polar solvents.[7]
-
Rationale: Chloroform-d (CDCl₃) is the solvent of choice. It readily dissolves this compound and dimethyl sulfone. Its residual proton signal (at ~7.26 ppm) does not interfere with the key analyte or standard signals.
-
-
Selection of Quantification Signals: For accurate integration, signals should be well-resolved, free from overlap, and have a good signal-to-noise ratio.[8]
-
Analyte (this compound): The sharp singlet corresponding to the nine equivalent protons of the tert-butyl group (approx. 1.3-1.4 ppm) is the ideal quantification signal. Singlets are superior to multiplets for integration accuracy.[8]
-
Internal Standard (Dimethyl Sulfone): The singlet from its six equivalent methyl protons is used.
-
-
Setting Critical Acquisition Parameters: To ensure that the signal area is truly proportional to the number of nuclei, the NMR experiment must be run under quantitative conditions.
-
Relaxation Delay (d1): This is paramount for accuracy. The delay between successive scans must be long enough to allow all relevant protons (in both the analyte and the standard) to fully return to thermal equilibrium.[9] An insufficient delay will lead to signal saturation and inaccurate quantification.[9][10]
-
Protocol: A relaxation delay of at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest is required.[8][11] An inversion-recovery experiment should be performed to measure the T₁ values for both the analyte's tert-butyl signal and the standard's methyl signal. A safe and conservative d1 is often set to 30-60 seconds for many small molecules.
-
-
Pulse Angle: A 90° pulse is recommended to maximize the signal-to-noise ratio for a given number of scans.[4][12]
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. This is necessary to keep integration errors below 1%.[4][8]
-
Experimental Workflow for qNMR Analysis
The entire process, from sample preparation to final calculation, is designed to minimize error and ensure metrological traceability.
Caption: qNMR workflow from sample preparation to final purity calculation.
Step-by-Step qNMR Protocol
-
Sample Preparation: a. Accurately weigh approximately 15 mg of the this compound-containing mixture into an NMR tube using an analytical balance (to 0.01 mg). Record the mass (m_analyte_mix). b. To the same tube, add approximately 10 mg of high-purity (e.g., TraceCERT®) dimethyl sulfone. Record the exact mass (m_IS). c. Add approximately 0.7 mL of CDCl₃ to the tube. d. Cap the tube and vortex thoroughly until both the sample and the internal standard are completely dissolved.
-
NMR Data Acquisition (e.g., on a 400 MHz spectrometer): a. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K). b. Tune and shim the probe. c. Set the pulse angle to 90°. d. Set the relaxation delay (d1) to 30 seconds (or 5-7 times the longest measured T₁). e. Set the number of scans to 16 or higher to achieve the target S/N ratio. f. Acquire the spectrum.
-
Data Processing: a. Apply Fourier transformation with zero-filling to enhance digital resolution. b. Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the signals of interest. d. Integrate the singlet for the tert-butyl group of this compound (I_analyte) and the singlet for the methyl groups of dimethyl sulfone (I_IS).
-
Calculation: The purity of this compound in the mixture (P_analyte) as a mass percentage is calculated using the following equation[13]:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte_mix) * P_IS
Where:
-
I_analyte: Integral of the analyte's tert-butyl signal.
-
I_IS: Integral of the internal standard's methyl signal.
-
N_analyte: Number of protons for the analyte signal (9 for the tert-butyl group).
-
N_IS: Number of protons for the IS signal (6 for the two methyl groups).
-
M_analyte: Molar mass of this compound (166.29 g/mol ).[14]
-
M_IS: Molar mass of dimethyl sulfone (94.13 g/mol ).
-
m_analyte_mix: Mass of the initial mixture.
-
m_IS: Mass of the internal standard.
-
P_IS: Purity of the internal standard (as a percentage, e.g., 99.9%).
-
Comparative Analysis: qNMR vs. Chromatographic Alternatives
While qNMR offers a primary, highly accurate method, it is essential to understand its performance relative to established chromatographic techniques like GC-MS and HPLC.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Primary method based on a fundamental physical constant.[15] | Separation by volatility/column interaction; detection by mass. | Separation by polarity/column interaction; detection by UV absorbance. |
| Analyte-Specific Standard | Not required. Uses a certified, structurally unrelated IS.[3] | Required for accurate quantification. | Required for accurate quantification. |
| Sample Preparation | Simple: weigh, dissolve, and run. | Can be more complex; may require derivatization or headspace extraction.[16][17] | Moderate: dissolve, filter. May require derivatization for UV-inactive compounds.[18][19] |
| Analysis Time | Fast (5-20 minutes per sample, depending on d1). | Moderate (20-40 minutes per run).[17] | Moderate (10-30 minutes per run).[20] |
| Accuracy & Precision | Excellent (<1% RSD achievable with proper setup).[21] | Good, but dependent on injection precision and standard purity. | Good, but dependent on pump precision, injection volume, and standard purity. |
| Selectivity | High; resolves individual proton signals, providing structural confirmation. | Very high, especially with MS detection.[22] | Variable; depends on chromatographic resolution from matrix components. |
| LOD/LOQ | Higher (μg range). Not ideal for trace analysis. | Excellent (pg to ng range).[16][17] | Good (ng range).[20] |
| Key Limitation | Lower sensitivity compared to MS-based methods. | Potential for thermal degradation of labile analytes. | Requires analyte to have a chromophore for UV detection. |
Experimental Data Insights
-
GC-MS: Methods for analyzing alkylphenols in various matrices have been well-documented.[16][17][23] For 2-tert-butylphenol, GC-MS methods can achieve Limits of Quantification (LOQ) as low as 1 µg/L, demonstrating high sensitivity.[17] However, the accuracy is directly tied to the calibration curve prepared from a pure standard of the analyte.
-
HPLC: The analysis of thiols and phenols by HPLC is common.[18][24] For compounds with weak chromophores, pre- or post-column derivatization is often necessary to achieve desired sensitivity, adding complexity and potential sources of error to the workflow.[19]
-
qNMR: International collaborative studies have repeatedly validated that qNMR provides results equivalent in accuracy and precision to conventional primary methods like coulometric titration.[1][25] For purity assignments of reference materials, qNMR can achieve relative expanded uncertainties of less than 0.1%.[21]
Conclusion and Recommendations
For the task of quantifying this compound in a mixture where its concentration is above the trace level (e.g., >0.1% w/w), qNMR is the superior analytical method. Its status as a primary technique eliminates the significant systematic error associated with the sourcing and purity of an analyte-specific reference standard. The method is rapid, non-destructive, and provides unambiguous structural confirmation alongside quantitative data.
-
Choose qNMR for: Purity assessment of raw materials, intermediates, and final products; certification of in-house reference standards; and when a certified standard for the analyte is unavailable or of questionable purity.
-
Consider GC-MS or HPLC for: Trace-level impurity analysis (e.g., parts-per-million) where the highest sensitivity is required and a reliable reference standard is available.
By understanding the causality behind the experimental design, researchers can implement a robust, self-validating qNMR protocol that delivers highly accurate and defensible results, streamlining the analytical workflow in research, development, and quality control.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. Quantitative Analysis | NMR | qNMR [jeolusa.com]
- 4. emerypharma.com [emerypharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Beyond Structure Elucidation - Introduction to qNMR Part II - Calibrants — Nanalysis [nanalysis.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Building Block. The relaxation delay [imserc.northwestern.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. usp.org [usp.org]
- 14. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. qNMR - BIPM [bipm.org]
- 16. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 17. oiv.int [oiv.int]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. HPLC Method for Analysis of Butylated Hydroxytoluene on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
In the landscape of industrial and pharmaceutical chemistry, phenolic compounds are cornerstones, widely recognized for their potent antioxidant properties. Among these, sterically hindered phenols, such as those bearing tert-butyl groups, are of significant interest. This guide provides an in-depth comparison of the biological activities of 2-tert-butylthiophenol and its structural relatives, including 2-tert-butylphenol and 2,4-di-tert-butylphenol (2,4-DTBP). We will delve into their antioxidant, antimicrobial, and cytotoxic properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Structural Considerations: The Role of the Thiol Group and Steric Hindrance
The biological activity of phenolic compounds is intrinsically linked to their molecular structure. The defining feature of this compound is the substitution of the hydroxyl (-OH) group with a thiol (-SH) group. This change significantly alters the compound's electronic and steric properties, influencing its ability to participate in biological reactions.
The tert-butyl group at the ortho position provides steric hindrance around the reactive phenolic or thiophenolic group. This steric shield is crucial as it enhances the stability of the resulting radical formed after donating a hydrogen atom, a key step in antioxidant activity.[1][2] In compounds like 2,4-di-tert-butylphenol, the presence of a second tert-butyl group further modulates these properties.[1]
Caption: Structural relationship between the compared phenols.
Comparative Antioxidant Activity
Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[3][4][5] The efficiency of this process is governed by the bond dissociation enthalpy of the O-H bond. In this compound, the S-H bond is weaker than the O-H bond in its phenol analog, which could theoretically lead to more facile hydrogen donation.
The antioxidant activity of phenolic compounds can be quantified using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being one of the most common.[6][7] This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical, a process that can be monitored spectrophotometrically by the decrease in absorbance at approximately 517 nm.[7]
| Compound | Antioxidant Activity (IC50 in µg/mL) | Reference |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | 60 (DPPH), 17 (ABTS) | [8] |
| Butylated Hydroxytoluene (BHT) | Generally higher than 2,4-DTBP | [1][9] |
The antioxidant activity of Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant with two tert-butyl groups, is noted to be roughly twice that of 2,4-DTBP.[1] This is attributed to the protective effect of the two bulky groups on the hydroxyl group, which stabilizes the resulting phenoxy radical.[1][9]
Antimicrobial Properties: A Look at Thiophenols
The introduction of a sulfur atom can impart significant antimicrobial properties. Thiophene and its derivatives have been the subject of extensive research for their antibacterial and antifungal activities.[10][11] These compounds can exert their effects through various mechanisms, including disruption of the cell membrane and inhibition of essential enzymes.[12][13]
While specific studies directly comparing the antimicrobial potency of this compound to its phenol analogs are sparse in the literature, the broader class of thiophene-containing compounds has shown promise against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13][14] The antibacterial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[15][16][17]
| Compound Class | General Antimicrobial Activity | Target Organisms |
| Thiophene Derivatives | Moderate to high | Gram-positive and Gram-negative bacteria[12][14] |
| Phenolic Compounds (e.g., 2,4-DTBP) | Broad-spectrum | Bacteria, fungi[18][19] |
The presence of a thiophene ring, often in combination with other functional groups like amides, appears to be crucial for the antimicrobial action of these derivatives.[14]
Cytotoxicity and Potential Therapeutic Applications
The cytotoxic effects of tert-butylated phenols are of interest for their potential applications in cancer therapy and as a consideration for their safety in consumer products.[20][21] Some synthetic antioxidants, when consumed in high doses, have been shown to have cytotoxic, genotoxic, and even carcinogenic effects.[22][23]
For instance, 2,4-di-tert-butylphenol has demonstrated toxicity against a wide range of organisms, including human cell lines.[18] The cytotoxic activity of some tert-butylated phenols can be enhanced by irradiation with visible light, possibly due to the formation of stable radicals and reactive oxygen species (ROS).[20] Conversely, compounds like tert-butylhydroquinone (TBHQ) have shown protective effects against oxidative stress in certain contexts.[21]
The evaluation of cytotoxicity is a critical step in the development of any new therapeutic agent. A comprehensive understanding of the structure-activity relationships is essential to optimize efficacy while minimizing off-target toxicity.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the antioxidant activity of a compound using the DPPH assay in a 96-well microplate format.
Principle: The antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6][7] The degree of color change is proportional to the antioxidant capacity.[7]
Caption: Workflow for the DPPH antioxidant assay.
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be made fresh daily and kept in the dark.[24]
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.[7]
-
Prepare a series of dilutions from the stock solution.
-
Prepare a similar dilution series for a positive control, such as Ascorbic Acid or Trolox.[25]
-
-
Assay:
-
Add 20 µL of each sample dilution, positive control, or solvent (for the blank) to the wells of a 96-well plate.
-
Using a multichannel pipette, add 200 µL of the DPPH working solution to all wells and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[24]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:[7] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Principle: Serial dilutions of the test compound are incubated with a standardized bacterial inoculum in a liquid growth medium.[17] The MIC is the lowest concentration that inhibits visible bacterial growth after a defined incubation period.[16]
Procedure:
-
Preparation of Inoculum:
-
Preparation of Microdilution Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[27]
-
In the first column of wells, add 100 µL of the test compound at twice the highest desired concentration.[27]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of the dilution series.[27]
-
-
Inoculation and Incubation:
-
Reading Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no turbidity (i.e., no bacterial growth) is observed.[16]
-
Conclusion
The biological activities of this compound and its phenolic relatives are a direct consequence of their distinct chemical structures. The steric hindrance provided by tert-butyl groups is a key factor in modulating their antioxidant potential. The substitution of a hydroxyl with a thiol group in this compound is expected to significantly influence its reactivity and introduce potent antimicrobial properties, a characteristic feature of many organosulfur compounds.
While direct comparative data for this compound is limited, the available information on related compounds like 2,4-di-tert-butylphenol provides a valuable framework for understanding its potential bioactivities. Further experimental investigation using standardized protocols, such as those detailed in this guide, is essential to fully elucidate the comparative efficacy and therapeutic potential of this compound. This knowledge will be invaluable for its potential application in the development of new antioxidant, antimicrobial, and cytotoxic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. benchchem.com [benchchem.com]
- 8. thaiscience.info [thaiscience.info]
- 9. vinatiorganics.com [vinatiorganics.com]
- 10. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 11. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Radical production and cytotoxic activity of tert-butyl-substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cytotoxic and genotoxic effects of tert-butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. acmeresearchlabs.in [acmeresearchlabs.in]
- 25. researchgate.net [researchgate.net]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Tert-Butylthiophenol
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-tert-butylthiophenol (2-TBT), a compound frequently used in complex organic synthesis. As researchers and drug development professionals, our responsibility extends beyond the synthesis to the entire lifecycle of a chemical, ensuring the safety of ourselves, our colleagues, and the environment. The protocols herein are designed to integrate seamlessly into laboratory workflows, emphasizing safety, regulatory compliance, and scientific best practices. The unique challenges posed by thiols—namely their potent stench and reactivity—necessitate a robust and well-understood disposal strategy.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and hazards is paramount. This compound is an organosulfur compound that requires careful management due to its hazardous characteristics.[1]
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄S | PubChem[1] |
| Molecular Weight | 166.29 g/mol | PubChem[1] |
| Appearance | Pale yellow liquid | ChemicalBook[2] |
| Odor | Strong, repulsive, characteristic of thiols (stench) | Multiple[3][4] |
| Boiling Point | 69-70°C at 0.2 mm Hg | ChemicalBook[2] |
| Density | 0.988 g/cm³ | ChemicalBook[2] |
| Flash Point | 102 °C (for 2-tert-butylphenol, a related compound) | CPAChem[5] |
| Incompatibilities | Strong oxidizing agents, strong bases, acids, air.[6] | Multiple[6][7] |
| Air Sensitivity | Oxidizes on exposure to air.[6] | Cole-Parmer[6] |
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][7][8]
Immediate Safety & Personal Protective Equipment (PPE)
The primary exposure risks are inhalation, skin contact, and eye contact. Therefore, a multi-layered PPE approach is mandatory.
-
Engineering Controls : All handling, dispensing, and waste collection activities involving 2-TBT must be conducted inside a certified chemical fume hood to control its potent odor and harmful vapors.[6][8] Facilities must be equipped with an easily accessible eyewash station and safety shower.[6][9]
-
Eye and Face Protection : Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10] For operations with a higher risk of splashing, such as transferring large volumes or cleaning spills, a face shield must be worn over the goggles.[11][12]
-
Skin Protection :
-
Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[9][10] Discard gloves immediately after use or upon signs of contamination into a designated waste bag inside the fume hood.
-
Protective Clothing : A lab coat or other protective clothing is required to prevent skin exposure.[9][10]
-
-
Respiratory Protection : If work cannot be confined to a fume hood or if exposure limits are at risk of being exceeded, a NIOSH/MSHA-approved respirator must be used in accordance with a respiratory protection program.[9][10]
Waste Handling & Segregation at the Source
Proper disposal begins at the point of generation. The causality behind stringent waste segregation is to prevent dangerous reactions within the waste container and to ensure compliance with hazardous waste regulations.
Step-by-Step Waste Collection Protocol:
-
Designate Waste Containers :
-
Liquid Waste : Use a dedicated, chemically compatible (e.g., glass or HDPE) container with a screw cap for all liquid waste containing 2-TBT. The container must be clearly labeled "HAZARDOUS WASTE: this compound" along with any solvents present.[13]
-
Solid Waste : Designate a sealable plastic bag for contaminated solid waste (e.g., gloves, absorbent paper, septa). This bag must be kept inside the fume hood to contain the stench.[4][14]
-
-
Accumulate Waste :
-
Final Packaging :
-
Once the primary solid waste bag is full, seal it. Place this sealed bag into a second, larger plastic bag or a wide-mouth plastic jar.[4]
-
Label this outer container as "HAZARDOUS WASTE: Solid waste contaminated with this compound."
-
Store both liquid and solid waste containers in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[13]
-
Decontamination Procedures
Due to its reactivity and odor, all equipment that comes into contact with 2-TBT must be thoroughly decontaminated. The principle behind this procedure is the chemical oxidation of the thiol to less odorous and less reactive sulfonate salts.
Protocol for Glassware Decontamination:
-
Prepare a Bleach Bath : Inside a chemical fume hood, prepare a bath of approximately 1:1 household bleach and water in a plastic container (e.g., a bucket).[15] The liquid level should be high enough to fully submerge the glassware.
-
Submerge Glassware : Immediately after use, place all contaminated glassware into the bleach bath.[15] For larger items like flasks, you can fill them with the bleach solution.[15]
-
Soak : Allow the glassware to soak for a minimum of 14-24 hours.[4][15] This duration is necessary to ensure complete oxidation of the thiol.
-
Rinse and Clean : After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with standard laboratory washing procedures.[15]
-
Dispose of Bleach Bath : The used bleach solution may be considered hazardous waste depending on the concentration of oxidized products and local regulations. It should be collected in a designated container and disposed of through your institution's Environmental Health & Safety (EHS) office.[4]
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate hazards.
-
Alert Personnel and Evacuate : Alert all personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Remove Ignition Sources : Immediately extinguish any open flames and turn off spark-producing equipment.[6][14]
-
Ventilate : Ensure the fume hood is operating at maximum capacity.
-
Contain and Absorb :
-
Wearing full PPE, contain the spill.
-
Cover the spill with an inert absorbent material such as activated carbon adsorbent, vermiculite, or sand.[6][9]
-
CRITICAL WARNING : Never use dry, powdered hypochlorite (bleach) or other strong oxidizers directly on a thiol spill, as this can lead to a violent reaction and autoignition.[14]
-
-
Collect Waste : Using a spark-proof tool, carefully collect the absorbent material and place it into a suitable, sealable container for disposal.[4][6]
-
Decontaminate : Clean the spill area with a detergent solution, followed by wiping with a cloth dampened with a dilute bleach solution.
-
Dispose : Label the container "HAZARDOUS WASTE: Spill debris with this compound" and manage it according to the procedures in Section 3.
Disposal Pathway and Regulatory Compliance
The disposal of 2-TBT is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] All waste containing this chemical must be treated as hazardous waste.
The following diagram outlines the decision-making process for proper disposal.
Caption: Decision workflow for handling and disposal of this compound waste streams.
Final Disposal Steps:
-
Hazardous Waste Determination : As the generator, you are responsible for determining that the waste is hazardous.[17][18] Based on its properties, 2-TBT waste is considered toxic. Related thiols are also classified as ignitable (EPA waste number D001), a classification which may apply here.[14][19]
-
Contact EHS : When your waste containers are full, or you are finished with the project, contact your institution's EHS department. They will provide guidance on final labeling and will arrange for pickup.
-
Transportation and Disposal : The waste will be collected by a licensed hazardous waste management company for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[3][18] The most common disposal method for this type of organic waste is high-temperature incineration.[3]
By adhering to these procedures, you ensure that this compound is managed safely and responsibly from initial use to final disposal, upholding the highest standards of laboratory practice.
References
- 1. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19728-41-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. cpachem.com [cpachem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.fr [fishersci.fr]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. quora.com [quora.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. axonator.com [axonator.com]
- 17. youtube.com [youtube.com]
- 18. sustainable-markets.com [sustainable-markets.com]
- 19. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
A Researcher's Guide to Handling 2-Tert-butylthiophenol: Essential Safety and Operational Protocols
As researchers and scientists, our work with novel compounds is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. 2-Tert-butylthiophenol (2-TBT), a member of the thiol family, is a valuable reagent in many synthetic pathways. However, its utility is matched by a significant hazard profile that necessitates meticulous handling. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe and effective use of 2-TBT, ensuring the protection of yourself, your colleagues, and your research integrity.
The Hazard Profile of this compound: More Than Just an Odor
Understanding the "why" behind safety protocols is critical. The hazards of 2-TBT are multi-faceted, extending beyond its notoriously powerful and unpleasant smell.[1][2]
-
Corrosivity and Irritation: 2-TBT is classified as causing skin irritation and serious eye irritation or damage.[3][4] Contact with skin can lead to chemical burns, while eye exposure can result in severe and potentially permanent damage.[5][6]
-
Toxicity: The compound is harmful if swallowed and can be toxic if inhaled.[3][5] Inhalation may also cause respiratory tract irritation.[3][4] Chronic exposure to related phenols can potentially lead to liver and kidney damage.
-
Environmental Hazard: 2-TBT is recognized as being toxic to aquatic life with long-lasting effects, mandating stringent disposal protocols to prevent environmental release.[5][6][7]
-
Stench: Thiols are infamous for their potent stench, detectable by the human nose at parts-per-billion levels.[2] While not directly life-threatening at these concentrations, the odor can cause nausea and headaches and can trigger safety alerts if mistaken for a natural gas leak.[2] This characteristic underscores the need for excellent containment.
This profile dictates that our primary safety goals are to prevent all direct physical contact, contain vapor and aerosol release, and ensure environmentally sound disposal.
Your Essential PPE Ensemble for Handling 2-TBT
Personal Protective Equipment (PPE) is your last and most personal line of defense. For 2-TBT, a comprehensive ensemble is non-negotiable. The selection of PPE should be based on a thorough hazard assessment of the specific procedures being performed.[8]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves (Double-gloving recommended) | Provides a barrier against skin contact.[9] Double-gloving offers enhanced protection against tears and permeation, especially during extended handling or when cleaning spills.[8] Always consult the glove manufacturer's compatibility chart. |
| Eye & Face Protection | Chemical Splash Goggles and a full-face shield | Goggles provide a seal around the eyes to protect against splashes and vapors.[8][10] A face shield, worn over goggles, protects the entire face from splashes, which is critical when handling larger quantities or during transfers.[8][10] |
| Body Protection | Flame-Resistant Laboratory Coat (FRC) & Chemical-resistant Apron | A lab coat protects skin and personal clothing from minor splashes.[11] A chemical-resistant apron should be worn over the lab coat when handling significant quantities or when there is a higher risk of splashing. |
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator with Organic Vapor Cartridges | Required when working outside of a certified chemical fume hood, during a significant spill, or if airborne concentrations may exceed exposure limits.[12] Proper fit-testing and training are mandatory for respirator use.[12] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. Shoes should be made of a non-porous material.[8] |
Operational Protocols: A Step-by-Step Guide
Success and safety in the lab are products of deliberate, validated procedures. The following protocols provide a framework for handling 2-TBT from initial setup to final decontamination.
The first step in safe handling is to establish a controlled environment.
-
Designated Work Area: All work with 2-TBT must be conducted within a certified chemical fume hood to contain its toxic and odorous vapors.[2][13]
-
Verify Fume Hood Function: Before starting, ensure the fume hood is operational, with the sash at the appropriate height.
-
Assemble Equipment: Gather all necessary glassware, reagents, and waste containers before introducing 2-TBT to the hood.
-
Prepare Decontamination Bath: A dedicated bleach bath for quenching residual thiol should be prepared and placed in the fume hood. This bath is for decontaminating glassware and small equipment after use.[13][14]
-
Emergency Equipment Check: Know the location and confirm the functionality of the nearest safety shower and eyewash station.[11]
The following diagram illustrates the core workflow for handling 2-TBT within a controlled laboratory setting.
Immediate and correct response to a spill is crucial.
-
Alert Personnel: Immediately notify others in the lab and evacuate the immediate area if necessary.
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) office immediately.[12]
-
Don Appropriate PPE: At a minimum, this includes a respirator, double gloves, chemical splash goggles, face shield, and a chemical-resistant apron.
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to absorb the spilled liquid. Do not use combustible materials.
-
Clean and Neutralize: Carefully collect the absorbent material using non-sparking tools and place it in a designated, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a bleach solution, followed by soap and water.
-
Dispose of Waste: All cleanup materials are considered hazardous waste and must be disposed of accordingly.[13]
Proper disposal prevents environmental contamination and ensures the safety of support staff.[15] Thiol-containing waste must never be poured down the drain.
The following diagram outlines the critical decision points and pathways for waste generated during work with 2-TBT.
Step-by-Step Decontamination Protocol:
-
Glassware: All glassware that has come into contact with 2-TBT must be rinsed with a small amount of an appropriate solvent (e.g., ethanol) with the rinsate being collected as hazardous waste. Then, immerse the glassware in a bleach bath within a fume hood for at least 12-24 hours to oxidize the residual thiol.[13][14]
-
Solid Waste: Contaminated gloves, absorbent pads, and other disposable items should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.[13]
-
Liquid Waste: All liquid waste containing 2-TBT must be collected in a clearly labeled, sealed hazardous waste container.
-
Spent Bleach: Used bleach solutions from decontamination baths should be collected and disposed of as hazardous waste.[13]
Emergency Response: First Aid for Exposure
In the event of an exposure, immediate action is critical.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them a cupful of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of trust and responsibility. The rigorous handling of compounds like this compound is not a barrier to research but a cornerstone of scientific excellence and integrity.
References
- 1. fishersci.com [fishersci.com]
- 2. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 3. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. cpachem.com [cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 9. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 10. bp.com [bp.com]
- 11. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 12. research.uga.edu [research.uga.edu]
- 13. faculty.washington.edu [faculty.washington.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
